molecular formula C4H10O2S2 B556865 (±)19(20)-EpDTE CAS No. 6892-68-8

(±)19(20)-EpDTE

Cat. No.: B556865
CAS No.: 6892-68-8
M. Wt: 154.3 g/mol
InChI Key: VHJLVAABSRFDPM-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dithioerythritol (DTE) is a sulfur-containing sugar alcohol that serves as an excellent reducing agent in biochemical research, primarily used to reduce disulfide bonds in proteins and peptides and to maintain sulfhydryl (-SH) groups in their reduced state . Its mechanism of action involves a thiol-disulfide exchange, where its two thiol groups donate electrons to break target disulfide (S-S) bonds, converting them into free thiols and forming a stable cyclic disulfide in its oxidized form . A key application of DTE is in the homogenization of sputum samples for respiratory research, where it breaks disulfide bonds in mucin molecules to release cells for analysis . It is also critically valuable in protein chemistry for denaturing proteins for techniques like SDS-PAGE, preserving enzyme activity by preventing oxidation of cysteine residues, and preventing protein aggregation during purification and storage . Researchers value DTE for its specific properties; while it has the same reduction potential as its epimer dithiothreitol (DTT), it is less efficient at lower pH and exhibits a slower reduction rate due to steric factors in its oxidized form . This product is presented as a white to almost white powder or crystal with a high purity of 98% or greater and a melting point of 82-84 °C . It is soluble in water and methanol . Please note that this product is For Research Use Only (RUO) and is not intended for human or animal diagnosis, therapy, or any other form of consumption. It is an air-sensitive compound and should be stored under inert gas, refrigerated, and in a tightly sealed container to preserve its efficacy .

Properties

IUPAC Name

(2R,3S)-1,4-bis(sulfanyl)butane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJLVAABSRFDPM-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CS)O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](CS)O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884341
Record name 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Dithioerythritol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13938
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6892-68-8
Record name Dithioerythritol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6892-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dithioerythritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dithioerythritol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01692
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-1,4-dimercaptobutane-2,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DITHIOERYTHRITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4SVL81GQI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Synthesis of (±)19(20)-Epoxyeicosatetraenoic Acid (EpDTE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)19(20)-Epoxyeicosatetraenoic acid (EpDTE), also known as 19,20-epoxydocosapentaenoic acid (19,20-EDP), is a biologically active lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). As a member of the epoxyeicosanoid family, 19(20)-EpDTE is implicated in a range of physiological processes, including the regulation of inflammation, angiogenesis, and cardiovascular function. This technical guide provides an in-depth overview of the biological synthesis pathway of (±)19(20)-EpDTE, presenting key enzymatic steps, quantitative data, and detailed experimental methodologies for its study.

Core Synthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process primarily involving cytochrome P450 (CYP) epoxygenases and subsequent metabolism by soluble epoxide hydrolase (sEH).

Epoxidation of Docosahexaenoic Acid (DHA) by Cytochrome P450 Epoxygenases

The initial and rate-limiting step in the formation of 19(20)-EpDTE is the epoxidation of DHA. This reaction is catalyzed by specific isoforms of the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases.[1] These enzymes introduce an oxygen atom across one of the double bonds of the DHA molecule to form an epoxide.

Several CYP isoforms have been identified as capable of metabolizing polyunsaturated fatty acids. In humans, members of the CYP2C and CYP2J subfamilies are particularly important for the epoxidation of DHA.[2] Specifically, CYP2C8 and CYP2J2 have been shown to convert DHA into various epoxydocosapentaenoic acids (EDPs), including the 19(20)-EpDTE regioisomer.[3] The reaction requires NADPH and molecular oxygen.

Hydrolysis of 19(20)-EpDTE by Soluble Epoxide Hydrolase (sEH)

19(20)-EpDTE is a relatively unstable molecule in vivo and is readily metabolized. The primary route of its inactivation is through hydrolysis of the epoxide ring to form the corresponding vicinal diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA). This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH). The conversion of the epoxide to the diol generally results in a significant reduction in biological activity.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the this compound synthesis pathway. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as the expression system for the recombinant enzyme, the composition of the reaction buffer, and the analytical method used.

Table 1: Kinetic Parameters of Cytochrome P450 Isoforms with Docosahexaenoic Acid (DHA)

EnzymeSubstrateMajor ProductsKm (μM)kcat (min-1)Catalytic Efficiency (kcat/Km) (min-1μM-1)Reference
Human CYP2J2DHA16,17-EDP, 19,20-EDP12.0 ± 2.025.0 ± 2.02.08[1]
Human CYP2C8DHA19,20-EDP, other EDPsNot explicitly reportedNot explicitly reportedNot explicitly reported[3]

Table 2: Kinetic Parameters of Soluble Epoxide Hydrolase (sEH)

EnzymeSubstrateProductKm (μM)Vmax (nmol·min-1·mg-1)kcat (s-1)Reference
Human sEHthreo-9/10-phosphonoxy-hydroxy-octadecanoic acidthreo-9,10-dihydroxy-octadecanoic acid21 ± 0.3338 ± 120.35 ± 0.01[4]

Note: The provided data for human sEH uses a surrogate substrate. While this demonstrates the phosphatase activity of the N-terminal domain of sEH, specific kinetic data for the hydrolysis of 19(20)-EpDTE by the C-terminal hydrolase domain is not available in the cited literature. The hydrolysis of epoxy fatty acids is a well-established function of sEH.

Signaling and Metabolic Pathways

The synthesis and degradation of 19(20)-EpDTE can be visualized as a linear pathway.

Biological_Synthesis_of_19_20_EpDTE cluster_0 Epoxidation cluster_1 Hydrolysis DHA Docosahexaenoic Acid (DHA) CYP CYP2C8, CYP2J2 (NADPH, O2) EpDTE This compound sEH Soluble Epoxide Hydrolase (sEH) DiHDPA 19,20-DiHDPA (less active) CYP->EpDTE Epoxidation sEH->DiHDPA Hydrolysis

Caption: Biosynthesis and metabolism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound synthesis pathway.

Assay for Cytochrome P450-Mediated DHA Metabolism

This protocol is adapted for the use of recombinant human CYP enzymes to determine the formation of 19(20)-EpDTE from DHA.

a. Materials:

  • Recombinant human CYP2C8 or CYP2J2 co-expressed with NADPH-cytochrome P450 reductase

  • Docosahexaenoic acid (DHA)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Internal standard (e.g., d11-14,15-EET)

  • Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

  • LC-MS/MS system

b. Procedure:

  • Prepare a reaction mixture containing the recombinant CYP enzyme in potassium phosphate buffer.

  • Add DHA (substrate) to the reaction mixture. Concentrations should span the expected Km value.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) and the internal standard.

  • Vortex and centrifuge to pellet the protein.

  • Extract the lipid metabolites from the supernatant using a suitable organic solvent (e.g., solid-phase extraction or liquid-liquid extraction with ethyl acetate).

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Quantify the formation of 19(20)-EpDTE using a validated LC-MS/MS method.

c. Workflow Diagram:

CYP_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (CYP Enzyme, Buffer) start->prep_mix add_dha Add DHA prep_mix->add_dha pre_incubate Pre-incubate at 37°C add_dha->pre_incubate start_rxn Initiate with NADPH Regenerating System pre_incubate->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop Reaction and Add Internal Standard incubate->stop_rxn extract Extract Metabolites stop_rxn->extract analyze LC-MS/MS Analysis extract->analyze end End analyze->end

Caption: Workflow for CYP-mediated DHA metabolism assay.

Assay for Soluble Epoxide Hydrolase Activity

This protocol describes a fluorometric assay to measure the activity of sEH, which can be adapted to use 19(20)-EpDTE as a substrate with an appropriate detection method. Commercially available kits often use a surrogate fluorescent substrate.[1][2][5]

a. Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • 19(20)-EpDTE (substrate) or a suitable fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Internal standard (e.g., d4-19,20-DiHDPA)

  • Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

  • LC-MS/MS system or a fluorescence plate reader

b. Procedure (using 19(20)-EpDTE and LC-MS/MS):

  • Prepare a reaction mixture containing recombinant sEH in the assay buffer.

  • Add 19(20)-EpDTE to the reaction mixture.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the substrate (if not already present).

  • Incubate at 30°C for a specified time.

  • Terminate the reaction by adding a quenching solvent and the internal standard.

  • Extract the resulting 19,20-DiHDPA as described in the CYP assay protocol.

  • Quantify the formation of 19,20-DiHDPA using a validated LC-MS/MS method.

c. Logical Relationship Diagram for sEH Inhibition Assay:

sEH_Inhibition_Logic sEH Soluble Epoxide Hydrolase (sEH) Binding Binding sEH->Binding No_Product Reduced Product Formation sEH->No_Product Inhibited Substrate 19(20)-EpDTE Substrate->Binding Product 19,20-DiHDPA Inhibitor sEH Inhibitor Inhibitor->sEH Binds to active site Hydrolysis Catalytic Hydrolysis Binding->Hydrolysis Hydrolysis->Product

Caption: Logical flow of a soluble epoxide hydrolase inhibition assay.

LC-MS/MS Quantification of 19(20)-EpDTE and 19,20-DiHDPA

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of these lipid mediators.

a. Sample Preparation:

  • Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes from biological matrices or in vitro reaction mixtures. A C18 SPE cartridge is a suitable choice.

b. Chromatographic Separation:

  • A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is effective for separating the analytes.

c. Mass Spectrometric Detection:

  • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor to product ion transitions for the analytes and internal standards need to be optimized.

    • 19(20)-EpDTE: Precursor ion [M-H]- m/z 343.2; product ions will depend on the instrument and collision energy.

    • 19,20-DiHDPA: Precursor ion [M-H]- m/z 361.2; product ions will depend on the instrument and collision energy.

Conclusion

The biological synthesis of this compound from DHA is a key metabolic pathway that generates a potent lipid mediator. The pathway is primarily governed by the opposing activities of cytochrome P450 epoxygenases and soluble epoxide hydrolase. Understanding the kinetics and regulation of these enzymes is crucial for elucidating the physiological and pathological roles of 19(20)-EpDTE and for the development of novel therapeutics targeting this pathway. The experimental protocols provided in this guide offer a framework for the robust investigation of this important biosynthetic route. Further research is warranted to fully characterize the kinetic parameters of all involved enzymes and to explore the broader biological implications of 19(20)-EpDTE.

References

what is the function of 19(20)-EpDTE

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Functions of 19(20)-Epoxydocosapentaenoic Acid (19(20)-EpDPE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(20)-epoxydocosapentaenoic acid, commonly referred to as 19(20)-EpDPE or 19,20-EDP, is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Synthesized by cytochrome P450 (CYP) epoxygenases, this molecule has emerged as a potent signaling agent with a diverse range of physiological functions.[1] Unlike the pro-inflammatory eicosanoids derived from omega-6 fatty acids, 19(20)-EpDPE exhibits significant therapeutic potential through its involvement in vasodilation, anti-angiogenesis, anti-inflammatory processes, and the resolution of fibrosis.[2] This document provides a comprehensive overview of the synthesis, core functions, signaling pathways, and quantitative biological activities of 19(20)-EpDPE, supplemented with detailed experimental protocols relevant to its study.

Biosynthesis and Metabolism

19(20)-EpDPE is endogenously produced from DHA, a major constituent of fish oil.[2] Within the cell, CYP epoxygenases, particularly isoforms like CYP2C8 and CYP2J2, metabolize DHA by oxidizing the terminal omega-3 double bond to form 19(20)-EpDPE.[1] This epoxide is a relatively stable but potent signaling molecule. Its biological activity is terminated through hydrolysis by the enzyme soluble epoxide hydrolase (sEH), which converts it into the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPE). The balance between CYP-mediated synthesis and sEH-mediated degradation dictates the local concentration and functional impact of 19(20)-EpDPE.

cluster_0 Cellular Metabolism of 19(20)-EpDPE DHA DHA (Docosahexaenoic Acid) CYP CYP Epoxygenase (e.g., CYP2C8, CYP2J2) DHA->CYP Epoxidation EpDPE 19(20)-EpDPE (Active Mediator) CYP->EpDPE sEH Soluble Epoxide Hydrolase (sEH) EpDPE->sEH Hydrolysis Effects Diverse Biological Effects EpDPE->Effects DiHDPE 19,20-DiHDPE (Inactive Diol) sEH->DiHDPE

Biosynthesis and metabolism of 19(20)-EpDPE.

Core Functions and Biological Activities

19(20)-EpDPE exerts a variety of biological effects, many of which hold significant therapeutic promise.

Vasodilation and Cardiovascular Effects

19(20)-EpDPE is a potent vasodilator, particularly in the coronary and pulmonary circulation.[3][4] It contributes to the blood pressure-lowering effects associated with dietary omega-3 fatty acids.[5] Its primary mechanism involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[4][6] This activation leads to potassium ion efflux, membrane hyperpolarization, and subsequent relaxation of the vessel wall.[6] Additionally, 19(20)-EpDPE has demonstrated potent cardioprotective actions, limiting mitochondrial damage following ischemia-reperfusion injury.[7]

Anti-Angiogenesis and Anti-Tumor Activity

In stark contrast to the pro-angiogenic epoxides derived from arachidonic acid (an omega-6 fatty acid), 19(20)-EpDPE is a robust inhibitor of angiogenesis.[8] It effectively suppresses the formation of new blood vessels induced by key growth factors like Vascular Endothelial Growth Factor (VEGF).[8] This function is mediated through the inhibition of VEGF Receptor 2 (VEGFR-2) signaling, which is a critical pathway for endothelial cell proliferation, migration, and survival.[8][9] By blocking this pathway, 19(20)-EpDPE can impede tumor growth and metastasis, which are highly dependent on neovascularization.

Anti-Fibrotic Effects in Liver Disease

Recent studies have highlighted a significant role for 19(20)-EpDPE in mitigating liver fibrosis, a hallmark of advanced non-alcoholic steatohepatitis (NASH).[10] In animal models of NASH, 19(20)-EpDPE was shown to suppress the formation of hepatic crown-like structures—clusters of macrophages surrounding dead hepatocytes that drive fibrosis.[10] This hepatoprotective effect is mediated by the activation of G-protein coupled receptor 120 (GPR120) on liver macrophages (Kupffer cells).[10][11] GPR120 activation dampens pro-inflammatory signaling pathways (NF-κB and JNK) and promotes a shift from a pro-inflammatory (M1) to a pro-resolving (M2) macrophage phenotype.[11][12]

Pain Modulation

The role of 19(20)-EpDPE in nociception is complex. It has been shown to induce acute mechanical hyperalgesia (an increased sensitivity to pain from mechanical stimuli).[13][14] This effect is driven by the selective activation and sensitization of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on pain-sensing neurons.[13][14][15] This suggests that the CYP-epoxygenase pathway may be a critical component in the generation of inflammatory pain.

Anti-Inflammatory Actions

As a metabolite of DHA, 19(20)-EpDPE contributes to the well-documented anti-inflammatory properties of omega-3 fatty acids.[2] While direct actions on specific inflammatory pathways are an area of active research, related omega-3 epoxides and the parent compound DHA are known to modulate microglial activation, reducing the production of pro-inflammatory cytokines and mediators like TNF-α, IL-6, and nitric oxide in the central nervous system.[16][17][18]

Signaling Pathways

The diverse functions of 19(20)-EpDPE are mediated through distinct signaling cascades in different cell types.

Vasodilation via BKCa Channel Activation

cluster_1 Vasodilation Signaling Pathway EpDPE 19(20)-EpDPE BKCa BKCa Channel (in Smooth Muscle Cell) EpDPE->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol Ca_channel Voltage-gated Ca2+ Channels Close Hyperpol->Ca_channel Vasorelax Vasorelaxation Ca_channel->Vasorelax

19(20)-EpDPE-induced vasodilation pathway.
Anti-Angiogenesis via VEGFR-2 Inhibition

cluster_2 Anti-Angiogenesis Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 (on Endothelial Cell) VEGF->VEGFR2 Binds Phospho VEGFR-2 Phosphorylation VEGFR2->Phospho EpDPE 19(20)-EpDPE EpDPE->Phospho Inhibits Downstream Downstream Signaling (PI3K/AKT, MAPK) Phospho->Downstream Activates Angio Angiogenesis (Cell Proliferation, Migration) Downstream->Angio

19(20)-EpDPE-mediated inhibition of angiogenesis.
Anti-Fibrosis via GPR120 Activation

cluster_3 Anti-Fibrosis Signaling Pathway in Liver EpDPE 19(20)-EpDPE GPR120 GPR120 (on Kupffer Cell) EpDPE->GPR120 Activates Inflam_path NF-κB / JNK Signaling GPR120->Inflam_path Inhibits M2_pheno M2 Phenotype (Anti-inflammatory) GPR120->M2_pheno Promotes Shift to M1_pheno M1 Phenotype (Pro-inflammatory) Inflam_path->M1_pheno Promotes Fibrosis Liver Fibrosis M1_pheno->Fibrosis Drives M2_pheno->Fibrosis Reduces

19(20)-EpDPE-mediated anti-fibrotic signaling.

Quantitative Data Presentation

The biological activities of 19(20)-EpDPE and its derivatives have been quantified in various functional assays.

Biological Activity Molecule Assay System Parameter Value Reference
Vasodilation19(20)-EpDPEU-46619-induced tension in human pulmonary arteriesEC₅₀0.11 ± 0.03 µM[3]
BK Channel Activation16,17-EpDPE (regioisomer)Patch-clamp on rat coronary arterial smooth muscle cellsEC₅₀19.7 ± 2.8 nM[4]
Pain Receptor Activation19(20)-EpDPECalcium flux in TRPA1-expressing HEK-293 cells-Dose-dependent activation[13]
Anti-Angiogenesis19,20-EpDPEVEGF-induced angiogenesis in mouse Matrigel plug assay-Dose-dependent inhibition[8]
Anti-Fibrosis (Liver)19,20-EpDPENASH model in GPR120-deficient vs. WT mice-Effect abrogated in GPR120-deficient mice[10]

Key Experimental Protocols

Protocol: In Vivo Matrigel Plug Angiogenesis Assay

This assay is used to quantify the pro- or anti-angiogenic effects of a substance in vivo.

  • Preparation: Thaw growth factor-reduced Matrigel on ice overnight. Prepare a solution containing an angiogenic stimulus (e.g., 100 ng VEGF) and the test compound (e.g., 10 µg 19,20-EpDPE) in a sterile, ice-cold medium.[8] Keep all reagents and syringes on ice to prevent premature gelation.[19]

  • Mixing: In a cold room or on ice, mix the Matrigel with the VEGF/EpDPE solution to a final volume of 250-300 µL per injection. Avoid introducing air bubbles.[20][21]

  • Injection: Anesthetize mice (e.g., C57BL/6) and subcutaneously inject the Matrigel mixture into the dorsal flank using a pre-chilled 24G needle syringe.[20] The liquid Matrigel will rapidly form a solid plug at body temperature.

  • Incubation: Allow the plug to incubate in vivo for a set period, typically 7-14 days, during which blood vessels from the surrounding tissue will infiltrate the gel.[20][21]

  • Harvest and Analysis: Euthanize the mice and carefully excise the Matrigel plugs.[5]

    • Quantification: Homogenize the plugs and measure hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an index of blood vessel density.[5][8]

    • Immunohistochemistry: Alternatively, fix the plugs in formalin, embed in paraffin, and section.[20] Stain sections with an endothelial cell marker (e.g., anti-CD31 antibody) to visualize and quantify microvessel density.[8]

Protocol: Mouse Model of Non-Alcoholic Steatohepatitis (NASH)

This protocol induces liver fibrosis that mimics human NASH, allowing for the evaluation of anti-fibrotic agents like 19(20)-EpDPE.

  • Animal Model: Use male C57BL/6J mice.[22]

  • Diet and Induction:

    • Feed mice a high-fat, high-sucrose, high-cholesterol "Western" diet.[22] This diet may be supplemented with high-fructose/glucose drinking water.[22]

    • Concurrently, administer weekly intraperitoneal (IP) injections of carbon tetrachloride (CCl₄), a hepatotoxin, at a low dose (e.g., 0.2 µL/g body weight).[22][23] CCl₄ accelerates the progression to fibrosis.[24]

  • Treatment: The experimental group receives the test compound (e.g., 19(20)-EpDPE) via a suitable route (e.g., IP injection) throughout the induction period. The control group receives a vehicle.

  • Duration: Continue the diet and weekly CCl₄ injections for 8-12 weeks to establish significant steatohepatitis and fibrosis.[22]

  • Endpoint Analysis: One week after the final CCl₄ injection, euthanize the mice and collect blood and liver tissue.[25]

    • Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST) and lipids.[22]

    • Histopathology: Fix liver tissue in formalin, embed, and section. Perform Hematoxylin & Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning. Use Masson's Trichrome or Sirius Red staining to visualize and quantify collagen deposition (fibrosis).[22]

Protocol: In Vitro Pressurized Arteriography for Vasodilation

This technique allows for the direct measurement of a compound's effect on the diameter of isolated small arteries.

  • Vessel Dissection: Euthanize an animal (e.g., rat) and carefully dissect a segment of a resistance artery (e.g., a second-order mesenteric artery) in a cold physiological salt solution (PSS).[26]

  • Mounting: Transfer the vessel segment to a specialized chamber on a pressure arteriograph. Cannulate both ends of the vessel with glass micropipettes and secure them with sutures.[26]

  • Pressurization: Pressurize the vessel to a physiological level (e.g., 60-80 mmHg) under no-flow conditions. Allow the vessel to equilibrate and develop a stable myogenic tone (a pressure-induced constriction).[26]

  • Viability Check: Test vessel viability by applying a high-potassium solution to induce maximal constriction, followed by a washout and application of an endothelium-dependent vasodilator (e.g., acetylcholine) to confirm relaxation.[26]

  • Experimental Procedure: Once a stable tone is achieved, add cumulative concentrations of the test compound (19,20)-EpDPE to the superfusing bath. Record the vessel's internal diameter continuously using a video microscopy system.

  • Data Analysis: Plot the change in vessel diameter as a percentage of maximal dilation against the log concentration of 19(20)-EpDPE to generate a dose-response curve and calculate the EC₅₀.

Conclusion and Future Directions

19(20)-EpDPE is a pleiotropic signaling molecule with significant homeostatic and disease-modifying functions. Its potent activities in vasodilation, angiogenesis inhibition, and fibrosis resolution position it, and the CYP-epoxygenase pathway, as a highly attractive target for therapeutic development in cardiovascular disease, oncology, and metabolic disorders. Future research should focus on developing stable synthetic analogs of 19(20)-EpDPE and inhibitors of sEH to enhance its bioavailability and therapeutic efficacy. Further elucidation of its downstream signaling targets and its role in neuroinflammation will continue to expand its potential clinical applications.

References

An In-depth Technical Guide to 19(20)-Epoxydocosapentaenoic Acid (19(20)-EpDTE): Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(20)-Epoxydocosapentaenoic acid, commonly referred to as 19(20)-EpDTE or 19,20-EDP, is a pivotal bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a product of cytochrome P450 (CYP) epoxygenase activity, this endogenous molecule has garnered significant attention for its potent and diverse physiological roles. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological functions of 19(20)-EpDTE, with a particular focus on its cardioprotective and anti-angiogenic properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.

Discovery and History

While a singular "discovery" paper for 19(20)-EpDTE is not readily identifiable in the literature, its existence as a naturally occurring metabolite of DHA has been established through extensive research on the metabolism of polyunsaturated fatty acids by cytochrome P450 enzymes. The identification of various epoxides derived from DHA, including 19,20-EpDTE, emerged from studies investigating the enzymatic processing of omega-3 fatty acids. These studies revealed that CYP epoxygenases, a family of enzymes known to metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs), also act on DHA to produce epoxydocosapentaenoic acids (EDPs). Among the various EDP regioisomers, 19,20-EpDTE is one of the most abundant in vivo.[1]

A significant milestone in the study of 19(20)-EpDTE was the first successful asymmetric total synthesis, which provided a means to obtain pure enantiomers of the molecule for detailed biological investigation.[1][2] This synthetic achievement was crucial for overcoming the challenges of isolating sufficient quantities of the pure compound from biological sources, where it exists as a mixture of regioisomers and enantiomers.

Biosynthesis and Metabolism

19(20)-EpDTE is endogenously produced from DHA through the action of CYP epoxygenases.[3][4] Several CYP isoforms, including those from the CYP2C and CYP2J families, can catalyze the epoxidation of the terminal double bond of DHA to form 19(20)-EpDTE.[5]

The biological activity of 19(20)-EpDTE is tightly regulated by its rapid metabolism. The primary route of inactivation is through hydrolysis of the epoxide ring by the enzyme soluble epoxide hydrolase (sEH) to form the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA).[5][6] This rapid degradation underscores the transient nature of 19(20)-EpDTE signaling and has led to the development of sEH inhibitors as a therapeutic strategy to enhance and prolong the beneficial effects of endogenous epoxides.

Chemical Synthesis

The first asymmetric total synthesis of 19(20)-EpDTE was a significant breakthrough, enabling the production of enantiomerically pure forms of the molecule.[1][7] The synthetic strategy involved a multi-step process that allowed for the controlled formation of the epoxide and the polyunsaturated fatty acid chain. This development has been instrumental in advancing the understanding of the specific biological activities of the different stereoisomers of 19(20)-EpDTE.

Biological Activities and Therapeutic Potential

19(20)-EpDTE exhibits a wide range of biological activities, with its cardioprotective and anti-angiogenic effects being the most extensively studied.

Cardioprotective Effects

A substantial body of evidence highlights the potent cardioprotective properties of 19(20)-EpDTE, particularly in the context of ischemia-reperfusion injury.[8][9] Studies using isolated perfused hearts have demonstrated that administration of 19(20)-EpDTE improves cardiac function and reduces infarct size following an ischemic event.[10] A synthetic analog of 19,20-EpDTE, SA-22, has also shown significant cardioprotective effects.[8]

The primary mechanism underlying the cardioprotective actions of 19(20)-EpDTE involves the activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[11] 19(20)-EpDTE has been shown to directly bind to and activate SIRT3, leading to the deacetylation of mitochondrial proteins.[11] This activation of SIRT3 enhances mitochondrial function, reduces oxidative stress, and ultimately protects cardiac cells from damage.[12][13]

Anti-Angiogenic and Anti-Cancer Effects

In contrast to the pro-angiogenic effects of some arachidonic acid-derived epoxides, 19(20)-EpDTE has been shown to be a potent inhibitor of angiogenesis.[14][15][16] It effectively inhibits vascular endothelial growth factor (VEGF)-induced endothelial cell migration and tube formation.[14] The anti-angiogenic activity of 19,20-EpDTE is attributed to its ability to interfere with VEGFR2 signaling.[16]

Due to its anti-angiogenic properties, 19(20)-EpDTE has also been investigated for its potential as an anti-cancer agent. Studies have shown that it can inhibit primary tumor growth and metastasis. The stabilization of 19(20)-EpDTE levels through the use of sEH inhibitors has been shown to enhance its anti-tumor effects.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of 19(20)-EpDTE.

Biological Activity Model System Parameter Value Reference
Angiogenesis InhibitionIn vivo Matrigel plug assayEC50~0.3 µg per gel[14]
Endothelial Tube Formation InhibitionHuman Umbilical Vein Endothelial Cells (HUVECs)% Inhibition~63% at 1 µM, ~91% at 3 µM[14]
VEGF-C Expression InhibitionHuman Umbilical Vein Endothelial Cells (HUVECs)% Inhibition~50% at 1 µM, ~67% at 3 µM[14]
MMP-2 Activity InhibitionHuman Umbilical Vein Endothelial Cells (HUVECs)% Inhibition20% at 1 µM, 45% at 3 µM[14]
Primary Tumor Growth InhibitionMet-1 breast tumor model (with sEHi)Dose0.05 mg·kg−1·d−1[6]
Compound Biological Context Concentration Used Observed Effect Reference
19,20-EDPCardioprotection in isolated mouse hearts1 µMImproved post-ischemic functional recovery[8]
SA-22 (19,20-EDP analog)Cardioprotection in isolated mouse hearts1 µMImproved post-ischemic functional recovery[8]
19,20-EDPCytotoxicity in glycolytic H9c2 cells1 µMReduced cell viability[17]
19,20-EDPBrown adipogenesis (with t-TUCB)Not specifiedPromotion of brown adipogenesis[18]
19,20-EDPBAT thermogenesis and WAT browningNot specifiedPromotion of thermogenesis and browning[19]
19,20-EDP + t-TUCBReduction of serum triglycerides in miceNot specifiedSignificantly decreased serum TG levels[20]

Experimental Protocols

Isolated Heart Perfusion (Langendorff)

This protocol is a standard method for assessing cardiac function in an ex vivo setting.

  • Animal Preparation: Mice are anesthetized, and the hearts are rapidly excised.[21]

  • Cannulation: The aorta is cannulated on a Langendorff apparatus.[21][22]

  • Perfusion: The heart is retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.[22]

  • Treatment: 19(20)-EpDTE or other compounds are added to the perfusion buffer at the desired concentration (e.g., 1 µM).[8]

  • Ischemia-Reperfusion: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 40 minutes).[8]

  • Data Acquisition: Hemodynamic parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.[22]

Cell Viability Assay (H9c2 cells)

This protocol is used to assess the cytotoxic effects of 19(20)-EpDTE on cardiac myoblasts.

  • Cell Culture: H9c2 cells are cultured in appropriate media, often with varying glucose concentrations to model different metabolic states.[17]

  • Treatment: Cells are treated with 19(20)-EpDTE (e.g., 1 µM) and other inhibitors or compounds as required.[17]

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is determined using standard methods such as the MTT assay or trypan blue exclusion.[17]

Visualizations

Signaling Pathway of 19(20)-EpDTE in Cardioprotection

G DHA DHA CYP CYP Epoxygenase DHA->CYP Metabolism EpDTE 19(20)-EpDTE CYP->EpDTE sEH sEH EpDTE->sEH Metabolism SIRT3 SIRT3 (Inactive) EpDTE->SIRT3 Activation DiHDPA 19,20-DiHDPA (Inactive) sEH->DiHDPA SIRT3_active SIRT3 (Active) SIRT3->SIRT3_active Mito_Prot Acetylated Mitochondrial Proteins SIRT3_active->Mito_Prot Deacetylation Deacetyl_Mito_Prot Deacetylated Mitochondrial Proteins Mito_Prot->Deacetyl_Mito_Prot Mito_Func Improved Mitochondrial Function Deacetyl_Mito_Prot->Mito_Func Cardioprotection Cardioprotection Mito_Func->Cardioprotection

Caption: SIRT3-mediated cardioprotective signaling pathway of 19(20)-EpDTE.

Experimental Workflow for Isolated Heart Perfusion

G Start Start Excision Heart Excision Start->Excision Cannulation Aortic Cannulation Excision->Cannulation Stabilization Stabilization (30 min) Cannulation->Stabilization Treatment Treatment with 19(20)-EpDTE Stabilization->Treatment Ischemia Global Ischemia (e.g., 30 min) Treatment->Ischemia Reperfusion Reperfusion (e.g., 40 min) Ischemia->Reperfusion Data_Collection Hemodynamic Data Collection Reperfusion->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for Langendorff isolated heart perfusion experiment.

Conclusion

19(20)-EpDTE is a critical endogenous lipid mediator with significant therapeutic potential, particularly in the realms of cardiovascular disease and oncology. Its discovery as a major metabolite of DHA has opened new avenues for understanding the beneficial effects of omega-3 fatty acids. The elucidation of its synthesis and the identification of its key signaling pathways, such as the SIRT3-mediated cardioprotection, provide a solid foundation for the development of novel therapeutic strategies. Further research, facilitated by the availability of synthetic 19(20)-EpDTE and detailed experimental protocols, will undoubtedly continue to uncover the full extent of its physiological importance and clinical utility.

References

The Role of (±)19(20)-Epoxydocosapentaenoic Acid in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(±)19(20)-epoxydocosapentaenoic acid, commonly abbreviated as (±)19(20)-EpDTE, is an epoxygenated fatty acid derived from the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA). As a member of the oxylipin superclass of signaling molecules, it is increasingly recognized for its potent role in modulating inflammatory processes.[1] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and anti-inflammatory mechanisms of this compound. It details its effects on key inflammatory pathways, summarizes quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the core signaling cascades. The evidence presented underscores the therapeutic potential of stabilizing endogenous this compound levels, primarily through the inhibition of soluble epoxide hydrolase (sEH), as a promising strategy for treating a range of inflammatory diseases.

Introduction: Biosynthesis and Metabolism

This compound is not consumed directly but is synthesized endogenously from DHA, an essential omega-3 fatty acid abundant in fish oil. The biosynthesis and subsequent degradation of this compound is a tightly regulated enzymatic cascade.

  • Biosynthesis: The process is initiated when DHA is metabolized by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.[2] These enzymes catalyze the epoxidation of the terminal double bond of DHA to generate the various regioisomers of epoxydocosapentaenoic acids (EDPs), including 19,20-EpDTE.[2]

  • Metabolism and Inactivation: The biological activity of 19,20-EpDTE is terminated through rapid hydrolysis by the enzyme soluble epoxide hydrolase (sEH).[2][3] sEH adds a water molecule to the epoxide ring, converting it into the corresponding, and generally less biologically active, diol: (±)19(20)-dihydroxydocosatetraenoic acid (19,20-DiHDTE).[4][5] The relatively slow turnover of 19,20-EDP by sEH compared to other epoxides may contribute to its potent effects.[2] Because sEH is the primary route of inactivation, pharmacological inhibition of this enzyme has emerged as a key therapeutic strategy to elevate and prolong the anti-inflammatory actions of endogenous epoxides like 19,20-EpDTE.[3][6][7]

DHA Docosahexaenoic Acid (DHA, ω-3 PUFA) EpDTE This compound (Active Epoxide) DHA->EpDTE DiHDTE 19,20-DiHDTE (Less Active Diol) EpDTE->DiHDTE

Caption: Metabolic pathway of this compound.

Anti-Inflammatory Mechanisms and Signaling Pathways

This compound exerts its anti-inflammatory effects through multiple mechanisms, including the modulation of immune cell function, reduction of pro-inflammatory mediators, and activation of specific signaling pathways that promote resolution of inflammation.

Direct Effects on Inflammation and Pain

EDPs, including 19,20-EpDTE, have demonstrated potent anti-inflammatory and analgesic effects, often comparable or superior to those of their arachidonic acid-derived counterparts, the epoxyeicosatrienoic acids (EETs).[2] These effects contribute to the reduction of inflammation-associated pain and the protection of tissues from inflammatory damage.[1] Studies have specifically highlighted the role of 19,20-EDPs in reducing inflammation and pain, improving post-ischemic reperfusion injury in the heart, and exerting anti-fibrotic effects.[1]

Activation of Mitochondrial Sirtuin 3 (SIRT3)

A key mechanism for the cardioprotective effects of 19,20-EDP during ischemic injury is the direct activation of SIRT3, a critical mitochondrial deacetylase.[8] 19,20-EDP binds to the human SIRT3 protein, enhancing its activity.[8] Activated SIRT3 plays a pivotal role in maintaining mitochondrial function and cardiac energy metabolism, which helps to limit myocardial damage following ischemia-reperfusion injury.[8] This pathway involves the preservation of electron transport chain components and the activation of mitochondrial antioxidant enzymes, thereby reducing cellular reactive oxygen species (ROS) and mitigating oxidative stress-induced inflammation.[8]

EpDTE 19(20)-EpDTE SIRT3 Binds & Activates Mitochondrial SIRT3 EpDTE->SIRT3 MitoFunction Enhanced Mitochondrial Function & Metabolism SIRT3->MitoFunction ROS Reduced Reactive Oxygen Species (ROS) SIRT3->ROS Cardioprotection Cardioprotection MitoFunction->Cardioprotection Inflammation Decreased Oxidative Stress & Inflammation ROS->Inflammation Inflammation->Cardioprotection

Caption: 19(20)-EpDTE activates the SIRT3 pathway.
G Protein-Coupled Receptor 120 (GPR120) Signaling

In the context of nonalcoholic steatohepatitis (NASH), 19,20-EpDTE has been identified as an endogenous ligand for GPR120, a receptor known for its role in mediating the anti-inflammatory effects of omega-3 fatty acids.[9] Activation of GPR120 by 19,20-EpDTE on macrophages suppresses the formation of hepatic crown-like structures—a key pathological feature of NASH that drives liver fibrosis.[9] This finding indicates that 19,20-EpDTE is a critical active metabolite that mediates the protective effects of n-3 PUFAs against NASH progression.[9]

Modulation of Neutrophil and Macrophage Activity

Neutrophils are first responders in acute inflammation, and their excessive activation can lead to tissue damage.[10][11] While direct studies on 19,20-EpDTE's effect on neutrophils are emerging, the broader family of epoxy fatty acids is known to modulate leukocyte recruitment and function.[12] By activating pathways like GPR120 on macrophages, 19,20-EpDTE can skew macrophage polarization toward an anti-inflammatory M2 phenotype, further contributing to the resolution of inflammation.[6]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize quantitative findings from key preclinical studies investigating the effects of this compound and related interventions.

Table 1: Summary of In Vitro Effects

Model SystemTreatmentConcentrationMeasured EffectOutcomeReference
Human Pulmonary Arteries19,20-EpDPE (EDP)300 nMU-46619-induced Ca²+ sensitivityReduction in smooth muscle Ca²+ sensitivity, suggesting vasorelaxant properties.[13]
Human Hippocampal Neurons19,20-EpDPA + TPPU (sEH inhibitor)Not specifiedIL-1β, IL-6, or IFN-α induced apoptosisEnhanced neurogenic and anti-apoptotic effects against cytokine-induced injury.[5]
Murine BV-2 MicrogliaDPTP (Clovamide Derivative)Not specifiedLPS-induced phosphorylation of JNK and ERKAttenuation of key MAPK signaling pathways involved in neuroinflammation.[14]

Table 2: Summary of In Vivo Effects

Animal ModelTreatmentDosageMeasured EffectOutcomeReference
Mouse Model of Myocardial Infarction19,20-EDPNot specifiedPost-ischemic cardiac functionImproved cardiac function and glucose oxidation rates.[8]
NASH Mouse Model (Fat-1 transgenic)Endogenous 19,20-EpDPEN/AHepatic crown-like structure formation & liver fibrosisResistance to hCLS formation and fibrosis.[9]
Obese Fat-1 Micet-TUCB (sEH inhibitor)Not specifiedHepatic 19,20-EDP levels & inflammationIncreased hepatic 19,20-EDP; Reduced tissue inflammation and lipid peroxidation.[6]
LPS-induced Endotoxemia (Mouse)AUDA-BE (sEH inhibitor)20 mg/kgMortality and plasma pro-inflammatory cytokinesEliminated mortality and decreased cytokine levels.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are protocols for key experimental approaches.

Protocol: Analysis of Oxylipins by LC-MS/MS

This protocol is for the extraction and quantification of this compound and other oxylipins from plasma or tissue.

  • Sample Preparation: Homogenize tissue samples or use plasma directly. Add an antioxidant solution (e.g., BHT/EDTA) and a cocktail of deuterated internal standards, including d4-19,20-EpDPE.

  • Solid Phase Extraction (SPE): Acidify the sample to pH 3.5. Apply the sample to a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low-organic-content solvent to remove impurities.

  • Elution: Elute the oxylipins from the SPE cartridge using a high-organic-content solvent such as methyl formate (B1220265) or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of methanol/water (1:1, v/v).

  • LC-MS/MS Analysis: Inject the reconstituted sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use a reverse-phase C18 column for separation. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 19(20)-EpDTE and the internal standard.

  • Quantification: Generate a standard curve using authentic 19(20)-EpDTE standard. Quantify the endogenous levels by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol: In Vivo Model of LPS-Induced Acute Inflammation

This protocol describes a common murine model to assess the anti-inflammatory efficacy of this compound.[15][16]

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment.

  • Treatment Administration: Administer this compound or vehicle control (e.g., saline, olive oil) via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose. This is often done as a prophylactic treatment, e.g., 1-24 hours before the inflammatory challenge.

  • Inflammatory Challenge: Induce systemic inflammation by injecting Lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg, i.p.).[3]

  • Monitoring and Sample Collection: Monitor animals for signs of endotoxic shock (e.g., hypotension, lethargy). At a specified time point post-LPS injection (e.g., 6, 12, or 24 hours), collect blood via cardiac puncture into EDTA-coated tubes for plasma separation and cytokine analysis.

  • Tissue Harvesting: Euthanize the animals and perfuse with saline. Harvest key organs such as the liver, lungs, and kidneys. Fix a portion of the tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining to assess neutrophil infiltration) and snap-freeze the remaining tissue in liquid nitrogen for gene expression or protein analysis.

  • Endpoint Analysis:

    • Cytokine Levels: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead-based assays.[17]

    • Gene Expression: Analyze tissue homogenates for the expression of inflammatory genes (e.g., Nos2, Ptgs2) using quantitative PCR (qPCR).

    • Histopathology: Score tissue sections for evidence of inflammation, such as cellular infiltration and tissue damage.

cluster_analysis Endpoint Analysis start Start: C57BL/6 Mice treatment Administer Treatment (19,20-EpDTE or Vehicle) start->treatment lps Induce Inflammation (LPS Injection, i.p.) treatment->lps collection Sample Collection (Blood & Tissues at 24h) lps->collection cytokine Plasma Cytokine Analysis (ELISA / Multiplex) collection->cytokine gene Tissue Gene Expression (qPCR) collection->gene histo Histopathology (H&E Staining) collection->histo result Result: Assess Anti-Inflammatory Efficacy cytokine->result gene->result histo->result

References

An In-depth Technical Guide to the Endogenous Production of 19(20)-Epoxydocosatetraenoic Acid (19(20)-EpDTE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(20)-Epoxydocosatetraenoic acid (19(20)-EpDTE), also known as 19,20-epoxydocosapentaenoic acid (19,20-EDP), is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). As an endogenous signaling molecule, 19(20)-EpDTE plays a crucial role in various physiological processes, including the regulation of vascular tone, inflammation, and angiogenesis. Its potent biological activities have garnered significant interest within the scientific and drug development communities, highlighting its potential as a therapeutic target for cardiovascular diseases and cancer. This technical guide provides a comprehensive overview of the endogenous production, metabolism, and key signaling pathways of 19(20)-EpDTE.

Biosynthesis of 19(20)-EpDTE

The primary pathway for the endogenous production of 19(20)-EpDTE involves the epoxidation of its precursor, docosahexaenoic acid (DHA). This metabolic conversion is catalyzed by a specific group of enzymes known as cytochrome P450 (CYP) epoxygenases.

DHA, a 22-carbon omega-3 fatty acid, possesses six double bonds, any of which can be targeted by CYP enzymes to form various epoxide regioisomers.[1] The formation of 19(20)-EpDTE specifically results from the epoxidation of the double bond at the 19th and 20th carbon positions. Several human CYP isoforms have been identified to possess the catalytic capability to metabolize DHA into 19(20)-EpDTE. Among these, members of the CYP2C and CYP2J subfamilies, such as CYP2C8, CYP2C9, and CYP2J2, are considered the primary epoxygenases responsible for this conversion.[2][3] In particular, CYP2J2 has been shown to be a major contributor to the formation of 19(20)-EpDTE.[4]

The biosynthesis of 19(20)-EpDTE from DHA is a critical step in generating this potent signaling molecule, and the expression and activity of these CYP enzymes can significantly influence the local and systemic concentrations of 19(20)-EpDTE.

cluster_0 Biosynthesis of 19(20)-EpDTE DHA Docosahexaenoic Acid (DHA) CYP Cytochrome P450 Epoxygenases (e.g., CYP2C8, CYP2C9, CYP2J2) DHA->CYP EpDTE 19(20)-EpDTE CYP->EpDTE Epoxidation

Biosynthetic pathway of 19(20)-EpDTE from DHA.

Metabolism of 19(20)-EpDTE

Once produced, 19(20)-EpDTE is a relatively short-lived signaling molecule due to its rapid metabolism by the enzyme soluble epoxide hydrolase (sEH).[3] sEH catalyzes the hydrolysis of the epoxide group of 19(20)-EpDTE, converting it into its corresponding diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP).[5] This conversion generally results in a significant reduction or loss of biological activity.[3]

The activity of sEH is a critical determinant of the bioavailability and signaling longevity of 19(20)-EpDTE. Inhibition of sEH has been shown to increase the levels of 19(20)-EpDTE and other epoxy fatty acids, thereby potentiating their beneficial effects.[3] This has made sEH a prominent target for therapeutic intervention in various cardiovascular and inflammatory conditions.

Biological Activities and Signaling Pathways

19(20)-EpDTE exerts a range of biological effects, primarily through its interaction with specific signaling pathways. Two of the most well-characterized pathways modulated by 19(20)-EpDTE are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway, which is central to angiogenesis, and the Rho-kinase pathway, which regulates vascular smooth muscle contraction.

Inhibition of Angiogenesis via the VEGFR2 Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. 19(20)-EpDTE has been demonstrated to be a potent inhibitor of angiogenesis.[6] This anti-angiogenic effect is mediated, at least in part, through the inhibition of the VEGFR2 signaling pathway.[6]

Vascular Endothelial Growth Factor (VEGF) is a key pro-angiogenic factor that binds to and activates VEGFR2 on endothelial cells. This activation triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. 19(20)-EpDTE has been shown to inhibit the VEGF-induced phosphorylation of VEGFR2, a critical step in the activation of this pathway.[6] By blocking VEGFR2 signaling, 19(20)-EpDTE effectively suppresses the key cellular processes required for angiogenesis.

cluster_1 19(20)-EpDTE Inhibition of Angiogenesis EpDTE 19(20)-EpDTE VEGFR2 VEGFR2 EpDTE->VEGFR2 Inhibits Phosphorylation VEGF VEGF VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Inhibition of the VEGFR2 signaling pathway by 19(20)-EpDTE.

Vasodilation via Inhibition of the Rho-Kinase Pathway

19(20)-EpDTE is a potent vasodilator, contributing to the regulation of blood pressure and blood flow.[7] This effect is largely attributed to its ability to decrease the calcium sensitivity of vascular smooth muscle cells through the inhibition of the Rho-kinase (ROCK) pathway.[7]

The RhoA/ROCK pathway plays a central role in regulating smooth muscle contraction. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP results in an increase in phosphorylated myosin light chains, leading to smooth muscle contraction and vasoconstriction. 19(20)-EpDTE has been shown to decrease the activity of RhoA, which subsequently leads to the inactivation of the ROCK pathway.[7] This results in increased MLCP activity, dephosphorylation of myosin light chains, smooth muscle relaxation, and ultimately, vasodilation.

cluster_2 19(20)-EpDTE-Mediated Vasodilation EpDTE 19(20)-EpDTE RhoA RhoA EpDTE->RhoA Inhibits ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Phosphorylated Myosin Light Chain MLCP->MLC Dephosphorylates Contraction Smooth Muscle Contraction MLC->Contraction Vasodilation Vasodilation

Inhibition of the Rho-kinase pathway by 19(20)-EpDTE.

Data Presentation

Table 1: Cytochrome P450 Isoforms Involved in 19(20)-EpDTE Production

CYP IsoformSubstrateProductKey FindingsReference(s)
CYP2C8 Docosahexaenoic Acid (DHA)19(20)-EpDTE and other regioisomersEfficiently metabolizes DHA to its epoxides.[2][3]
CYP2C9 Docosahexaenoic Acid (DHA)19(20)-EpDTE and other regioisomersMajor epoxygenase involved in DHA metabolism.[2][3]
CYP2J2 Docosahexaenoic Acid (DHA)19(20)-EpDTE and other regioisomersA primary enzyme responsible for 19(20)-EpDTE formation.[2][3][4]

Table 2: Kinetic Parameters of DHA Epoxidation by Human CYP Enzymes

CYP IsoformSubstrateProductKm (μM)Vmax (pmol/min/pmol CYP)Catalytic Efficiency (Vmax/Km)Reference(s)
CYP2J2 TerfenadineHydroxyterfenadine1.529.419.6[8]
CYP2J2 AstemizoleHydroxyastemizoleData not availableData not availableData not available[8]

Experimental Protocols

Protocol 1: In Vitro Measurement of CYP-Mediated 19(20)-EpDTE Production

Objective: To determine the ability of a specific human CYP isoform to produce 19(20)-EpDTE from DHA.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP2C8, CYP2C9, or CYP2J2)

  • NADPH-cytochrome P450 reductase

  • Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Docosahexaenoic acid (DHA)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Internal standard (e.g., d11-14,15-EET)

  • Organic solvents (e.g., ethyl acetate (B1210297), methanol, acetonitrile)

  • LC-MS/MS system

Procedure:

  • Reconstitution of the Enzyme System:

    • Prepare a mixture of the recombinant CYP enzyme, NADPH-cytochrome P450 reductase, and liposomes in potassium phosphate buffer.

    • Incubate on ice for 30 minutes to allow for proper reconstitution.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the reconstituted enzyme system with the NADPH regenerating system.

    • Add DHA (substrate) to initiate the reaction. A typical substrate concentration range to test is 1-100 µM.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding ice-cold ethyl acetate and the internal standard.

    • Vortex vigorously to extract the lipids into the organic phase.

    • Centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Quantification by LC-MS/MS:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample into an LC-MS/MS system equipped with a C18 column.

    • Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Monitor the specific parent-to-daughter ion transitions for 19(20)-EpDTE and the internal standard using multiple reaction monitoring (MRM) mode.

    • Quantify the amount of 19(20)-EpDTE produced by comparing its peak area to that of the internal standard and using a standard curve.

Protocol 2: Soluble Epoxide Hydrolase (sEH) Activity Assay

Objective: To measure the activity of sEH in hydrolyzing 19(20)-EpDTE to 19,20-DHDP.

Materials:

  • Source of sEH (e.g., purified recombinant sEH, cell lysate, or tissue homogenate)

  • 19(20)-EpDTE (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Internal standard (e.g., d4-19,20-DHDP)

  • Organic solvents (e.g., ethyl acetate, methanol)

  • LC-MS/MS system

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the sEH-containing sample with Tris-HCl buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Add 19(20)-EpDTE to start the reaction.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Extraction:

    • Terminate the reaction by adding ice-cold ethyl acetate and the internal standard.

    • Follow the extraction procedure as described in Protocol 1, step 3.

  • Quantification of 19,20-DHDP by LC-MS/MS:

    • Reconstitute the dried extract and analyze by LC-MS/MS as described in Protocol 1, step 4.

    • Monitor the specific MRM transitions for 19,20-DHDP and the internal standard.

    • Calculate the sEH activity based on the amount of 19,20-DHDP formed per unit time per amount of protein.

Protocol 3: In Vivo Matrigel Plug Angiogenesis Assay

Objective: To assess the anti-angiogenic effect of 19(20)-EpDTE in vivo.

Materials:

  • Matrigel (growth factor-reduced)

  • Vascular Endothelial Growth Factor (VEGF)

  • 19(20)-EpDTE

  • Heparin

  • Experimental animals (e.g., C57BL/6 mice)

  • Anesthesia

  • Hemoglobin assay kit

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Preparation of Matrigel Plugs:

    • On ice, mix liquid Matrigel with heparin and VEGF.

    • For the experimental group, add 19(20)-EpDTE to the Matrigel mixture at the desired concentration. For the control group, add the vehicle control.

  • Subcutaneous Injection:

    • Anesthetize the mice.

    • Inject the Matrigel mixture subcutaneously into the dorsal flank of the mice. The Matrigel will solidify at body temperature, forming a plug.

  • Incubation Period:

    • Allow the Matrigel plugs to remain in the mice for a period of 7-14 days to allow for blood vessel infiltration.

  • Harvesting and Analysis:

    • Euthanize the mice and carefully excise the Matrigel plugs.

    • Quantification of Angiogenesis:

      • Homogenize a portion of the plug and measure the hemoglobin content using a commercial kit. The amount of hemoglobin is directly proportional to the extent of blood vessel formation.

    • Immunohistochemistry:

      • Fix the remaining portion of the plug in formalin, embed in paraffin, and section.

      • Perform immunohistochemical staining for an endothelial cell marker, such as CD31, to visualize the blood vessels within the plug.

      • Quantify the vessel density by image analysis.

  • Data Analysis:

    • Compare the hemoglobin content and vessel density between the control and 19(20)-EpDTE-treated groups to determine the anti-angiogenic effect.

References

An In-depth Technical Guide to the (±)19(20)-EpDTE Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)19(20)-epoxydocosatetraenoic acid (EpDTE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). Emerging evidence indicates that 19(20)-EpDTE plays a crucial role in various physiological and pathophysiological processes, including inflammation, pain, angiogenesis, and cancer. This technical guide provides a comprehensive overview of the (±)19(20)-EpDTE signaling cascade, from its biosynthesis and metabolism to its downstream cellular effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pathway.

Introduction

The cytochrome P450 (CYP) epoxygenase pathway represents a significant route for the metabolism of polyunsaturated fatty acids, leading to the formation of a variety of bioactive epoxides. Among these, the epoxides derived from DHA, known as epoxydocosapentaenoic acids (EDPs), have garnered increasing interest. This compound is a prominent member of this family, formed by the epoxidation of the terminal double bond of DHA by CYP enzymes. This lipid mediator is subsequently metabolized and inactivated by soluble epoxide hydrolase (sEH) to its corresponding diol, 19,20-dihydroxydocosatetraenoic acid (19,20-DiHDTE). The balance between the synthesis and degradation of 19(20)-EpDTE is critical in modulating its biological activities.

Biosynthesis and Metabolism of this compound

The metabolic pathway of this compound is a two-step process involving its synthesis from DHA and subsequent degradation.

DHA Docosahexaenoic Acid (DHA) EpDTE This compound DHA->EpDTE DiHDTE (±)19(20)-DiHDTE EpDTE->DiHDTE CYP Cytochrome P450 Epoxygenases sEH Soluble Epoxide Hydrolase (sEH)

Metabolic pathway of this compound.

The Core Signaling Cascade

This compound exerts its cellular effects by initiating a signaling cascade that involves G protein-coupled receptors and key downstream kinases. A central pathway involves the activation of G protein-coupled receptor 120 (GPR120), leading to the phosphorylation and activation of AMP-activated protein kinase (AMPK). Activated AMPK can then modulate various downstream targets, including the inhibition of the pro-inflammatory transcription factor NF-κB.

EpDTE This compound GPR120 GPR120 EpDTE->GPR120 AMPK AMPK GPR120->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK NFkB NF-κB pAMPK->NFkB Inhibits Inflammation Inflammatory Gene Expression NFkB->Inflammation

Core signaling cascade of this compound.

Quantitative Data

While specific EC50 and IC50 values for this compound are not extensively reported in the literature, data from closely related analogs and specific assays provide valuable insights into its potency.

Compound/AssayTarget/EffectValueCell/SystemCitation
(±)19(20)-EDP ethanolamideCB1 ReceptorEC50: 108 nMCannabinoid receptor-expressing cells[1]
(±)19(20)-EDP ethanolamideCB2 ReceptorEC50: 280 nMCannabinoid receptor-expressing cells[1]
(±)19(20)-EDP ethanolamideVasodilationED50: 1.9 µMBovine coronary arteries[1]
(±)19(20)-EpDPEReduction of U-46619-induced tensionDose-dependent (0.001–10 µM)Human pulmonary arteries[2][3]
19,20-EDPIncreased PGC1α protein expressionSignificant at 10 µMMurine brown preadipocytes[4]
19,20-EDPDecreased inflammatory NFκB signalingQualitativeBrown adipose tissue in mice[5]

Note: The EC50/ED50 values for the ethanolamide derivative may not directly reflect the potency of the parent compound, this compound.

Experimental Protocols

Cell Culture and Stimulation with this compound

This protocol describes the general procedure for treating cultured mammalian cells with this compound to study its biological effects.

Materials:

  • Mammalian cell line of interest (e.g., RAW 264.7 macrophages, murine brown preadipocytes)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Culture cells to the desired confluency (typically 70-80%) in complete culture medium.

  • The day before the experiment, replace the complete medium with serum-free medium to minimize confounding factors from serum components.

  • Prepare working solutions of this compound by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1 - 10 µM). Include a vehicle control (ethanol or DMSO at the same final concentration as the highest this compound concentration).

  • Remove the medium from the cells and replace it with the prepared treatment or control media.

  • Incubate the cells for the desired time period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, harvest the cells or cell culture supernatant for downstream analysis.

start Start culture Culture cells to 70-80% confluency start->culture serum_starve Serum-starve cells culture->serum_starve prepare_treatment Prepare this compound and vehicle control serum_starve->prepare_treatment treat_cells Treat cells prepare_treatment->treat_cells incubate Incubate for defined period treat_cells->incubate harvest Harvest cells or supernatant incubate->harvest end End harvest->end

Cell culture and stimulation workflow.

Lipid Extraction and Quantification by LC-MS/MS

This protocol outlines the extraction of this compound from cell culture media or cell lysates and its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell culture supernatant or cell lysate

  • Internal standard (e.g., a deuterated analog of 19(20)-EpDTE)

  • Methanol (B129727), acetonitrile (B52724), water, formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: To 1 mL of cell culture supernatant or cell lysate, add the internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the lipids with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

    • Inject the sample onto a C18 reverse-phase LC column.

    • Separate the lipids using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Detect and quantify this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for 19(20)-EpDTE should be optimized.

start Start sample_prep Add internal standard to sample start->sample_prep spe Solid-Phase Extraction (SPE) sample_prep->spe evaporate Evaporate and reconstitute spe->evaporate lc_ms LC-MS/MS Analysis evaporate->lc_ms end End lc_ms->end

LC-MS/MS quantification workflow.

Western Blot Analysis of AMPK Phosphorylation

This protocol describes the detection of phosphorylated (activated) AMPK in cell lysates by Western blotting.

Materials:

  • Cell lysates from control and this compound-treated cells

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-AMPKα antibody overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with the anti-total AMPKα antibody to normalize the phospho-AMPK signal to the total amount of AMPK protein.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • NF-κB activator (e.g., TNF-α or LPS)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Treatment: After 24-48 hours, pre-treat the cells with various concentrations of this compound or vehicle for a defined period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a further period (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells according to the dual-luciferase assay kit instructions.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity (NF-κB activity) to the Renilla luciferase activity (transfection efficiency). Compare the normalized luciferase activity in the this compound-treated groups to the vehicle-treated, stimulated control to determine the inhibitory effect.

Conclusion

The this compound signaling cascade represents a promising area for therapeutic intervention in a range of diseases. Its anti-inflammatory and other beneficial effects, mediated through pathways involving GPR120 and AMPK, highlight its potential as a drug target. This technical guide provides a foundational understanding of this signaling pathway and offers detailed methodologies to aid researchers in their exploration of this compound's therapeutic potential. Further research is warranted to fully elucidate the quantitative aspects of its biological activities and to explore its efficacy in preclinical and clinical settings.

References

A Technical Guide to the Physiological Relevance of 19,20-Epoxydocosatetraenoic Acid (19,20-EDP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: 19,20-epoxydocosatetraenoic acid (19,20-EDP) is a potent lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the cytochrome P450 (CYP) epoxygenase pathway. This molecule exhibits a wide range of physiological effects, often more potent than its omega-6-derived counterparts. Key activities include robust cardioprotection, anti-inflammatory and analgesic effects, and potent anti-angiogenic and anti-metastatic properties. However, its therapeutic potential is limited by rapid in vivo degradation by soluble epoxide hydrolase (sEH). This guide provides an in-depth overview of the biosynthesis, metabolism, signaling pathways, and physiological functions of 19,20-EDP, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Biosynthesis and Metabolism

19,20-EDP is synthesized from DHA by CYP monooxygenases.[1] In mammals, dietary intake of omega-3 fatty acids is crucial as they cannot be synthesized de novo.[2] While various CYP enzymes can metabolize polyunsaturated fatty acids, specific isoforms like CYP2J2, CYP2C8, and CYP2C9 are primary epoxygenases.[2][3] The resulting 19,20-EDP is one of the most abundant and stable EDP regioisomers found in vivo.[1][2]

The biological activity of 19,20-EDP is terminated through hydrolysis by soluble epoxide hydrolase (sEH), which converts the epoxide to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP).[2][4] Interestingly, while most omega-3 epoxides are better substrates for sEH than their omega-6 counterparts, 19,20-EDP is turned over more slowly, contributing to its relative abundance.[2] The co-administration of sEH inhibitors (sEHi) is a key strategy to stabilize 19,20-EDP levels in vivo and enhance its therapeutic effects.[4][5]

cluster_0 cluster_1 DHA Docosahexaenoic Acid (DHA) (Omega-3 PUFA) EDP 19,20-Epoxydocosatetraenoic Acid (19,20-EDP) DHA->EDP Epoxidation CYP Cytochrome P450 Epoxygenases (e.g., CYP2J2, CYP2C8/9) DHDP 19,20-Dihydroxydocosapentaenoic Acid (19,20-DHDP) (Less Active Diol) EDP->DHDP Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEHi sEH Inhibitors (e.g., t-AUCB, t-TUCB) sEHi->sEH Inhibits

Caption: Biosynthesis and metabolism of 19,20-EDP.

Physiological Roles and Signaling Mechanisms

Cardiovascular System

19,20-EDP exerts significant protective effects on the cardiovascular system, including potent vasodilation and cardioprotection against ischemic injury.[6]

Cardioprotection: 19,20-EDP has been shown to be a powerful cardioprotective agent, particularly in the context of ischemia-reperfusion (I/R) injury.[7][8] Its mechanism involves the direct activation of mitochondrial sirtuin 3 (SIRT3), a key deacetylase that regulates mitochondrial function and energy metabolism.[7] By binding to and enhancing SIRT3 activity, 19,20-EDP improves mitochondrial respiration, increases glucose oxidation rates, and enhances overall cardiac efficiency following an ischemic event.[7] This leads to reduced infarct size and better recovery of cardiac function.[7][8] The protective effects are abolished by SIRT3 inhibitors, confirming its central role in the pathway.[7]

IR_Injury Ischemia/Reperfusion (I/R) Injury Hyperacetylation Mitochondrial Protein Hyperacetylation (e.g., Ac-MnSOD) IR_Injury->Hyperacetylation Induces EDP 19,20-EDP SIRT3 SIRT3 (Mitochondrial Deacetylase) EDP->SIRT3 Directly Activates Deacetylation Protein Deacetylation SIRT3->Deacetylation Promotes Mito_Dysfunction Mitochondrial Dysfunction (Impaired Respiration, ↓ATP) Hyperacetylation->Mito_Dysfunction Causes Cardiac_Dysfunction Cardiac Dysfunction (↓ LVDP, ↑ Infarct Size) Mito_Dysfunction->Cardiac_Dysfunction Leads to Deacetylation->Hyperacetylation Reduces Mito_Function Improved Mitochondrial Function & Energy Metabolism Deacetylation->Mito_Function Results in Cardioprotection Cardioprotection (↑ LVDP Recovery, ↓ Infarct Size) Mito_Function->Cardioprotection Leads to

Caption: Cardioprotective signaling pathway of 19,20-EDP via SIRT3.

Vasodilation: 19,20-EDP is a potent vasodilator in various arterial beds, including coronary, pulmonary, and mesenteric arteries, contributing to the regulation of blood pressure.[6] Its vasodilatory effects are reported to be significantly more potent than those of the arachidonic acid-derived epoxyeicosatrienoic acids (EETs).[5]

Table 1: Quantitative Data on the Cardiovascular Effects of 19,20-EDP

Experimental Model Condition Parameter Measured Treatment/Concentration Observed Effect Citation
Isolated Mouse Heart Ischemia/Reperfusion Left Ventricular Developed Pressure (LVDP) 19,20-EDP Improved post-ischemic cardiac function [7]
Isolated Mouse Heart Ischemia/Reperfusion Cardiac Efficiency 19,20-EDP Enhanced cardiac efficiency [7]
Human LV Fibres (IHD) In Vitro Incubation Mitochondrial Respiration 19,20-EDP (1 µM) Markedly improved mitochondrial respiration [7][9]
Human LV Fibres (IHD) In Vitro Incubation SIRT3 Activity 19,20-EDP (1 µM) Significantly enhanced SIRT3 activity [7][9]

| Bovine Coronary Arteries | Pre-constricted | Vasodilation | (±)19(20)-EDP ethanolamide | Induced vasodilation (ED₅₀ = 1.9 µM) |[10] |

Angiogenesis and Cancer

In stark contrast to the pro-angiogenic effects of omega-6 derived EETs, 19,20-EDP demonstrates potent anti-angiogenic, anti-tumor, and anti-metastatic properties.[5]

Anti-Angiogenesis: 19,20-EDP directly targets endothelial cells to suppress angiogenesis.[5] It inhibits vascular endothelial growth factor (VEGF)-induced cell migration and endothelial tube formation.[5] The underlying mechanism involves the inhibition of VEGF receptor 2 (VEGFR2) signaling. Treatment with 19,20-EDP dramatically blocks VEGF-induced phosphorylation of VEGFR2 and reduces the expression of pro-angiogenic genes like VEGF-C.[5]

Table 2: Quantitative Data on the Anti-Angiogenic Effects of 19,20-EDP

Experimental Model Parameter Measured Treatment/Concentration Observed Effect Citation
Human Umbilical Vein Endothelial Cells (HUVECs) Endothelial Tube Formation 1 µM 19,20-EDP ~63% inhibition [5]
HUVECs Endothelial Tube Formation 3 µM 19,20-EDP ~91% inhibition [5]
HUVECs VEGF-induced Cell Migration 1 µM 19,20-EDP Significant inhibition [5]
HUVECs VEGFR2 Phosphorylation 1 µM 19,20-EDP Dramatic inhibition [5]
HUVECs Matrix Metalloproteinase 2 (MMP-2) Activity 1 µM 19,20-EDP ~20% reduction [5]
HUVECs Matrix Metalloproteinase 2 (MMP-2) Activity 3 µM 19,20-EDP ~45% reduction [5]

| Met-1 Breast Cancer Model (Mice) | Primary Tumor Growth | 0.05 mg/kg/day 19,20-EDP + sEHi | Significant inhibition of tumor growth |[5] |

Anti-Tumor Activity: In syngeneic mouse models of aggressive triple-negative breast cancer, systemic administration of 19,20-EDP, when stabilized by an sEH inhibitor, significantly inhibits primary tumor growth and metastasis.[5] This effect is largely attributed to its anti-angiogenic properties, which starve the tumor of its required blood supply.

VEGF Vascular Endothelial Growth Factor (VEGF) VEGFR2 VEGF Receptor 2 (VEGFR2) VEGF->VEGFR2 Binds to Phospho_VEGFR2 VEGFR2 Phosphorylation (Activation) VEGFR2->Phospho_VEGFR2 Induces EDP 19,20-EDP EDP->Phospho_VEGFR2 Inhibits Signaling Downstream Signaling (Migration, Proliferation) Phospho_VEGFR2->Signaling Initiates Angiogenesis Angiogenesis (Tumor Growth, Metastasis) Signaling->Angiogenesis Promotes

Caption: Anti-angiogenic mechanism of 19,20-EDP via VEGFR2 inhibition.
Inflammation, Pain, and Metabolism

19,20-EDP is involved in modulating inflammation, pain perception, and metabolic homeostasis.

Anti-Inflammation: Both 19,20-EDP and its parent compound DHA have well-documented anti-inflammatory roles.[4] In diet-induced obese mice, the combination of 19,20-EDP and an sEH inhibitor was shown to suppress inflammatory pathways, such as NF-κB signaling, in brown adipose tissue (BAT).[4] This anti-inflammatory action may contribute to improved glucose metabolism and thermogenesis.[4]

Analgesia: Omega-3 epoxides, including 19,20-EDP, have demonstrated analgesic effects in models of inflammatory pain.[2] The stabilization of these epoxides with sEH inhibitors enhances their anti-hyperalgesic activity.[11]

Metabolic Regulation: 19,20-EDP plays a role in metabolic health, partly through its effects on BAT. When combined with an sEH inhibitor, it improves fasting glucose and serum triglycerides in diet-induced obese mice.[12] It also promotes brown adipocyte differentiation and increases the expression of proteins involved in fatty acid oxidation, such as CPT1A and CPT1B, suggesting a role in enhancing energy expenditure.[4][13]

Table 3: Quantitative Data on Anti-Inflammatory and Metabolic Effects of 19,20-EDP

Experimental Model Parameter Measured Treatment Observed Effect Citation
Diet-Induced Obese Mice NF-κB Signaling in BAT 19,20-EDP + t-TUCB (sEHi) Significantly suppressed NF-κB activation [4]
Murine Brown Preadipocytes Brown Adipocyte Differentiation 10 µM 19,20-EDP + t-TUCB Significantly increased differentiation [13]
BV-2 Microglia (LPS-stimulated) IL-6 Production 2.5-10 µM (±)19(20)-EDP-EA Decreased IL-6 production [10][14]

| BV-2 Microglia (LPS-stimulated) | IL-10 Production | 2.5-10 µM (±)19(20)-EDP-EA | Increased IL-10 production |[10][14] |

Appendix: Experimental Protocols

Quantification of 19,20-EDP by LC-MS/MS
  • Lipid Extraction: Biological samples (plasma, tissue homogenates) are spiked with an internal standard (e.g., d4-19,20-EDP). Lipids are extracted using a solvent system such as ethyl acetate (B1210297) or a solid-phase extraction (SPE) C18 column. The organic layer is collected, evaporated to dryness under nitrogen, and reconstituted in a methanol/water solution for analysis.

  • Chromatography: Separation is achieved using a reverse-phase C18 column (e.g., Kinetex 2.6 µm C18) with a gradient elution.

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid.

    • A typical gradient runs from ~40% B to 100% B over several minutes to separate the analytes.

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transition for 19,20-EDP: Precursor ion (m/z) 343.2 -> Product ion (m/z) 221.1 (or other specific fragments).

    • Quantification is based on the peak area ratio of the analyte to the internal standard.[5][15]

In Vitro Endothelial Tube Formation Assay
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • Assay Protocol:

    • A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.

    • HUVECs are harvested and resuspended in basal medium containing the vehicle control or varying concentrations of 19,20-EDP (e.g., 1 µM, 3 µM).

    • The cell suspension is added to the Matrigel-coated wells.

    • Plates are incubated at 37°C for 6-18 hours.

    • Tube formation is visualized using a microscope, and images are captured.

    • Quantification is performed by measuring the total length of the tube-like structures or the number of branch points using image analysis software (e.g., ImageJ).[5]

Ex Vivo Isolated Heart (Langendorff) Perfusion Model
  • Animal Model: C57BL/6 mice are heparinized and anesthetized.

  • Protocol:

    • The heart is rapidly excised and cannulated via the aorta on a Langendorff apparatus.

    • The heart is retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O₂/5% CO₂ at 37°C.

    • A balloon-tipped catheter is inserted into the left ventricle to measure pressure (LVDP, LVEDP) and heart rate.

    • After a stabilization period, the heart is treated with vehicle or 19,20-EDP (e.g., 10 minutes prior to ischemia).

    • Global ischemia is induced by stopping the perfusion for a set period (e.g., 20-30 minutes).

    • Reperfusion is initiated by restarting the flow for a subsequent period (e.g., 40 minutes).

    • Functional parameters (LVDP, heart rate, etc.) are recorded throughout the experiment to assess recovery.

    • At the end of the protocol, heart tissue can be collected for biochemical analysis (e.g., Western blot, mitochondrial respiration assays).[7][8]

Start Excise Mouse Heart Mount Mount on Langendorff Apparatus (Retrograde Perfusion) Start->Mount Stabilize Stabilization Period (Baseline Measurement) Mount->Stabilize Treat Treatment (Vehicle or 19,20-EDP) Stabilize->Treat Ischemia Global Ischemia (Stop Perfusion, 20-30 min) Treat->Ischemia Reperfusion Reperfusion (Restart Perfusion, 40 min) Ischemia->Reperfusion Analysis Functional & Biochemical Analysis (LVDP, Infarct Size, Western Blot) Reperfusion->Analysis

Caption: Experimental workflow for the isolated heart perfusion model.

References

The Cellular Tango: An In-depth Technical Guide to the Interaction of (±)19(20)-EpDTE with Cellular Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)19(20)-EpDTE (19,20-epoxydocosatetraenoic acid) is an epoxy fatty acid, a class of lipid signaling molecules derived from the cytochrome P450 (CYP) metabolism of polyunsaturated fatty acids. These molecules are increasingly recognized for their potent biological activities, including anti-inflammatory, pro-resolving, and vasodilatory effects. Understanding the interaction of these lipid mediators with cellular receptors is paramount for elucidating their physiological roles and harnessing their therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of how this compound interacts with cellular receptors, focusing on the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). While direct quantitative binding data for this compound is still emerging, substantial evidence from closely related analogs, particularly 19,20-epoxydocosapentaenoic acid (19,20-EpDPE), strongly points to GPR120 as a primary target.

Primary Cellular Receptor: GPR120/FFAR4

GPR120 is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids. It is highly expressed in adipose tissue, pro-inflammatory macrophages, and the intestine. The activation of GPR120 is linked to a variety of physiological responses, including the regulation of glucose metabolism, anti-inflammatory effects, and the promotion of thermogenesis.

Studies on 19,20-EpDPE, an analog of this compound derived from docosahexaenoic acid (DHA), have demonstrated that it exerts significant biological effects in a GPR120-dependent manner. For instance, 19,20-EpDPE has been shown to suppress the formation of hepatic crown-like structures and attenuate liver fibrosis, with these effects being absent in GPR120-deficient mice. Furthermore, both 17,18-EpETE and 19,20-EpDPE, another closely related epoxy fatty acid, have been found to promote brown adipose tissue (BAT) thermogenesis and white adipose tissue (WAT) browning through a GPR120-AMPKα signaling pathway[1]. These findings strongly suggest that this compound likely shares this interaction with GPR120 to mediate its biological functions.

Quantitative Data on Receptor Interaction

Direct quantitative binding affinity (Kd) or potency (EC50) values for the interaction of this compound with GPR120 are not yet available in the published literature. However, studies on its precursor, DHA, and the related analog 19,20-EpDPE provide insights into the likely potency. DHA has been shown to activate GPR120 with an EC50 in the range of 1-10 µM. Functional assays with 19,20-EpDPE have demonstrated significant biological effects at a concentration of 10 µM, suggesting a similar potency range.

CompoundReceptorAssay TypeMeasured ParameterValue
Docosahexaenoic Acid (DHA)GPR120SRE-luc ReporterEC501 - 10 µM
19,20-EpDPEGPR120Brown Adipocyte DifferentiationEffective Concentration~10 µM

Note: The data presented is for a precursor and a closely related analog of this compound and serves as an estimation of its potential potency at GPR120.

Signaling Pathways

The activation of GPR120 by ligands such as this compound is believed to initiate a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Another critical signaling pathway activated by epoxy fatty acids through GPR120 is the AMP-activated protein kinase (AMPK) pathway. Studies have shown that 19,20-EpDPE increases the phosphorylation of AMPKα, a key regulator of cellular energy homeostasis[1]. This activation is crucial for the observed effects on thermogenesis.

GPR120_Signaling_Pathway cluster_membrane Cell Membrane GPR120 GPR120/FFAR4 Gaq Gαq/11 GPR120->Gaq Activates AMPK AMPKα Phosphorylation GPR120->AMPK Activates via β-arrestin2 (inferred) EpDTE This compound EpDTE->GPR120 Binds to PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Anti-inflammatory effects, Thermogenesis) Ca_release->Cellular_Response PKC->Cellular_Response AMPK->Cellular_Response Calcium_Mobilization_Workflow start Start seed_cells Seed HEK293-GPR120 cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h load_dye Load cells with Fluo-4 AM incubate_24h->load_dye incubate_1h Incubate 1h at 37°C load_dye->incubate_1h measure_baseline Measure baseline fluorescence incubate_1h->measure_baseline prepare_ligand Prepare serial dilutions of this compound add_ligand Add this compound to wells prepare_ligand->add_ligand measure_baseline->add_ligand measure_kinetic Measure kinetic fluorescence response add_ligand->measure_kinetic analyze_data Analyze data: Calculate ΔF, plot dose-response curve, determine EC50 measure_kinetic->analyze_data end End analyze_data->end

References

review of 19(20)-EpDTE literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 19(20)-Epoxyeicosatetraenoic Acid (19(20)-EpDTE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(20)-Epoxyeicosatetraenoic acid, also referred to as 19(20)-EpDTE or 19,20-EDP, is a biologically active lipid mediator. It is an oxylipin formed from the metabolism of omega-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), by cytochrome P450 (CYP) epoxygenases. This molecule has garnered significant interest within the scientific community for its potent effects on key physiological processes, including angiogenesis and vasodilation, suggesting its potential as a therapeutic agent in cardiovascular diseases and cancer. This technical guide provides a comprehensive review of the existing literature on 19(20)-EpDTE, with a focus on its synthesis, biological activities, and underlying signaling mechanisms.

Core Properties of 19(20)-EpDTE
PropertyValue
Molecular Formula C₂₂H₃₄O₃
Molecular Weight 346.5 g/mol
CAS Number 1359721-83-7
Synonyms 19(20)-EpDTE, 19,20-EDP, (±)19(20)-EpDoTE
Class Oxylipin, Epoxide
Precursor Docosahexaenoic Acid (DHA)
Metabolic Pathway Cytochrome P450 Epoxygenase Pathway

Biological Activities and Quantitative Data

19(20)-EpDTE exhibits significant biological activity, primarily in the regulation of angiogenesis and vascular tone. The following tables summarize the key quantitative findings from the literature.

Anti-Angiogenic Effects

19(20)-EpDTE has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels. This activity is critical in pathological conditions such as tumor growth and metastasis.

Table 1: Quantitative Analysis of the Anti-Angiogenic Effects of 19(20)-EpDTE

AssayCell TypeTreatmentConcentrationResult
Endothelial Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)19(20)-EpDTE1 µM~63% inhibition of tube formation[1]
Endothelial Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)19(20)-EpDTE3 µM~91% inhibition of tube formation[1]
VEGF-Induced Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)19(20)-EpDTE1 µM~50% reduction in migration[1]
VEGF-Induced Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)19(20)-EpDTE3 µM~70% reduction in migration[1]
VEGFR2 PhosphorylationHuman Umbilical Vein Endothelial Cells (HUVECs)19(20)-EpDTE1 µMDramatic inhibition
Vasodilatory Effects

Signaling Pathways

The biological effects of 19(20)-EpDTE are mediated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the known and proposed mechanisms of action.

Anti-Angiogenic Signaling Pathway

19(20)-EpDTE exerts its anti-angiogenic effects primarily by inhibiting the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg1 PLCγ1 VEGFR2->PLCg1 FAK FAK VEGFR2->FAK Src Src VEGFR2->Src Akt Akt VEGFR2->Akt JNK JNK VEGFR2->JNK p38 p38 MAPK VEGFR2->p38 EpDTE 19(20)-EpDTE EpDTE->VEGFR2 Inhibits Phosphorylation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) PLCg1->Angiogenesis FAK->Angiogenesis Src->Angiogenesis Akt->Angiogenesis JNK->Angiogenesis p38->Angiogenesis G EpDTE 19(20)-EpDTE BKCa BKCa Channel (in Vascular Smooth Muscle) EpDTE->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Decreased G start Commercially Available Starting Materials polyene_synthesis Synthesis of Skipped Polyene Core start->polyene_synthesis asymmetric_epoxidation Asymmetric Epoxidation start->asymmetric_epoxidation wittig Wittig Condensation polyene_synthesis->wittig epoxy_aldehyde_synthesis Synthesis of Enantiopure β-Epoxyaldehyde epoxy_aldehyde_synthesis->wittig asymmetric_epoxidation->epoxy_aldehyde_synthesis purification Purification and Characterization wittig->purification final_product 19(20)-EpDTE purification->final_product

References

An In-depth Technical Guide to Docosahexaenoic Acid Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina.[1][2] Beyond its structural role, DHA is a precursor to a variety of bioactive lipid mediators that are increasingly recognized for their potent signaling activities. Among these are the docosahexaenoic acid epoxides, also known as epoxydocosapentaenoic acids (EDPs or EpDPEs). These molecules are emerging as key regulators of a range of physiological and pathophysiological processes, including inflammation, angiogenesis, and neuronal function, distinguishing their effects from their parent compound, DHA, and from analogous metabolites of omega-6 fatty acids.[3] This technical guide provides a comprehensive overview of the core aspects of DHA epoxides, including their biosynthesis, metabolism, biological activities, and the experimental methodologies used to study them.

Biosynthesis, Structure, and Nomenclature

Biosynthesis

DHA epoxides are synthesized from DHA through the action of cytochrome P450 (CYP) epoxygenases.[3][4][5] This enzymatic reaction involves the epoxidation of one of the six double bonds in the DHA molecule. Several human CYP isozymes have been shown to metabolize DHA to its epoxide derivatives, including members of the CYP2C and CYP2J families, such as CYP2C8, CYP2C9, and CYP2J2.[3][6][7] The epoxidation can occur at any of the double bonds, leading to the formation of six regioisomers: 4,5-, 7,8-, 10,11-, 13,14-, 16,17-, and 19,20-EDP.[4][8][9] The 19,20-EDP regioisomer is often the most abundant metabolite produced.[3]

Chemical Structure

The chemical structure of DHA epoxides consists of the 22-carbon chain of docosahexaenoic acid with one of its characteristic double bonds replaced by an epoxide ring. The general molecular formula for an EDP is C22H32O3. The specific regioisomer is defined by the location of the epoxide along the carbon chain.

Nomenclature

The nomenclature for DHA epoxides can be presented in several ways:

  • Systematic Nomenclature: This follows IUPAC guidelines, specifying the position of the epoxide and the stereochemistry of the remaining double bonds. For example, 19,20-epoxy-4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid.[4]

  • Common Nomenclature: A more frequently used naming convention is "X,Y-epoxydocosapentaenoic acid" or "X,Y-EDP" (or "X,Y-EpDPE"), where X and Y denote the carbon atoms forming the epoxide ring (e.g., 19,20-EDP).[4]

  • General Term: The overarching term for this class of molecules is "epoxydocosapentaenoic acids".[3]

Metabolism of DHA Epoxides

A critical aspect of the biology of DHA epoxides is their rapid metabolism by the enzyme soluble epoxide hydrolase (sEH).[3][4] sEH catalyzes the hydrolysis of the epoxide ring to form the corresponding vicinal diols, known as dihydroxy-docosapentaenoic acids (DHDPs).[4][10] These diol metabolites are generally considered to be less biologically active than their epoxide precursors.[4] This rapid inactivation by sEH means that EDPs are typically short-lived signaling molecules, acting locally in an autocrine or paracrine manner.[4] The co-administration of sEH inhibitors (sEHi) can stabilize EDPs, prolonging their biological effects and providing a valuable pharmacological tool for studying their function.[3]

Biological Activities and Signaling Pathways

DHA epoxides exhibit a diverse range of biological activities, often with greater potency and sometimes opposing effects compared to the epoxide metabolites of the omega-6 fatty acid, arachidonic acid (epoxyeicosatrienoic acids or EETs).

Anti-Angiogenic and Anti-Cancer Effects

A significant body of research has highlighted the potent anti-angiogenic and anti-cancer properties of DHA epoxides.[5][8] This is in stark contrast to EETs, which are generally considered pro-angiogenic.[8]

  • Inhibition of Angiogenesis: EDPs have been shown to inhibit vascular endothelial growth factor (VEGF)- and fibroblast growth factor 2 (FGF-2)-induced angiogenesis.[3][8] This is achieved, at least in part, through the suppression of endothelial cell migration and protease production.[4][8]

  • Anti-Tumor Activity: In preclinical cancer models, the administration of EDPs, particularly in combination with an sEH inhibitor to enhance their stability, leads to a significant reduction in primary tumor growth and metastasis.[5][8] For instance, co-administration of 19,20-EDP (0.05 mg/kg/day) with an sEHi resulted in approximately 70% inhibition of primary tumor growth.[5][8] In vitro studies have demonstrated that EDPs can inhibit cancer cell invasion.[8]

Signaling Pathway: The anti-angiogenic effects of EDPs appear to be mediated, at least in part, through the VEGF receptor 2 (VEGFR2) signaling pathway. EDPs have been shown to inhibit the phosphorylation of VEGFR2, a key step in the activation of this pro-angiogenic signaling cascade.[3]

anti_angiogenic_signaling cluster_EDP DHA Epoxide (EDP) cluster_membrane Endothelial Cell cluster_effects Biological Effects EDP 19,20-EDP VEGFR2 VEGFR2 EDP->VEGFR2 Inhibits Activation pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (e.g., Akt, ERK) pVEGFR2->Downstream Activates Migration Cell Migration Downstream->Migration Promotes Protease Protease Production Downstream->Protease Promotes Angiogenesis Angiogenesis Migration->Angiogenesis Protease->Angiogenesis

Caption: Simplified signaling pathway of EDP-mediated anti-angiogenesis.
Anti-Inflammatory and Analgesic Effects

DHA epoxides possess potent anti-inflammatory and analgesic properties.[1][10][11] They are also powerful vasodilators, with some reports suggesting a potency up to 1,000 times greater than that of EETs.[8] The anti-inflammatory actions of EDPs contribute to the overall beneficial effects of omega-3 fatty acid consumption.

Cardiovascular Effects

The cardiovascular benefits of DHA are well-documented, and its epoxide metabolites are thought to play a significant role.[7][12][13] Their potent vasodilatory effects, coupled with their anti-inflammatory and anti-platelet aggregation activities, suggest a protective role in the cardiovascular system.

Neuroprotective Effects

DHA is essential for brain health, and its metabolites, including epoxides, are implicated in neuroprotection.[14][15][16][17] While the precise signaling pathways for EDP-mediated neuroprotection are still under active investigation, the anti-inflammatory and pro-resolving actions of these molecules are likely key contributors to their beneficial effects in the central nervous system.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data on the biological activities of various DHA epoxides.

Table 1: In Vitro Bioactivities of DHA Epoxides

Biological ActivityDHA Epoxide Regioisomer(s)Assay SystemConcentration/DoseEffectCitation(s)
Anti-platelet AggregationAll regioisomersWashed human plateletsIC50: 0.7 - 1.5 µMInhibition of platelet aggregation[8]
Anti-angiogenesis19,20-EDPHuman Umbilical Vein Endothelial Cells (HUVECs)1 µM~63% inhibition of endothelial tube formation[3]
Anti-angiogenesis19,20-EDPHuman Umbilical Vein Endothelial Cells (HUVECs)3 µM~91% inhibition of endothelial tube formation[3]
Anti-cancer16,17-EDP and 19,20-EDPPC-3 cancer cells1 µM~40% reduction in FBS-induced cell invasion[8]
Apoptosis Induction10,11-EDP-EA143B osteosarcoma cells12.5 µM17.92 ± 3.3% apoptosis[6]
Apoptosis Induction10,11-EDP-EAHOS osteosarcoma cells12.5 µM31.1 ± 2.3% apoptosis[6]
CytotoxicityAmide derivatives of DHAMCF-7 breast cancer cellsEC50: 15.96 - 24.64 µMCytotoxic effect[9]
Cannabinoid Receptor ActivationAmide derivative of 10,11-EDPCHO cells expressing CB1/CB2 receptorsEC50: 0.07 nM (CB1), 0.08 nM (CB2)Receptor activation[6]

Table 2: In Vivo Efficacy of DHA Epoxides

Biological ActivityDHA Epoxide RegioisomerAnimal ModelDoseEffectCitation(s)
Anti-cancer19,20-EDP (with sEHi)Syngeneic Met-1 breast cancer model in mice0.05 mg/kg/day~70% inhibition of primary tumor growth and metastasis[3][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DHA epoxides.

Synthesis of Docosahexaenoic Acid Epoxides

A common method for the synthesis of DHA epoxides involves the use of a biocatalyst, such as the P450 enzyme from Bacillus megaterium (BM3), which can be expressed in E. coli. This enzymatic approach offers advantages in terms of regio- and enantioselectivity compared to chemical synthesis methods.[1]

synthesis_workflow DHA DHA Reaction Enzymatic Epoxidation DHA->Reaction BM3 P450 BM3 Enzyme (expressed in E. coli) BM3->Reaction Extraction Extraction with Ethyl Acetate (B1210297) Reaction->Extraction Purification HPLC Purification Extraction->Purification EDPs Purified EDP Regioisomers Purification->EDPs

Caption: General workflow for the enzymatic synthesis of DHA epoxides.

Protocol for Enzymatic Synthesis: A detailed protocol for the asymmetric total synthesis of 19,20-EDP has been described, involving direct asymmetric epoxidation to produce an enantiopure beta-epoxyaldehyde that is then appended to the rest of the polyene core by Wittig condensation.[16]

Extraction and Analysis of DHA Epoxides from Biological Samples

The analysis of EDPs from tissues or plasma typically involves lipid extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Extraction and LC-MS/MS Analysis:

  • Homogenization: Homogenize tissue samples in an appropriate buffer.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as ethyl acetate or a modified Bligh-Dyer extraction.

  • Solid-Phase Extraction (SPE): Further purify the lipid extract using SPE to isolate the fatty acid fraction.

  • LC-MS/MS Analysis: Analyze the purified extract by reverse-phase LC-MS/MS. Use a suitable column and a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., acetic acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is achieved using tandem mass spectrometry in negative ion mode, monitoring for specific parent-to-daughter ion transitions for each EDP regioisomer.

In Vitro Angiogenesis Assays

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

tube_formation_workflow Prepare_Plate Coat 96-well plate with Matrigel/ECM Gel Incubate_Gel Incubate at 37°C to allow gel formation Prepare_Plate->Incubate_Gel Seed_Cells Seed cells onto the gel Incubate_Gel->Seed_Cells Prepare_Cells Harvest and resuspend endothelial cells in media with/without EDPs Prepare_Cells->Seed_Cells Incubate_Cells Incubate for 4-18 hours Seed_Cells->Incubate_Cells Visualize Visualize and quantify tube formation using microscopy and imaging software Incubate_Cells->Visualize

Caption: Workflow for the endothelial tube formation assay.

Detailed Protocol:

  • Thaw basement membrane extract (e.g., Matrigel or ECM Gel) on ice.

  • Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium containing the desired concentration of DHA epoxides or vehicle control.

  • Seed the cells onto the solidified gel.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize the formation of tube-like structures using a microscope and quantify parameters such as tube length and number of branch points using imaging software.[3][5][6][8][18]

This assay measures the chemotactic migration of endothelial cells through a porous membrane.

Detailed Protocol:

  • Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.

  • Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.

  • Seed endothelial cells in serum-free medium in the upper chamber, with or without the DHA epoxides to be tested.

  • Incubate for an appropriate time (e.g., 4-24 hours) to allow for cell migration.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

  • Count the number of migrated cells in several microscopic fields to quantify migration.[12][14][15][19]

In Vivo Angiogenesis Assay: Matrigel Plug Assay

This assay assesses angiogenesis in a living organism.

Detailed Protocol:

  • Mix ice-cold liquid Matrigel with a pro-angiogenic factor (e.g., VEGF or FGF-2) and the DHA epoxide of interest or vehicle control.

  • Subcutaneously inject the Matrigel mixture into the flank of mice. The Matrigel will form a solid plug at body temperature.

  • After a set period (e.g., 7-14 days), excise the Matrigel plugs.

  • Quantify angiogenesis by measuring the hemoglobin content of the plugs (as an indicator of red blood cell infiltration) or by immunohistochemical staining for endothelial cell markers (e.g., CD31) in sections of the plugs.[4][9][10][20][21]

Western Blot for VEGFR2 Phosphorylation

This technique is used to measure the activation of the VEGFR2 signaling pathway.

Detailed Protocol:

  • Culture endothelial cells to near confluence and serum-starve them to reduce basal signaling.

  • Pre-treat the cells with the desired concentration of DHA epoxides for a specified time.

  • Stimulate the cells with VEGF for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).

  • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total VEGFR2 as a loading control.

  • Incubate with an appropriate secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the ratio of p-VEGFR2 to total VEGFR2.[7][13][22][23]

Conclusion

DHA epoxides are a class of potent lipid mediators with a growing portfolio of biological activities that are of significant interest to researchers in both academia and the pharmaceutical industry. Their anti-inflammatory, anti-angiogenic, and potential neuroprotective and cardioprotective effects make them and the enzymes involved in their metabolism attractive targets for therapeutic development. The detailed methodologies provided in this guide are intended to facilitate further research into the fascinating biology of these molecules and accelerate the translation of this knowledge into novel therapeutic strategies.

References

An In-depth Technical Guide to the Biosynthesis of Epoxydocosatetraenoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epoxydocosatetraenoic acids (EDPs) are bioactive lipid mediators derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). Synthesized primarily by cytochrome P450 (CYP) epoxygenases, these molecules play significant roles in cardiovascular physiology, inflammation, and angiogenesis. This technical guide provides a comprehensive overview of the core biosynthetic pathway of EDPs, their subsequent metabolism, and associated signaling cascades. It includes detailed experimental protocols for the expression and analysis of the key enzymes involved, quantification of EDPs in biological matrices, and quantitative data on enzyme kinetics and biological activities. Visual diagrams of pathways and workflows are provided to facilitate understanding.

Introduction to Epoxydocosatetraenoic Acids (EDPs)

EDPs are a class of epoxy fatty acids generated from the metabolism of DHA, an essential omega-3 fatty acid abundant in fish oil. The addition of an epoxide group to one of the double bonds of DHA by CYP enzymes results in the formation of several regioisomers of EDPs. These molecules are recognized as potent signaling lipids with a range of biological effects, often more potent than their omega-6 counterparts, the epoxyeicosatrienoic acids (EETs) derived from arachidonic acid.[1] The beneficial cardiovascular and anti-inflammatory effects of dietary omega-3 fatty acids are attributed, in part, to the in vivo production of EDPs.[2]

The Core Biosynthetic Pathway

The biosynthesis of EDPs is a multi-step enzymatic process primarily occurring in various tissues, with notable activity in the heart and liver.[3][4]

Step 1: Liberation of Docosahexaenoic Acid (DHA)

The precursor, DHA, is typically esterified in the sn-2 position of membrane phospholipids. Its release into the cytoplasm is catalyzed by phospholipase A₂ (PLA₂), making it available for subsequent enzymatic modification.

Step 2: Epoxidation by Cytochrome P450 (CYP) Epoxygenases

Free DHA is metabolized by CYP epoxygenases, a subset of the cytochrome P450 superfamily. These enzymes utilize NADPH and molecular oxygen to introduce an epoxide across one of the double bonds of DHA.[4] Several human CYP isoforms can catalyze this reaction, with members of the CYP2C and CYP2J families being the most prominent.[4][5]

  • Key Enzymes: CYP2C8, CYP2C9, and CYP2J2 are major contributors to DHA epoxidation.[4][5]

  • Regioselectivity: The epoxidation can occur at different double bonds of DHA, leading to various regioisomers. The most abundant and well-studied regioisomer is 19,20-EDP, which is preferentially synthesized by CYP2C8 and CYP2J2.[4][6] CYP2C9, in contrast, primarily produces 10,11-EDP.[4]

Step 3: Metabolism by Soluble Epoxide Hydrolase (sEH)

The biological activity of EDPs is terminated through hydrolysis of the epoxide ring. This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH), which converts the EDPs into their corresponding, and generally less active, diols, known as dihydroxydocosapentaenoic acids (DHDPs).[7] Inhibition of sEH is a key therapeutic strategy to enhance the endogenous levels and prolong the signaling actions of EDPs.

EDP_Biosynthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_PL Membrane Phospholipids (DHA-esterified) DHA Free Docosahexaenoic Acid (DHA) Membrane_PL->DHA Liberation EDPs Epoxydocosatetraenoic Acids (EDPs) (e.g., 19,20-EDP, 10,11-EDP) DHA->EDPs Epoxidation DHDPs Dihydroxydocosapentaenoic Acids (DHDPs) (Inactive Metabolites) EDPs->DHDPs Hydrolysis PLA2 Phospholipase A₂ (PLA₂) PLA2->Membrane_PL CYP CYP2C8, CYP2C9, CYP2J2 (+ O₂, NADPH) CYP->DHA sEH Soluble Epoxide Hydrolase (sEH) sEH->EDPs

Biosynthesis and Metabolism of EDPs.

Signaling Pathways of EDPs

EDPs exert their biological effects by modulating various signaling pathways. One of the well-characterized pathways involves G-protein coupled receptors (GPCRs). For instance, 19,20-EDP has been shown to promote thermogenesis and browning of white adipose tissue through the GPR120-AMPKα signaling pathway.[8]

  • Receptor Binding: EDPs bind to and activate GPR120 on the cell surface.

  • Downstream Cascade: This activation leads to the phosphorylation and activation of AMP-activated protein kinase (AMPKα).

  • Cellular Response: Activated AMPKα then triggers downstream effects, such as increased expression of thermogenic genes like UCP1.

EDP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EDP 19,20-EDP GPR120 GPR120 EDP->GPR120 Binds & Activates AMPK_inactive AMPKα (Inactive) GPR120->AMPK_inactive Signals to AMPK_active p-AMPKα (Active) AMPK_inactive->AMPK_active Phosphorylation Response Cellular Response (e.g., UCP1 expression, Thermogenesis) AMPK_active->Response Promotes

Signaling Pathway of 19,20-EDP via GPR120.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for DHA Metabolism by Human CYP Isoforms
CYP IsoformSubstrateK_m (μM)V_max (pmol/min/nmol CYP)Catalytic Efficiency (V_max/K_m)Reference
CYP2J2 DHA23.8 ± 2.1200 ± 68.4[6]
CYP2C8 DHAData not availableData not availableData not available
CYP2C9 DHAData not availableData not availableData not available
CYP2C8 Arachidonic Acid16.3 ± 4.511.1 ± 1.1 (nmol/min/nmol)0.68[9]
CYP2C9 Arachidonic Acid21.0 ± 5.07.9 ± 0.9 (nmol/min/nmol)0.38[9]

Note: Kinetic parameters can vary significantly between different recombinant enzyme systems and experimental conditions.[10][11] Data for arachidonic acid is provided for comparison.

Table 2: Biological Activity of EDPs and Related Compounds
CompoundAssayEffectEC₅₀ / IC₅₀Reference
19,20-EDP U-46619-induced tension in human pulmonary arteriesRelaxation~300 nM[12][13]
19,20-EDP Cytotoxicity in H9c2 cells (high glucose)Reduced cell viability1 µM (concentration used)[14]
(±)19(20)-EDP ethanolamide CB₁ receptor activationAgonist108 nM[6]
(±)19(20)-EDP ethanolamide CB₂ receptor activationAgonist280 nM[6]
(±)19(20)-EDP ethanolamide Vasodilation of bovine coronary arteriesVasodilation1.9 µM[6]
Table 3: Endogenous Concentrations of EDPs
AnalyteMatrixConcentration RangeNotesReference
19,20-EDP & 16,17-EDP Human PlasmaLevels double after supplementationFollowing 4 g/day ω-3 PUFA supplementation.[4]
19,20-EDP Porcine Pulmonary Artery~0.5 ng/g tissueBaseline levels.[15]
Total EDPs Human Red Blood CellsIncrease with exercisePotent vasodilators.[13]

Note: Baseline plasma and tissue concentrations of EDPs in healthy, unsupplemented humans are generally low and can be challenging to detect. Dietary intake of DHA significantly influences these levels.[2][4]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Human CYP2J2 in E. coli

This protocol describes the expression of an N-terminally modified, C-terminally His-tagged human CYP2J2 in E. coli and its subsequent purification.[16][17][18][19][20]

A. Transformation

  • Thaw a 50 µL aliquot of chemically competent E. coli cells (e.g., DH5α or BL21(DE3)) on ice.

  • Add 1-2 µL of the CYP2J2 expression plasmid (e.g., pCWori+ containing the modified CYP2J2 gene) to the cells.

  • Incubate the mixture on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45-90 seconds.

  • Immediately transfer the tube back to ice for 5 minutes.

  • Add 950 µL of sterile LB or SOC medium and incubate at 37°C for 1 hour with shaking (~220 rpm).

  • Plate 100-200 µL of the cell suspension on an LB agar (B569324) plate containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C.

B. Expression

  • Inoculate a single colony from the plate into 50 mL of Terrific Broth (TB) medium containing the selective antibiotic.

  • Grow overnight at 37°C with vigorous shaking.

  • Use the overnight culture to inoculate 1 L of TB medium (supplemented with antibiotic) to an initial OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Also add δ-aminolevulinic acid (a heme precursor) to a final concentration of 1 mM.

  • Reduce the temperature to 28-30°C and continue to shake for 24-48 hours to promote proper protein folding and heme incorporation.

C. Cell Lysis and Membrane Preparation

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl, pH 7.4, 500 mM NaCl, 1 mM EDTA, containing protease inhibitors).

  • Lyse the cells using a French press or sonication on ice.

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the cell membranes.

D. Purification

  • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.4, 20% glycerol, 1% CHAPS).

  • Stir gently on ice for 1 hour to solubilize membrane proteins.

  • Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet insoluble material.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with a binding buffer (e.g., 50 mM potassium phosphate, pH 7.4, 300 mM NaCl, 10 mM imidazole (B134444), 20% glycerol).

  • Wash the column with several volumes of binding buffer to remove non-specifically bound proteins.

  • Elute the His-tagged CYP2J2 protein using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Determine the concentration of functional P450 by CO-difference spectroscopy.

Protocol 2: CYP Epoxygenase Activity Assay

This protocol measures the formation of EDPs from DHA using a reconstituted system with purified recombinant CYP enzyme.[6][21]

  • Prepare a Reconstitution Mixture: On ice, combine the purified CYP enzyme (e.g., CYP2J2, 100 pmol), cytochrome P450 reductase (CPR, 200 pmol), and cytochrome b₅ (optional, 100 pmol) in 100 mM potassium phosphate buffer (pH 7.4). Add a lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine, DLPC) to a final concentration of 30 µg/mL. Incubate on ice for 30 minutes.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, add the reconstituted enzyme mixture. Add DHA (dissolved in ethanol) to the desired final concentration (e.g., for kinetic studies, use a range from 1 to 100 µM). The final ethanol (B145695) concentration should be <1%.

  • Initiate the Reaction: Pre-warm the reaction mixture to 37°C for 3 minutes. Initiate the reaction by adding an NADPH-generating system (final concentrations: 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂). The final reaction volume is typically 200-500 µL.

  • Incubate: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range for product formation.

  • Terminate the Reaction: Stop the reaction by adding 1 volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a deuterated EDP analog).

  • Sample Preparation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS (see Protocol 3).

Protocol 3: Quantification of EDPs in Biological Matrices by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of EDPs from plasma.[15][22][23][24]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (add internal standard) LLE 2. Liquid-Liquid Extraction (e.g., with ethyl acetate) Sample->LLE SPE 3. Solid-Phase Extraction (for cleanup & concentration) LLE->SPE Dry 4. Evaporation to Dryness (under Nitrogen stream) SPE->Dry Recon 5. Reconstitution (in mobile phase) Dry->Recon Inject 6. Injection into LC-MS/MS Recon->Inject LC 7. Chromatographic Separation (C18 reverse-phase column) Inject->LC MS 8. Mass Spectrometry Detection (MRM mode) LC->MS Quant 9. Quantification (using calibration curve) MS->Quant

Workflow for LC-MS/MS Quantification of EDPs.

1. Sample Preparation

  • To 200 µL of plasma, add an antioxidant solution (e.g., BHT) and an internal standard (e.g., 19,20-EDP-d4).

  • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge to extract the lipids.

    • Condition the cartridge with methanol, followed by water.

    • Load the sample.

    • Wash with water to remove polar impurities.

    • Elute the lipids with ethyl acetate (B1210297) or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis

  • Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% formic acid.

    • Gradient: A typical gradient would start at 40-50% B, increasing to 95-100% B over 10-15 minutes to elute the EDPs.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each EDP regioisomer and the internal standard. For example, for 19,20-EDP (C₂₂H₃₂O₃, MW 344.49), the transition might be m/z 343.2 → [fragment ion].

3. Data Analysis

  • Generate a calibration curve using known concentrations of authentic EDP standards.

  • Calculate the concentration of EDPs in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The biosynthesis of EDPs via the CYP epoxygenase pathway represents a critical mechanism through which the beneficial effects of dietary omega-3 fatty acids are realized. These potent lipid mediators are key players in regulating cardiovascular function and inflammation. A thorough understanding of their synthesis, metabolism, and signaling, facilitated by robust experimental methodologies, is crucial for researchers in academia and industry. The protocols and data presented in this guide serve as a valuable resource for advancing research in this exciting and rapidly evolving field. Further investigation into the specific kinetic parameters of human CYP isoforms with DHA and the elucidation of all receptor-mediated and non-receptor-mediated actions of EDPs will continue to be important areas of future research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Study of (±)19(20)-EpDTE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(±)19(20)-Epoxyeicosatetraenoic acid ((±)19(20)-EpDTE), also referred to as 19,20-epoxydocosapentaenoic acid (19,20-EDP), is a biologically active lipid mediator. It is an oxidative metabolite of docosapentaenoic acid and a cytochrome P450 (CYP) epoxygenase-derived metabolite of docosahexaenoic acid (DHA), an omega-3 fatty acid abundant in fish oil.[1][2][3] These lipid epoxides are involved in a variety of physiological processes, including the regulation of inflammation, blood pressure, pain perception, angiogenesis, and tumorigenesis.[1] Specifically, 19,20-EDP is one of the most abundant epoxydocosapentaenoic acids found in vivo and is considered a key lipid mediator with potential as a drug lead for conditions such as cancer, inflammatory diseases, and hypertension.[1]

The study of 19,20-EDP has been challenged by the difficulty in obtaining pure isomers in significant quantities.[1] While enzymatic epoxidation can produce single enantiomers, chemical synthesis provides a more versatile approach to generate analogues for structure-activity relationship studies.[1][4]

General Synthetic Strategy Overview

The total synthesis of this compound has been achieved through a convergent and step-economical route. A common strategy involves the asymmetric epoxidation of a homoallylic alcohol to create the epoxide moiety, followed by a Wittig condensation to attach the rest of the polyene chain.[1][5]

Key steps in this synthetic approach include:

  • Asymmetric Epoxidation: This step is crucial for establishing the stereochemistry of the epoxide. Methods such as hafnium-catalyzed asymmetric epoxidation have been employed.[1]

  • Wittig Condensation: This reaction is used to couple the epoxy-containing fragment with the polyunsaturated fatty acid backbone.[1][5]

  • Purification: Chromatographic techniques are essential for isolating the desired product from reaction mixtures and separating stereoisomers.

This strategy is advantageous as it is late-divergent, meaning that analogues can be synthesized from a common late-stage intermediate, facilitating the exploration of structure-activity relationships.[1][5]

Quantitative Data from Synthesis

The following table summarizes key quantitative data from a reported asymmetric total synthesis of 19,20-EDP.

ParameterValueReference
Total Number of Steps 8[1][5]
Overall Yield (racemic) 3.1%[1][5]
Scale of Synthesis >20 mg of racemic and enantiopure product[1][5]

Biological Activity and Signaling

19(20)-EpDTE is a metabolite of DHA produced by CYP epoxygenases.[3] It acts as a signaling molecule in various pathways. Like other epoxy fatty acids, its biological activity is terminated by soluble epoxide hydrolase (sEH), which converts the epoxide to the less active diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA).[3]

One of the key signaling pathways influenced by 19(20)-EpDTE involves the regulation of vascular tone. It has been shown to decrease Ca²⁺ sensitivity in human pulmonary artery smooth muscle cells through inhibition of the Rho-kinase pathway.[6]

Below is a diagram illustrating the metabolic pathway and a key signaling action of 19(20)-EpDTE.

EpDTE_Pathway DHA Docosahexaenoic Acid (DHA) CYP CYP Epoxygenase DHA->CYP Metabolism EpDTE 19(20)-EpDTE CYP->EpDTE sEH Soluble Epoxide Hydrolase (sEH) EpDTE->sEH Metabolism RhoKinase Rho-Kinase Pathway EpDTE->RhoKinase Inhibition DiHDPA 19,20-DiHDPA (Inactive Metabolite) sEH->DiHDPA Vasodilation Vasodilation RhoKinase->Vasodilation Leads to

Caption: Metabolic pathway and signaling of 19(20)-EpDTE.

Experimental Protocols: High-Level Methodological Overview

Disclaimer: The following is a high-level overview and not a detailed, step-by-step protocol. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety guidelines.

General Synthesis Workflow

The synthesis of this compound can be conceptualized in the following phases:

  • Synthesis of the Polyene Fragment: Preparation of the polyunsaturated fatty acid backbone, often culminating in a phosphonium (B103445) salt for the Wittig reaction.

  • Synthesis of the Epoxide Fragment: Starting from a suitable precursor, a key step is the asymmetric epoxidation to form the desired epoxy-alcohol, which is then oxidized to an aldehyde.

  • Coupling and Final Steps: The two fragments are joined via a Wittig reaction, followed by saponification of the methyl ester to yield the final carboxylic acid product.

  • Purification: Each step typically requires purification, often by column chromatography, to isolate the intermediate products. The final product may require further purification by techniques such as HPLC.

Caption: General workflow for the synthesis of this compound.

Summary of Biological Activities

Biological EffectModel SystemEffective ConcentrationReference
Decrease in Ca²⁺ sensitivity Human pulmonary arteries300 nM[6]
Anti-hypertensive action Angiotensin-II dependent hypertension models-[4]
Inhibition of angiogenesis --[4]
Inhibition of tumor cell migration and proliferation Human breast and prostate cancer cell lines-[4]
Cardioprotection Isolated mouse hearts (synthetic analog)-[7]
Attenuation of neovascularization --[2]

References

Application Notes and Protocols for the Analytical Detection of 19(20)-Epoxydocosatetraenoic Acid (19(20)-EpDTE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(20)-Epoxydocosatetraenoic acid (19(20)-EpDTE) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) metabolism of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. As an epoxidized fatty acid (EpFA), 19(20)-EpDTE is involved in various physiological processes, including the regulation of inflammation, pain, and angiogenesis. Notably, it has been identified as an agonist for G protein-coupled receptor 120 (GPR120), through which it exerts potent anti-inflammatory and insulin-sensitizing effects. The analytical detection and quantification of 19(20)-EpDTE in biological matrices are crucial for understanding its role in health and disease and for the development of novel therapeutics targeting its signaling pathways.

This document provides detailed application notes and protocols for the analytical detection of 19(20)-EpDTE, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for the analysis of lipid mediators.

Analytical Methods Overview

The quantification of 19(20)-EpDTE in complex biological samples such as plasma, serum, and tissue homogenates presents analytical challenges due to its low endogenous concentrations and the presence of interfering substances. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the required sensitivity and selectivity for accurate and precise measurement. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard, is the preferred method for quantification as it corrects for matrix effects and variations in sample preparation and instrument response.[1]

While enzyme-linked immunosorbent assays (ELISAs) are available for some eicosanoids, a specific and validated ELISA kit for 19(20)-EpDTE is not widely commercially available at present. Therefore, LC-MS/MS remains the primary analytical technique.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of epoxydocosapentaenoic acids, including a compound structurally very similar to 19(20)-EpDTE, in human plasma.[2] It is important to note that method performance can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterTypical PerformanceReference
Limit of Quantification (LOQ) 0.25 - 50 pg on-column
**Linearity (R²) **> 0.99[3]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 110%
Matrix Effect 90 - 110%

Signaling Pathway of 19(20)-EpDTE

19(20)-EpDTE has been shown to exert anti-inflammatory and metabolic benefits through its interaction with G protein-coupled receptor 120 (GPR120).[4][5] Activation of GPR120 by 19(20)-EpDTE can initiate a signaling cascade involving the phosphorylation of AMP-activated protein kinase (AMPKα), which plays a central role in cellular energy homeostasis.[5] This pathway is implicated in promoting brown adipose tissue (BAT) thermogenesis and white adipose tissue (WAT) browning, contributing to potential anti-obesity effects.[5]

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 19_20_EpDTE 19(20)-EpDTE GPR120 GPR120 19_20_EpDTE->GPR120 Binds to G_protein G Protein (Gq/11) GPR120->G_protein Activates AMPK AMPKα (inactive) GPR120->AMPK Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects: - BAT Thermogenesis - WAT Browning - Anti-inflammatory Response Ca2->Downstream PKC->Downstream pAMPK p-AMPKα (active) AMPK->pAMPK Phosphorylation pAMPK->Downstream

GPR120 Signaling Pathway for 19(20)-EpDTE.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and quantification of 19(20)-EpDTE from biological samples, primarily plasma, using LC-MS/MS.

Experimental Workflow Diagram

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (e.g., 19(20)-EpDTE-d4) Sample->Spike Extraction Sample Preparation (Protein Precipitation & Solid Phase Extraction) Spike->Extraction Drydown Evaporation and Reconstitution Extraction->Drydown LC_MS LC-MS/MS Analysis Drydown->LC_MS Data Data Processing and Quantification LC_MS->Data

LC-MS/MS Experimental Workflow.
Protocol 1: Sample Preparation from Plasma using Solid Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of oxylipins from plasma.[2]

Materials:

  • Human plasma (collected in EDTA tubes)

  • 19(20)-EpDTE analytical standard

  • Deuterated 19(20)-EpDTE internal standard (e.g., 19(20)-EpDTE-d4)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)

  • SPE manifold

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing and Internal Standard Spiking:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a methanolic solution containing the deuterated internal standard (e.g., at a concentration of 100 ng/mL) and an antioxidant like BHT (to a final concentration of 0.01%).

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to the plasma sample.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.

    • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

    • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.

    • Elution: Elute the analytes with 1 mL of a mixture of hexane and ethyl acetate (e.g., 50:50, v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS method that should be optimized for the specific instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Parameters:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B (linear gradient)

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • 19(20)-EpDTE: Precursor ion (m/z) -> Product ion (m/z)

    • 19(20)-EpDTE-d4 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)

    • Note: Specific m/z values for precursor and product ions need to be determined by infusing the analytical standards into the mass spectrometer.

  • Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.

Conclusion

The analytical methods described provide a robust framework for the sensitive and specific detection of 19(20)-EpDTE in biological samples. The use of LC-MS/MS with stable isotope dilution is essential for obtaining reliable quantitative data. The provided protocols and diagrams offer a comprehensive guide for researchers and scientists interested in investigating the role of this important lipid mediator in various physiological and pathological contexts. Further method development and validation are recommended to establish specific performance characteristics for 19(20)-EpDTE in the user's laboratory and for the specific biological matrix of interest.

References

Application Notes and Protocols for LC-MS/MS Quantification of 19(20)-EpDTE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(20)-Epoxydocosapentaenoic acid, also known as 19(20)-EpDPE or 19,20-EDP, is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). This transformation is catalyzed by cytochrome P450 (CYP) epoxygenase enzymes. As a member of the epoxidized fatty acid family, 19(20)-EpDTE has garnered significant interest for its roles in various physiological and pathophysiological processes. It is recognized as a potent vasodilator and has been implicated in the regulation of inflammation, pain, and cellular signaling.[1] This document provides a comprehensive guide for the quantitative analysis of 19(20)-EpDTE in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathways Involving 19(20)-EpDTE

19(20)-EpDTE exerts its biological effects through various signaling pathways. A key mechanism involves its interaction with G-protein coupled receptor 120 (GPR120) and Transient Receptor Potential Ankyrin 1 (TRPA1). The following diagrams illustrate the formation of 19(20)-EpDTE and its subsequent signaling cascades.

DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 EpDTE 19(20)-EpDTE CYP450->EpDTE sEH Soluble Epoxide Hydrolase (sEH) EpDTE->sEH DiHDPE 19,20-DiHDPE (less active) sEH->DiHDPE

Caption: Biosynthesis and metabolism of 19(20)-EpDTE.

cluster_gpr120 GPR120 Signaling EpDTE_GPR120 19(20)-EpDTE GPR120 GPR120 EpDTE_GPR120->GPR120 Gq_11 Gαq/11 GPR120->Gq_11 Beta_arrestin β-Arrestin 2 GPR120->Beta_arrestin PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ERK1_2 ERK1/2 Activation PKC->ERK1_2 Gene_expression Altered Gene Expression ERK1_2->Gene_expression Anti_inflammatory Anti-inflammatory Effects Beta_arrestin->Anti_inflammatory

Caption: 19(20)-EpDTE signaling through GPR120.

cluster_trpa1 TRPA1 Signaling EpDTE_TRPA1 19(20)-EpDTE TRPA1 TRPA1 Channel EpDTE_TRPA1->TRPA1 Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Cellular_response Cellular Response (e.g., Nociception) Ca_influx->Cellular_response

Caption: 19(20)-EpDTE modulation of the TRPA1 channel.

Experimental Protocols

Sample Preparation: Extraction of 19(20)-EpDTE from Biological Matrices

The following protocol is a general guideline for the extraction of 19(20)-EpDTE from plasma or tissue homogenates. Optimization may be required depending on the specific matrix and instrumentation.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal Standard (IS): 19(20)-EpDTE-d4 or other suitable deuterated analog

  • Acetonitrile (B52724) (ACN), LC-MS grade, chilled to -20°C

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C and >12,000 x g

Protocol:

  • Thaw biological samples on ice.

  • In a microcentrifuge tube, add 100 µL of the sample (plasma or tissue homogenate).

  • Spike the sample with the internal standard to a final concentration appropriate for the expected endogenous levels of 19(20)-EpDTE.

  • To precipitate proteins, add 300 µL of chilled acetonitrile (-20°C).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an LC autosampler vial for analysis.

LC-MS/MS Quantification of 19(20)-EpDTE

This protocol outlines the liquid chromatography and tandem mass spectrometry parameters for the targeted quantification of 19(20)-EpDTE.

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for the separation of lipid mediators.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-25 min: Re-equilibrate at 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)
19(20)-EpDTE343.2241.1-18-50
19(20)-EpDTE-d4 (IS)347.2245.1-18-50

Note: The optimal collision energy and declustering potential may vary between different mass spectrometer models and should be optimized empirically.

Data Analysis: Quantification is performed by integrating the peak areas of the analyte and the internal standard for their respective MRM transitions. A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of 19(20)-EpDTE in the unknown samples is determined by interpolating their peak area ratios against the calibration curve.

Quantitative Data Summary

The following tables summarize illustrative data on the biological activity of 19(20)-EpDTE at various concentrations, as reported in the scientific literature. This information can guide researchers in designing experiments and interpreting their results.

Table 1: In Vitro Biological Activity of 19(20)-EpDTE

ConcentrationCell Type/SystemObserved EffectReference
1 µMH9c2 cells (high glucose)Markedly reduced cell viability[2]
0.001–10 µMHuman Pulmonary ArteriesConcentration-dependent inhibition of U-46619-induced tension[3]
300 nMHuman Pulmonary ArteriesDecreased active tone and Ca²⁺ sensitivity[3]

Table 2: In Vivo Administration of 19(20)-EpDTE in Animal Models

DosageAnimal ModelRoute of AdministrationObserved EffectReference
0.05 mg/kg/dayDiet-induced obese miceOsmotic minipumpDecreased fasting glucose and serum triglyceride levels (in combination with an sEH inhibitor)[4]

Experimental Workflow Diagram

Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifugation Reconstitute->Centrifuge2 LC_MS LC-MS/MS Analysis (MRM Mode) Centrifuge2->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for 19(20)-EpDTE quantification.

References

Application Notes and Protocols for In Vivo Administration of (±)19(20)-EpDTE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)19(20)-EpDTE, also known as 19,20-epoxydocosapentaenoic acid (19,20-EpDPE or 19,20-EDP), is a bioactive lipid metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). It is an epoxy fatty acid (EpFA) that has demonstrated significant potential in preclinical studies for its anti-inflammatory, analgesic, and cardioprotective properties. These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed experimental protocols and a summary of its known signaling pathways.

A critical consideration for the in vivo application of this compound is its rapid metabolism by soluble epoxide hydrolase (sEH) into less active diols.[1] To enhance its stability and efficacy, co-administration with a selective sEH inhibitor is often recommended.[1]

Data Presentation

The following tables summarize quantitative data from in vivo studies involving the administration of this compound.

Table 1: In Vivo Administration of this compound for Anti-Inflammatory Effects

Animal ModelAdministration RouteDose of this compoundCo-administrationVehicleKey FindingsReference
Mouse model of Non-alcoholic steatohepatitis (NASH)Intraperitoneal (i.p.)100 ng/animalNot specifiedNot specifiedSuppressed hepatic crown-like structure formation and liver fibrosis.[2]
Human pulmonary arteries (ex vivo)Culture medium0.001–10 μMNot applicableNot specifiedReduced U-46619-induced tension in a concentration-dependent manner.[3]

Table 2: In Vivo Administration of this compound for Analgesic Effects

Animal ModelAdministration RouteDose of this compoundCo-administrationVehicleKey FindingsReference
MouseIntraplantar (i.pl.)Not specifiedNot specifiedNot specifiedInformation on specific dosages and outcomes for pain models is limited in the reviewed literature.[4]

Table 3: In Vivo Administration of this compound for Cardioprotective Effects

Animal ModelAdministration RouteDose of this compoundCo-administrationVehicleKey FindingsReference
Mouse model of Myocardial Infarction (MI)Not specifiedNot specifiedSIRT3 inhibitor (3-TYP)SalineImproved post-MI cardiac function recovery.[5]

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice (Inflammation Model)

This protocol is a standard model for evaluating the anti-inflammatory activity of a test compound.

Materials:

  • This compound

  • Soluble epoxide hydrolase (sEH) inhibitor (optional, but recommended)

  • Vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of ethanol (B145695) or DMSO to aid solubility)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer or calipers

  • Male ICR or Swiss albino mice (6-8 weeks old)

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.

  • Compound Preparation: Prepare a solution of this compound in the chosen vehicle. If using an sEH inhibitor, it can be co-administered or administered prior to this compound.

  • Animal Grouping: Randomly divide the mice into groups (n=6-8 per group):

    • Vehicle control group

    • This compound treated group(s) (different doses can be tested)

    • Positive control group (e.g., indomethacin, 10 mg/kg)

  • Compound Administration: Administer the vehicle, this compound, or positive control via the desired route (e.g., intraperitoneal, oral gavage). The volume of administration should be adjusted based on the animal's weight (e.g., 10 ml/kg for oral gavage).

  • Induction of Inflammation: One hour after compound administration, inject 20-50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Formalin Test in Mice (Pain Model)

The formalin test is used to assess both acute (neurogenic) and persistent (inflammatory) pain.

Materials:

  • This compound

  • sEH inhibitor (optional)

  • Vehicle

  • 2.5% Formalin solution in saline

  • Observation chambers with mirrors

  • Timer

Procedure:

  • Animal Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the test.

  • Compound Preparation: Prepare a solution of this compound in the chosen vehicle.

  • Animal Grouping: Randomly divide the mice into groups as described in the carrageenan test.

  • Compound Administration: Administer the vehicle, this compound, or a positive control (e.g., morphine) via the desired route.

  • Induction of Nociception: 30-60 minutes after compound administration, inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.[7][8]

  • Behavioral Observation: Immediately after formalin injection, place the mouse in the observation chamber and record the total time the animal spends licking, biting, or shaking the injected paw. The observation is typically divided into two phases:

    • Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.[9]

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.[9]

  • Data Analysis: Compare the duration of nociceptive behaviors in the treated groups to the vehicle control group for both phases.

Signaling Pathways and Visualizations

GPR120 Signaling Pathway

This compound has been shown to exert anti-inflammatory and anti-fibrotic effects through the activation of G protein-coupled receptor 120 (GPR120).[2][10] Activation of GPR120 can lead to the suppression of inflammatory signaling cascades.

GPR120_Signaling EpDTE This compound GPR120 GPR120 EpDTE->GPR120 Activates Anti_Inflammatory Anti-inflammatory Effects (e.g., suppression of hepatic crown-like structure formation) GPR120->Anti_Inflammatory Anti_Fibrotic Anti-fibrotic Effects GPR120->Anti_Fibrotic

Caption: GPR120 Signaling Pathway of this compound.

TRPA1 Signaling Pathway in Pain

Intraplantar administration of this compound can induce acute mechanical hyperalgesia, an effect that is mediated by the transient receptor potential ankyrin 1 (TRPA1) channel, a key player in pain signaling.

TRPA1_Signaling EpDTE This compound (Intraplantar administration) TRPA1 TRPA1 Channel (on nociceptive neurons) EpDTE->TRPA1 Activates Calcium_Influx Ca²⁺ Influx TRPA1->Calcium_Influx Nociceptor_Activation Nociceptor Activation Calcium_Influx->Nociceptor_Activation Pain_Sensation Pain Sensation (Mechanical Hyperalgesia) Nociceptor_Activation->Pain_Sensation

Caption: TRPA1-Mediated Pain Signaling of this compound.

SIRT3 Signaling in Cardioprotection

This compound has been shown to confer cardioprotective effects by activating Sirtuin 3 (SIRT3), a mitochondrial deacetylase that plays a crucial role in mitochondrial function and cellular stress response.[5]

SIRT3_Signaling EpDTE This compound SIRT3 SIRT3 Activation (in mitochondria) EpDTE->SIRT3 Induces Mitochondrial_Function Improved Mitochondrial Function SIRT3->Mitochondrial_Function Cardioprotection Cardioprotection (Post-MI recovery) Mitochondrial_Function->Cardioprotection

Caption: SIRT3-Mediated Cardioprotective Signaling of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for in vivo studies of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Induction cluster_eval Evaluation & Analysis Animal_Acclimatization Animal Acclimatization Compound_Prep Compound Preparation (EpDTE ± sEH inhibitor) Animal_Acclimatization->Compound_Prep Grouping Random Animal Grouping Compound_Prep->Grouping Compound_Admin Compound Administration Grouping->Compound_Admin Model_Induction Induction of Pain/ Inflammation Model Compound_Admin->Model_Induction Behavioral_Assessment Behavioral Assessment Model_Induction->Behavioral_Assessment Tissue_Collection Tissue Collection & Analysis Behavioral_Assessment->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: General Experimental Workflow for this compound In Vivo Studies.

References

Commercial Sources and Application Notes for Synthetic 19(20)-EpDTE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources for synthetic 19,20-Epoxydocosatetraenoic Acid (19(20)-EpDTE) and detailed application notes for its use in research. 19(20)-EpDTE is an epoxygenated metabolite of docosapentaenoic acid (DPA), formed through the cytochrome P450 (CYP) pathway. It is a bioactive lipid mediator involved in various physiological and pathological processes, making it a molecule of significant interest in drug discovery and development.

Commercial Availability of Synthetic 19(20)-EpDTE and Related Compounds

Synthetic 19(20)-EpDTE and its closely related analogue, (±)19(20)-EpDPA (epoxydocosapentaenoic acid), are available from specialized chemical suppliers. Cayman Chemical is a primary commercial source for these compounds, offering them at high purity for research purposes.

Table 1: Commercial Supplier Information for Synthetic EpDTE and Related Compounds

Compound NameSupplierCatalog NumberPurityFormulationStorage
(±)19(20)-EpDTECayman Chemical20331≥98%A solution in ethanol-20°C
(±)19(20)-EpDPACayman Chemical10175≥98%A 100 µg/ml solution in ethanol-20°C

Application Notes and Experimental Protocols

19(20)-EpDTE and its analogues have been implicated in several signaling pathways and biological processes, including inflammation, pain, and metabolic disorders. The following sections provide detailed protocols for investigating the biological activities of synthetic 19(20)-EpDTE.

In Vitro Anti-Inflammatory Assays

The anti-inflammatory potential of 19(20)-EpDTE can be assessed using various in vitro assays. Here, we provide protocols for the protein denaturation assay and the red blood cell (RBC) membrane stabilization assay, which are indicative of anti-inflammatory activity.

a) Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin.

Protocol:

  • Preparation of Reagents:

    • Phosphate Buffered Saline (PBS), pH 6.4.

    • 1% (w/v) Bovine Serum Albumin (BSA) or Egg Albumin solution in PBS.

    • 19(20)-EpDTE stock solution in ethanol.

    • Diclofenac (B195802) sodium (positive control) stock solution in a suitable solvent.

  • Assay Procedure:

    • Prepare a reaction mixture containing 2.8 ml of PBS, 0.2 ml of the albumin solution, and 2 ml of varying concentrations of 19(20)-EpDTE (e.g., 10-1000 µM).

    • Prepare a control group with the vehicle (ethanol) instead of the test compound.

    • Prepare a positive control group with varying concentrations of diclofenac sodium.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce protein denaturation by heating the samples at 70°C for 10 minutes in a water bath.

    • After cooling to room temperature, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control – Absorbance of Test) / Absorbance of Control ] x 100

b) Red Blood Cell (RBC) Membrane Stabilization Assay

Principle: The stabilization of the RBC membrane against heat-induced hemolysis is a measure of a compound's ability to protect cell membranes from damage, a key aspect of the inflammatory process.

Protocol:

  • Preparation of Reagents:

    • Isotonic Phosphate Buffered Saline (PBS), pH 7.4.

    • Freshly collected human or rat blood.

    • 10% (v/v) RBC suspension in isotonic PBS.

    • 19(20)-EpDTE stock solution in ethanol.

    • Diclofenac sodium (positive control) stock solution.

  • Assay Procedure:

    • Prepare a reaction mixture containing 1.0 ml of PBS, 0.5 ml of the 10% RBC suspension, and 0.5 ml of varying concentrations of 19(20)-EpDTE.

    • Prepare a control group with the vehicle.

    • Prepare a positive control group with diclofenac sodium.

    • Incubate all samples at 54°C for 20 minutes in a water bath.

    • Centrifuge the samples at 1500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant (hemoglobin release) at 540 nm.

  • Data Analysis:

    • Calculate the percentage of membrane stabilization using the following formula: % Stabilization = [ (Absorbance of Control – Absorbance of Test) / Absorbance of Control ] x 100

In Vivo Models of Pain and Inflammation

The pro-nociceptive and inflammatory effects of 19(20)-EpDTE can be investigated in vivo using rodent models.

a) Acetic Acid-Induced Writhing Test for Analgesia

Principle: Intraperitoneal injection of acetic acid causes abdominal writhing, a visceral inflammatory pain response. Analgesic compounds reduce the number of writhes. While 19(20)-EpDPA has been shown to induce hyperalgesia, this model can be used to screen for analgesic properties of related compounds or to study the modulation of pain pathways.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer 19(20)-EpDTE or vehicle intraperitoneally (i.p.) or via another desired route.

    • After a predetermined time (e.g., 30 minutes), inject 0.6% (v/v) acetic acid solution i.p. (10 ml/kg).

    • Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis:

    • Compare the number of writhes in the treated group to the vehicle control group.

b) Intraplantar Administration for Mechanical Hyperalgesia

Principle: Intraplantar injection of a pro-inflammatory substance can lead to localized inflammation and hypersensitivity to mechanical stimuli (mechanical hyperalgesia). This model is useful for studying the direct peripheral effects of 19(20)-EpDTE on nociception.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Measure the baseline mechanical withdrawal threshold using von Frey filaments.

    • Administer 19(20)-EpDTE (e.g., in a volume of 20 µl) via intraplantar injection into the hind paw.

    • At various time points after injection (e.g., 1, 3, 6, 24 hours), re-measure the mechanical withdrawal threshold.

    • To investigate the involvement of specific receptors, a receptor antagonist (e.g., the TRPA1 antagonist A-967079) can be co-administered or pre-administered.

  • Data Analysis:

    • A significant decrease in the mechanical withdrawal threshold indicates the development of mechanical hyperalgesia.

Investigation of Signaling Pathways

19(20)-EpDTE is known to interact with specific signaling pathways, including those mediated by G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.

a) GPR120 Activation Assay

Principle: G protein-coupled receptor 120 (GPR120) is a receptor for long-chain fatty acids and has been implicated in the anti-inflammatory effects of omega-3 fatty acid metabolites. This assay determines if 19(20)-EpDTE can activate GPR120.

Protocol:

  • Cell Culture: Use a cell line stably expressing human or mouse GPR120 (e.g., HEK293-GPR120).

  • Calcium Mobilization Assay:

    • Plate the GPR120-expressing cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Stimulate the cells with varying concentrations of 19(20)-EpDTE.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • An increase in fluorescence indicates GPR120 activation.

  • Data Analysis:

    • Generate a concentration-response curve and calculate the EC50 value for 19(20)-EpDTE.

b) TRPA1 Channel Modulation Assay

Principle: The transient receptor potential ankyrin 1 (TRPA1) channel is a non-selective cation channel involved in pain and inflammation. This assay assesses the ability of 19(20)-EpDTE to modulate TRPA1 activity.

Protocol:

  • Cell Culture: Use a cell line expressing TRPA1 (e.g., HEK293-TRPA1 or dorsal root ganglion neurons).

  • Patch-Clamp Electrophysiology:

    • Perform whole-cell patch-clamp recordings on single cells.

    • Apply a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC) to elicit a baseline current.

    • Co-apply 19(20)-EpDTE with the agonist to determine if it potentiates or inhibits the AITC-induced current.

    • Alternatively, apply 19(20)-EpDTE alone to see if it directly activates the channel.

  • Data Analysis:

    • Measure the change in current amplitude in the presence of 19(20)-EpDTE compared to the baseline agonist response.

LC-MS/MS Method for Quantification of 19(20)-EpDTE

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipid mediators like 19(20)-EpDTE in biological samples.

Protocol:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Acidify the biological sample (e.g., plasma, cell culture supernatant) to pH ~3.5.

    • Add an internal standard (e.g., a deuterated analog of 19(20)-EpDTE).

    • Load the sample onto a conditioned C18 SPE cartridge.

    • Wash the cartridge with a low-polarity solvent to remove interfering substances.

    • Elute the eicosanoids with a more polar solvent (e.g., methyl formate (B1220265) or ethyl acetate).

    • Evaporate the eluate to dryness and reconstitute in the LC mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • MS Detection: Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

      • MRM Transition for 19(20)-EpDTE: Monitor the transition from the parent ion (m/z) to a specific daughter ion (m/z). The exact m/z values will need to be determined empirically or from the literature.

  • Data Analysis:

    • Quantify the concentration of 19(20)-EpDTE by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualization of Signaling Pathways and Workflows

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 19_20_EpDTE 19(20)-EpDTE GPR120 GPR120 19_20_EpDTE->GPR120 Binds to beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 Recruits TAB1 TAB1 beta_arrestin2->TAB1 Binds to TAK1 TAK1 TAB1->TAK1 Inhibits IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Upregulates

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 19_20_EpDTE 19(20)-EpDTE TRPA1 TRPA1 Channel 19_20_EpDTE->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Mediates Depolarization Membrane Depolarization Ca_Influx->Depolarization Nociceptor_Activation Nociceptor Activation Depolarization->Nociceptor_Activation Pain_Sensation Pain Sensation Nociceptor_Activation->Pain_Sensation

Experimental_Workflow_In_Vivo_Pain_Model cluster_workflow Experimental Workflow: In Vivo Pain Model start Start acclimatize Acclimatize Mice baseline Measure Baseline Mechanical Threshold (von Frey Filaments) treatment Intraplantar Injection: - Vehicle - 19(20)-EpDTE - 19(20)-EpDTE + Antagonist measurement Measure Mechanical Threshold at Multiple Time Points analysis Data Analysis: Compare Paw Withdrawal Thresholds end End

Application Notes and Protocols for 19(20)-EpDTE ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(20)-Epoxyeicosatetraenoic acid (19(20)-EpDTE), a cytochrome P450 (CYP)-derived metabolite of docosapentaenoic acid (DPA), is an important lipid signaling molecule involved in various physiological and pathophysiological processes. As a member of the epoxyeicosanoid family, 19(20)-EpDTE has garnered significant interest for its potential roles in inflammation, cardiovascular function, and cell signaling. Accurate quantification of 19(20)-EpDTE in biological samples is crucial for understanding its biological functions and for the development of novel therapeutics targeting these pathways.

This document provides a detailed protocol and application notes for a representative competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of 19(20)-EpDTE. As no specific commercial kit is broadly available, this protocol is based on the principles of competitive ELISAs for similar small lipid molecules.

Principle of the Assay

This competitive ELISA is based on the competition between 19(20)-EpDTE in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled 19(20)-EpDTE for a limited number of binding sites on a pre-coated antibody specific for 19(20)-EpDTE. The amount of HRP-labeled conjugate bound to the antibody is inversely proportional to the concentration of 19(20)-EpDTE in the sample. Following a wash step to remove unbound components, a substrate solution is added, and the color development is measured spectrophotometrically. The concentration of 19(20)-EpDTE in the sample is determined by comparing its absorbance with that of a standard curve.

Representative Quantitative Data

The following tables summarize representative quantitative data based on commercially available ELISA kits for similar lipid mediators, such as Thromboxane B2 and Leukotriene B4.[1][2][3][4] This data is for illustrative purposes and should be validated for any specific assay developed.

Table 1: Representative Assay Characteristics

ParameterRepresentative Value
Assay TypeCompetitive ELISA
Sample TypesSerum, Plasma, Cell Culture Supernatants, Tissue Homogenates
SensitivityApprox. 10 - 50 pg/mL
Assay RangeApprox. 50 - 10,000 pg/mL
SpecificityHigh specificity for 19(20)-EpDTE with low cross-reactivity to other eicosanoids.
Intra-assay CV< 10%
Inter-assay CV< 15%

Table 2: Representative Cross-Reactivity Profile

CompoundCross-Reactivity (%)
19(20)-EpDTE100
Other EpDTE isomers< 10
Arachidonic Acid< 0.1
Prostaglandins< 0.1
Leukotrienes< 0.1

Experimental Protocols

A. Sample Preparation

Proper sample collection, processing, and storage are critical for accurate results.

1. Serum: a. Collect whole blood in a serum separator tube. b. Allow the blood to clot for 30 minutes at room temperature. c. Centrifuge at 1,000 x g for 15 minutes at 4°C. d. Aliquot the supernatant (serum) and store at -80°C. Avoid repeated freeze-thaw cycles.

2. Plasma: a. Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). b. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. c. Aliquot the supernatant (plasma) and store at -80°C. Avoid repeated freeze-thaw cycles.

3. Cell Culture Supernatants: a. Centrifuge cell culture media at 1,500 x g for 10 minutes at 4°C to remove cellular debris. b. Aliquot the supernatant and store at -80°C.

4. Tissue Homogenates: a. Rinse tissue with ice-cold PBS to remove excess blood. b. Homogenize the tissue in an appropriate lysis buffer on ice. c. Centrifuge at 10,000 x g for 15 minutes at 4°C. d. Aliquot the supernatant and store at -80°C.

B. Reagent Preparation
  • Wash Buffer (1X): If supplied as a concentrate, dilute with deionized water to the final working concentration.

  • Standard Curve: Prepare a series of standards by serially diluting the provided stock standard in the assay diluent.

  • HRP-conjugate (1X): Dilute the concentrated HRP-conjugate with the appropriate diluent to the final working concentration.

  • Antibody Solution (1X): Dilute the concentrated antibody with the appropriate diluent to the final working concentration.

C. ELISA Protocol
  • Bring all reagents to room temperature before use.

  • Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.

  • Add HRP-conjugate: Add 50 µL of the diluted HRP-conjugate to each well.

  • Incubate: Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

  • Wash: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add Substrate: Add 100 µL of TMB Substrate Solution to each well.

  • Incubate: Incubate the plate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

D. Data Analysis
  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Subtract the average zero standard absorbance from all other absorbance readings.

  • Plot the absorbance values for the standards against their corresponding concentrations on a semi-logarithmic scale.

  • Determine the concentration of 19(20)-EpDTE in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

ELISA_Workflow 19(20)-EpDTE Competitive ELISA Workflow prep Sample and Standard Preparation add_sample Add 50 µL of Standard/ Sample to Plate prep->add_sample add_conjugate Add 50 µL of HRP-Conjugate add_sample->add_conjugate incubate1 Incubate 2 hours at Room Temperature add_conjugate->incubate1 wash1 Wash Plate 4x incubate1->wash1 add_substrate Add 100 µL of TMB Substrate wash1->add_substrate incubate2 Incubate 30 minutes at Room Temperature (Dark) add_substrate->incubate2 add_stop Add 50 µL of Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Data Analysis read_plate->analyze

Caption: Workflow of the 19(20)-EpDTE competitive ELISA.

Signaling Pathways of 19(20)-EpDTE

19(20)-EpDTE has been shown to exert its biological effects through various signaling pathways, notably through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Signaling_Pathway Signaling Pathways of 19(20)-EpDTE cluster_0 PPARγ Activation cluster_1 NF-κB Inhibition EpDTE_PPAR 19(20)-EpDTE PPARg PPARγ EpDTE_PPAR->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression_PPAR Target Gene Expression (e.g., anti-inflammatory genes) PPRE->Gene_Expression_PPAR Regulates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates to Gene_Expression_NFkB Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression_NFkB Induces EpDTE_NFkB 19(20)-EpDTE EpDTE_NFkB->IKK Inhibits

Caption: 19(20)-EpDTE activates PPARγ and inhibits NF-κB signaling.

References

Application Notes and Protocols for Measuring 19(20)-EpDTE Levels in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of 19(20)-epoxydocosatetraenoic acid (19(20)-EpDTE) in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 19(20)-EpDTE is a bioactive lipid metabolite of docosahexaenoic acid (DHA) produced by cytochrome P450 (CYP) epoxygenase enzymes. Emerging evidence suggests its role in various physiological processes, making its accurate quantification in biological matrices like plasma crucial for research and drug development.

Introduction

Bioactive lipids, such as the epoxides of polyunsaturated fatty acids, are increasingly recognized as important signaling molecules. 19(20)-EpDTE, an epoxide of docosahexaenoic acid (DHA), has been identified as a potent vasodilator[1]. The quantification of 19(20)-EpDTE in plasma can provide valuable insights into its physiological and pathological roles. This protocol outlines a robust method for the extraction and quantification of 19(20)-EpDTE from human plasma using solid-phase extraction (SPE) and LC-MS/MS.

Experimental Protocols

Plasma Sample Collection and Handling
  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to a clean polypropylene (B1209903) tube.

  • Add an antioxidant, such as butylated hydroxytoluene (BHT), to a final concentration of 0.02% to prevent lipid peroxidation.

  • Store plasma samples at -80°C until analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methods for the extraction of other epoxy fatty acids from biological matrices[2][3].

Materials:

  • Oasis MAX SPE cartridges (Waters) or similar mixed-mode anion exchange cartridges.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (B129727) (MeOH), HPLC grade.

  • Formic acid, LC-MS grade.

  • Internal Standard (IS): d4-17(18)-EpETE or a similar deuterated epoxy fatty acid.

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 100 ng/mL in methanol).

  • Add 200 µL of 10% glycerol (B35011) in water and 5 µL of 10 mg/mL BHT in ethanol[3].

  • Vortex the sample for 10 seconds.

  • Dilute the sample with 1.5 mL of 25% ACN in water and mix thoroughly[3].

  • Condition the SPE cartridge: Add 3 mL of methanol followed by 3 mL of water.

  • Load the sample: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge:

    • Wash with 3 mL of 25% ACN in water[3].

    • Wash with 3 mL of ACN[3].

  • Elute the analytes: Elute the analytes with 1.3 mL of 1% formic acid in ACN into a clean collection tube containing 200 µL of 10% glycerol in methanol[3].

  • Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C[3].

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reverse-phase C18 column (e.g., ZORBAX eclipse plus C18, 2.1 × 100 mm, 1.8 µm) is suitable[3].

  • Mobile Phase A: Water with 0.1% acetic acid[3].

  • Mobile Phase B: 80% Acetonitrile / 20% Isopropanol with 0.1% acetic acid[3].

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C[3].

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • Start with 20% B.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 3 minutes.

    • Return to 20% B and equilibrate for 4 minutes[3].

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • The specific MRM transitions, collision energies (CE), and other MS parameters should be optimized for the specific instrument used. The table below provides example MRM transitions for 19(20)-EpDTE and a potential internal standard.

Data Presentation

The following tables summarize the key parameters for the quantification of 19(20)-EpDTE.

Table 1: LC-MS/MS Parameters (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
19(20)-EpDTE343.2155.1-25
19(20)-EpDTE (Qualifier)343.2299.2-18
d4-17(18)-EpETE (IS)323.2222.2-22

Table 2: Method Performance Characteristics (Illustrative)

ParameterValue
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Recovery85 - 95%
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (%RE)± 15%

Table 3: Typical Concentrations of 19(20)-EpDTE in Human Plasma (Illustrative)

PopulationMean Concentration (ng/mL) ± SDRange (ng/mL)
Healthy Volunteers (n=50)1.5 ± 0.80.5 - 3.2
Patients with Condition X (n=50)3.2 ± 1.51.0 - 7.5

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) is_addition Add Internal Standard plasma->is_addition dilution Dilute Sample is_addition->dilution spe Solid-Phase Extraction dilution->spe drydown Dry Down Eluate spe->drydown reconstitution Reconstitute Extract drydown->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Processing lcms->data quantification Quantification data->quantification

Caption: Experimental workflow for 19(20)-EpDTE measurement.

Postulated Signaling Pathway of 19(20)-EpDTE

Based on the known vasodilatory effects of related epoxy fatty acids, the following signaling pathway for 19(20)-EpDTE is proposed.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response EpDTE 19(20)-EpDTE Receptor Putative Receptor (e.g., GPCR) EpDTE->Receptor Binds AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) Relaxation Smooth Muscle Relaxation (Vasodilation) MLC->Relaxation MLC_P->MLC MLC_P->Relaxation Inhibition leads to

References

Protocol for the Isolation and Quantification of 19(20)-EpDTE from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 19,20-Epoxydocosatetraenoic acid (19(20)-EpDTE) is a bioactive lipid mediator derived from the cytochrome P450-mediated epoxidation of docosahexaenoic acid (DHA). As a member of the epoxyeicosanoid family, 19(20)-EpDTE has garnered significant interest for its potent anti-inflammatory and pro-resolving activities. This protocol provides a detailed methodology for the extraction, purification, and quantification of 19(20)-EpDTE from various biological tissues, enabling researchers to accurately assess its endogenous levels and explore its physiological and pathological roles. The described method utilizes a combination of liquid-liquid extraction and solid-phase extraction for sample purification, followed by sensitive and specific quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes representative concentrations of 19(20)-EpDPE (Epoxydocosapentaenoic acid, a closely related and often interchangeably termed DHA epoxide) found in various mammalian tissues. These values can serve as a general reference for expected yields. Actual concentrations may vary depending on the species, diet, and physiological or pathological state of the tissue.

TissueSpeciesConcentration (pmol/g wet tissue)Analytical Method
LiverMouse~100 - 400LC-MS/MS
BrainRat~50 - 150LC-MS/MS
Spinal CordRat~100 - 200LC-MS/MS
TumorMouseBasal: ~120; After infusion with sEH inhibitor: ~353LC-MS/MS[1]

Experimental Protocols

This protocol is divided into three main sections: Tissue Homogenization and Lipid Extraction, Solid-Phase Extraction (SPE) Cleanup, and LC-MS/MS Quantification.

Part 1: Tissue Homogenization and Lipid Extraction (Modified Folch Method)

This part of the protocol focuses on the initial disruption of the tissue and the extraction of the total lipid content, including 19(20)-EpDTE.

Materials:

  • Tissue sample (frozen at -80°C)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution (ice-cold)

  • Internal Standard (IS): e.g., 19(20)-EpDTE-d4

  • Homogenizer (e.g., bead beater, Potter-Elvehjem)

  • Centrifuge capable of 4°C and >2000 x g

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue. Perform all subsequent steps on ice to minimize lipid degradation.

  • Internal Standard Spiking: To the tissue sample, add a known amount of the internal standard (e.g., 1 ng of 19(20)-EpDTE-d4 in a small volume of methanol). This will be used to correct for sample loss during extraction and for accurate quantification.

  • Homogenization: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tissue. Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Extraction: Incubate the homogenate at room temperature for 1 hour with gentle agitation.

  • Phase Separation: Add 0.4 mL of ice-cold 0.9% NaCl solution to the homogenate. Vortex the mixture for 30 seconds and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Re-extraction: To maximize the recovery of lipids, add another 1 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower organic phase. Combine this with the first organic extract.

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until the SPE cleanup.

Part 2: Solid-Phase Extraction (SPE) Cleanup

This step is crucial for removing interfering substances from the lipid extract, thereby enriching the sample for 19(20)-EpDTE and improving the quality of the LC-MS/MS analysis. A C18 SPE cartridge is commonly used for this purpose.

Materials:

Procedure:

  • Cartridge Conditioning:

    • Pass 2 mL of ethyl acetate through the C18 cartridge.

    • Equilibrate the cartridge with 2 mL of methanol.

    • Finally, wash the cartridge with 2 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Reconstitute the dried lipid extract from Part 1 in 200 µL of methanol.

    • Dilute the reconstituted sample with 800 µL of deionized water.

    • Load the entire sample onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 2 mL of hexane to elute non-polar lipids.

  • Elution:

    • Elute the 19(20)-EpDTE and other epoxyeicosanoids with 2 mL of a 1:1 (v/v) mixture of hexane and ethyl acetate. Collect the eluate in a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the LC-MS/MS mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid) for analysis.

Part 3: LC-MS/MS Quantification

The final step involves the separation and quantification of 19(20)-EpDTE using a liquid chromatograph coupled to a tandem mass spectrometer.

Instrumentation and Conditions (Example):

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B (e.g., 30%) and gradually increase to a high percentage (e.g., 95%) over several minutes to elute the analytes. The specific gradient should be optimized for the best separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Ionization Source Parameters: These should be optimized for the specific instrument but typically include settings for capillary voltage, source temperature, and gas flows.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 19(20)-EpDTE and its deuterated internal standard.

    • 19(20)-EpDTE: Precursor ion (m/z) 343.2 -> Product ion (m/z) [to be determined empirically, but a common fragmentation would be loss of water or a fragment from the epoxy group].

    • 19(20)-EpDTE-d4 (IS): Precursor ion (m/z) 347.2 -> Product ion (m/z) [corresponding fragment to the native compound].

Quantification:

A calibration curve is constructed by analyzing known concentrations of a 19(20)-EpDTE standard. The concentration of 19(20)-EpDTE in the tissue sample is then determined by comparing the peak area ratio of the endogenous analyte to the internal standard against the calibration curve. The final concentration is expressed as pmol per gram of wet tissue.

Visualizations

experimental_workflow cluster_extraction Part 1: Tissue Homogenization & Lipid Extraction cluster_spe Part 2: Solid-Phase Extraction (SPE) Cleanup cluster_analysis Part 3: LC-MS/MS Quantification tissue Tissue Sample (50-100 mg) homogenization Homogenization (Chloroform:Methanol 2:1) tissue->homogenization extraction Lipid Extraction homogenization->extraction phase_separation Phase Separation (add 0.9% NaCl) extraction->phase_separation collect_organic Collect Organic Phase phase_separation->collect_organic dry_extract Dry Under Nitrogen collect_organic->dry_extract reconstitute Reconstitute in Methanol/Water dry_extract->reconstitute load_spe Load on C18 SPE Cartridge reconstitute->load_spe wash_spe Wash (Water & Hexane) load_spe->wash_spe elute_spe Elute (Hexane:Ethyl Acetate 1:1) wash_spe->elute_spe dry_eluate Dry Eluate Under Nitrogen elute_spe->dry_eluate reconstitute_final Reconstitute in Mobile Phase dry_eluate->reconstitute_final lcms LC-MS/MS Analysis (C18 column, MRM mode) reconstitute_final->lcms quantification Quantification (Calibration Curve) lcms->quantification

Caption: Experimental workflow for the isolation and quantification of 19(20)-EpDTE.

signaling_pathway DHA DHA CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 EpDTE 19(20)-EpDTE CYP450->EpDTE Epoxidation GPR120 GPR120 EpDTE->GPR120 beta_arrestin β-Arrestin2 Recruitment GPR120->beta_arrestin TAK1 TAK1 Activation beta_arrestin->TAK1 Inhibits NFkB NF-κB Pathway TAK1->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Simplified signaling pathway of 19(20)-EpDTE via GPR120.

References

Application Notes and Protocols: 19(20)-EpDTE as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19(20)-Epoxydocosatetraenoic acid, or 19(20)-EpDTE, is a bioactive lipid mediator derived from the cytochrome P450 (CYP) metabolism of docosahexaenoic acid (DHA). As an emerging therapeutic agent, 19(20)-EpDTE has demonstrated significant potential in various pathological conditions, primarily due to its anti-angiogenic and cardioprotective properties. These notes provide a comprehensive overview of its applications, mechanisms of action, and detailed protocols for experimental validation.

Therapeutic Applications and Mechanism of Action

19(20)-EpDTE has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. It exerts its anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF)-induced signaling pathways. Specifically, 19(20)-EpDTE has been shown to dramatically inhibit the phosphorylation of VEGF receptor 2 (VEGFR2), a key step in the initiation of the angiogenic cascade.[1] This inhibition leads to a reduction in endothelial cell migration, tube formation, and matrix metalloproteinase (MMP) activity, all of which are essential for the development of new vasculature.[1]

In the context of cardiovascular health, 19(20)-EpDTE is recognized for its vasodilatory and cardioprotective effects. It is known to decrease Ca²⁺ sensitivity in pulmonary arteries, suggesting a potential therapeutic role in pulmonary hypertension.[2] This effect is mediated through the inhibition of the Rho-kinase (ROCK) pathway.[2] Furthermore, 19(20)-EpDTE and its analogs have been shown to protect the heart from ischemia-reperfusion injury, a common cause of damage following a heart attack. This cardioprotective action is linked to the preservation of mitochondrial function and may involve the activation of sirtuins.[3][4]

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the therapeutic effects of 19(20)-EpDTE.

Table 1: Anti-Angiogenic Effects of 19(20)-EpDTE

Experimental AssayCell TypeTreatmentConcentration/DoseObserved EffectReference
Matrigel Plug Angiogenesis AssayC57BL/6 miceVEGF + 19,20-EDP10 µg per gelInhibition of VEGF-induced angiogenesis[1]
Endothelial Tube FormationHUVECs19,20-EDP1 µMInhibition of tube formation[1]
Cell Migration AssayHUVECs19,20-EDP1 µMInhibition of VEGF-induced cell migration[1]
MMP Activity AssayHUVECs19,20-EDP1 µMInhibition of MMP activity[1]
VEGFR2 PhosphorylationHUVECs19,20-EDP1 µMDramatic inhibition of VEGF-induced VEGFR2 phosphorylation[1]

Table 2: Cardioprotective Effects of 19(20)-EpDTE

Experimental ModelOutcome MeasuredTreatmentConcentration/DoseObserved EffectReference
Human Pulmonary ArteriesCa²⁺ sensitivity19,20-EpDPE300 nMDecreased U-46619-induced Ca²⁺ sensitivity[2]
Isolated Mouse Hearts (Langendorff)Ischemia-Reperfusion InjurySA-22 (19,20-EDP analog)Not SpecifiedCardioprotection against IR injury[4]
H9c2 Cardiac CellsHypoxia-Reoxygenation InjurySA-22 (19,20-EDP analog)Not SpecifiedProtection against HR injury[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 19(20)-EpDTE Anti-Angiogenic Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 pVEGFR2 VEGFR2->pVEGFR2 Phosphorylation Angiogenesis Angiogenesis (Cell Migration, Tube Formation, MMP Activity) pVEGFR2->Angiogenesis Activates EpDTE 19(20)-EpDTE EpDTE->VEGFR2 Inhibits Phosphorylation

Figure 1: Simplified signaling pathway of 19(20)-EpDTE's anti-angiogenic action.

G cluster_1 Experimental Workflow: In Vivo Matrigel Plug Assay A Prepare Matrigel mixture (Matrigel + VEGF ± 19(20)-EpDTE) B Subcutaneous injection into mice A->B C Allow gel plug to solidify and vascularize B->C D Excise Matrigel plug C->D E Quantify angiogenesis (e.g., Hemoglobin assay, CD31 staining) D->E G cluster_2 19(20)-EpDTE Cardioprotective Signaling Agonist Vasoconstrictor Agonist (e.g., U-46619) RhoA RhoA Agonist->RhoA Activates ROCK Rho-kinase (ROCK) RhoA->ROCK Activates Vasoconstriction Vasoconstriction ROCK->Vasoconstriction Promotes EpDTE 19(20)-EpDTE EpDTE->ROCK Inhibits Vasodilation Vasodilation EpDTE->Vasodilation G cluster_3 Experimental Workflow: Langendorff Isolated Heart Model A Isolate heart and mount on Langendorff apparatus B Stabilization period A->B C Induce global ischemia B->C D Reperfusion with or without 19(20)-EpDTE analog C->D E Assess cardiac function and infarct size D->E

References

Application Notes and Protocols for 19,20-Epoxydocosapentaenoic Acid (19,20-EDP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "19,20-EpDTE" did not yield specific results. The following information pertains to the structurally similar and well-researched molecule, 19,20-epoxydocosapentaenoic acid (19,20-EDP) . This distinction is critical for accurate research and application.

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Overview

19,20-epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the epoxyeicosanoid family of oxylipins, 19,20-EDP is an endogenous signaling molecule with significant therapeutic potential. It plays a crucial role in various physiological processes, exhibiting potent anti-inflammatory and cardiovascular protective effects. These properties make it a compelling molecule for investigation in the context of inflammatory disorders and cardiovascular diseases.

II. Key Research Applications

The primary research applications of 19,20-EDP center on its ability to modulate inflammatory responses and protect the cardiovascular system.

A. Anti-Inflammatory Properties

19,20-EDP is a notable anti-inflammatory agent. Its mechanisms of action include the modulation of cytokine production and the regulation of vascular and bronchial tone.[1] These actions contribute to the resolution of inflammation, a critical process for maintaining tissue health.

B. Cardiovascular Protection

Research has extensively highlighted the beneficial effects of 19,20-EDP on the cardiovascular system. Key protective actions include:

  • Vasodilation: 19,20-EDP is a potent vasodilator, which can contribute to the lowering of blood pressure.[1]

  • Cardioprotection: It helps to preserve mitochondrial function within the heart, offering a protective effect.[1]

  • Anti-Fibrotic Activity: The molecule has been shown to reduce cardiac fibrosis.[1]

  • Ischemic Reperfusion Injury: 19,20-EDP can ameliorate damage caused by post-ischemic reperfusion injury in the heart.[1]

III. Quantitative Data Summary

ParameterEffect of 19,20-EDPTarget System/CellReference
Vascular TonePotent VasodilatorPeripheral Circulation[1]
Blood PressureDecreaseSystemic[1]
Cardiac FunctionPreservation of Mitochondrial FunctionHeart[1]
Cardiac FibrosisReductionHeart[1]
Post-Ischemic Reperfusion InjuryImprovementHeart[1]
InflammationReductionGeneral[1]

IV. Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activities of 19,20-EDP.

Protocol 1: Assessment of Vasodilatory Effects using Wire Myography

Objective: To quantify the vasodilatory properties of 19,20-EDP on isolated resistance arteries.

Materials:

  • Small resistance arteries (e.g., mesenteric) from a suitable animal model.

  • Wire myograph system.

  • Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose).

  • Phenylephrine (vasoconstrictor).

  • 19,20-EDP stock solution (in a suitable solvent like ethanol (B145695) or DMSO).

  • Data acquisition software.

Procedure:

  • Artery Preparation: Isolate and dissect small resistance arteries in cold Krebs-Henseleit buffer and mount them on a wire myograph.

  • Equilibration and Viability: Equilibrate the arteries in the myograph chambers with Krebs-Henseleit buffer (37°C, bubbled with 95% O2/5% CO2) for 30-60 minutes. Assess viability by inducing contraction with a high-potassium solution.

  • Pre-Contraction: Wash the arteries and induce a stable, submaximal contraction using phenylephrine.

  • Concentration-Response Curve: Add cumulative concentrations of 19,20-EDP to the chamber and record the relaxation of the artery.

  • Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction. Plot the concentration-response curve to determine the EC50 value.

Protocol 2: Evaluation of Anti-Inflammatory Effects in Macrophages

Objective: To determine the effect of 19,20-EDP on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Standard cell culture medium and reagents.

  • Lipopolysaccharide (LPS).

  • 19,20-EDP stock solution.

  • ELISA kits for TNF-α and IL-6.

  • Reagents for RNA extraction and qRT-PCR.

Procedure:

  • Cell Culture and Treatment: Culture macrophages to 70-80% confluency. Pre-treat cells with varying concentrations of 19,20-EDP for 1-2 hours before stimulating with LPS (e.g., 100 ng/mL) for 6-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits.

  • Gene Expression Analysis: Lyse the cells, extract total RNA, and perform qRT-PCR to measure the mRNA levels of Tnf and Il6.

  • Data Analysis: Compare cytokine protein and mRNA levels between control, LPS-only, and 19,20-EDP treated groups to assess the anti-inflammatory effect.

V. Diagrams of Signaling Pathways and Workflows

G cluster_0 Experimental Workflow: Vasodilation Assay A Isolate Artery B Mount on Myograph A->B C Equilibrate & Check Viability B->C D Pre-contract with Phenylephrine C->D E Add Cumulative Doses of 19,20-EDP D->E F Record Tension E->F G Analyze Data F->G

Caption: Workflow for assessing the vasodilatory effect of 19,20-EDP.

G cluster_1 Proposed Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines EpDTE 19,20-EDP EpDTE->NFkB

Caption: Inhibition of NF-κB signaling by 19,20-EDP.

G cluster_2 Experimental Workflow: Anti-inflammatory Assay H Culture Macrophages I Pre-treat with 19,20-EDP H->I J Stimulate with LPS I->J K Collect Supernatant & Lyse Cells J->K L ELISA for Cytokines K->L M qRT-PCR for Gene Expression K->M N Data Analysis L->N M->N

Caption: Workflow for assessing the anti-inflammatory effect of 19,20-EDP.

References

Application Notes and Protocols for (±)19(20)-EpDTE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)19(20)-Epoxyeicosatetraenoic acid ((±)19(20)-EpDTE) is a racemic mixture of epoxides derived from the omega-6 fatty acid, docosapentaenoic acid (DPA). It is an oxylipin and an oxidative metabolite formed via the cytochrome P450 (CYP) epoxygenase pathway.[1] This document provides detailed guidelines for the proper handling, storage, and application of this compound standard in research settings. It includes experimental protocols for assessing its biological activities and analytical methods for its quantification.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₂₂H₃₄O₃[1][2]
Molecular Weight 346.5 g/mol [1][2]
CAS Number 1359721-83-7[1][2]
Physical Appearance A solution in ethanol (B145695)[1]

Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of the this compound standard.

Storage
  • Long-term Storage: For long-term storage, this compound should be stored at -20°C .[1]

  • Stability: When stored properly at -20°C, the standard is stable for at least two years.[1]

Handling
  • Preparation of Stock Solutions: The commercially available standard is typically provided as a solution in ethanol (e.g., 100 µg/ml).[1] Further dilutions should be made in an appropriate solvent based on the experimental requirements.

  • Solubility:

    • DMF: Miscible[1]

    • DMSO: Miscible[1]

    • Ethanol: Miscible[1]

    • PBS (pH 7.2): 0.8 mg/ml[1]

  • General Precautions:

    • Avoid repeated freeze-thaw cycles.

    • Protect from light and air exposure.

    • Use glass vials or tubes for storage and handling to prevent adsorption to plastic.

    • For aqueous solutions, prepare them fresh for each experiment.

Biological Activities and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, primarily modulating pathways involved in inflammation, pain, and neovascularization.

Anti-inflammatory Effects via GPR120

This compound is an agonist of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). Activation of GPR120 can lead to potent anti-inflammatory effects. This signaling can occur through two main pathways:

  • Gαq/11-dependent pathway: Leads to an increase in intracellular calcium ([Ca²⁺]i) and activation of the ERK1/2 cascade.

  • β-arrestin-2-dependent pathway: This pathway is G protein-independent and mediates anti-inflammatory effects by inhibiting the activation of NF-κB.

GPR120_Signaling cluster_membrane Cell Membrane cluster_g_protein Gαq/11 Pathway cluster_arrestin β-arrestin-2 Pathway EpDTE This compound GPR120 GPR120 EpDTE->GPR120 binds Gaq11 Gαq/11 GPR120->Gaq11 barrestin2 β-arrestin-2 GPR120->barrestin2 recruits PLC Phospholipase C Gaq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 ERK ERK1/2 Activation DAG->ERK Cellular_Response_G Metabolic Regulation Ca2->Cellular_Response_G leads to ERK->Cellular_Response_G leads to Internalization Complex Internalization barrestin2->Internalization NFkB_inhibition NF-κB Inhibition Internalization->NFkB_inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory

Caption: GPR120 signaling pathways activated by this compound.

Modulation of Nociception via TRPA1

(±)19(20)-EpDPA, a closely related epoxide, has been shown to activate the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in pain and inflammation.[2] Activation of TRPA1 leads to an influx of calcium, which can trigger nociceptive signaling.

TRPA1_Activation cluster_membrane Cell Membrane EpDTE This compound TRPA1 TRPA1 Channel EpDTE->TRPA1 activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Nociceptive_Signaling Nociceptive Signaling Ca_influx->Nociceptive_Signaling

Caption: Activation of the TRPA1 channel by this compound.

Regulation of Vascular Tone via Rho-Kinase Inhibition

Epoxy fatty acids have been implicated in the regulation of vascular tone through the inhibition of the Rho-kinase (ROCK) pathway. The RhoA/ROCK pathway is involved in smooth muscle contraction. Inhibition of this pathway leads to vasodilation.

Rho_Kinase_Inhibition EpDTE This compound ROCK Rho-Kinase (ROCK) EpDTE->ROCK inhibits RhoA RhoA RhoA->ROCK activates MLCP_inhibition Myosin Light Chain Phosphatase (MLCP) Inhibition ROCK->MLCP_inhibition Vasodilation Vasodilation ROCK->Vasodilation inhibition leads to MLC_phosphorylation ↑ Myosin Light Chain Phosphorylation MLCP_inhibition->MLC_phosphorylation Vasoconstriction Vasoconstriction MLC_phosphorylation->Vasoconstriction

Caption: Inhibition of the Rho-kinase pathway by this compound.

Experimental Protocols

The following are detailed protocols for common assays used to investigate the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • 96-well plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest concentration of this compound).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of this compound to inhibit protein denaturation, a common feature of inflammation.

Materials:

  • Bovine Serum Albumin (BSA) or egg albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin and 2.8 mL of PBS.

  • Add 2 mL of various concentrations of this compound to the reaction mixture.

  • Include a control group with 2 mL of distilled water instead of the extract.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Heat the mixtures at 70°C for 5 minutes to induce denaturation.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Intracellular Calcium Flux Assay

This protocol measures the ability of this compound to induce calcium influx, for example, through TRPA1 channels.

Materials:

  • HEK293 cells stably expressing human TRPA1 (or other relevant cell line)

  • 96-well black, clear-bottom plates

  • Fluo-4 AM or other calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Fluorometric imaging plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Seed TRPA1-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium and add 100 µL of loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C.

  • Wash the cells twice with HBSS.

  • Place the plate in the fluorometric imaging plate reader and measure baseline fluorescence.

  • Add various concentrations of this compound to the wells and immediately begin recording fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence from baseline.

Rho-Kinase (ROCK) Activity Assay

This protocol describes a method to measure ROCK activity in cell lysates.

Materials:

  • Cell line of interest

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • Commercially available ROCK activity assay kit (e.g., ELISA-based)

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Culture cells and treat with this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Follow the manufacturer's instructions for the ROCK activity assay kit. This typically involves:

    • Adding the cell lysate to a microplate pre-coated with a ROCK substrate (e.g., MYPT1).

    • Initiating the kinase reaction by adding ATP.

    • Detecting the phosphorylated substrate using a specific antibody and a secondary antibody conjugated to HRP.

    • Adding a chromogenic substrate and measuring the absorbance.

  • Express ROCK activity relative to the total protein concentration or as a percentage of the control.

Endothelial Tube Formation Assay (Angiogenesis)

This assay evaluates the pro- or anti-angiogenic effects of this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • 96-well plates

  • Matrigel® or other basement membrane extract

  • Endothelial cell growth medium

  • This compound stock solution

  • Microscope with imaging software

Procedure:

  • Thaw Matrigel® on ice and coat the wells of a 96-well plate with 50 µL of Matrigel® per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound.

  • Seed 1-2 x 10⁴ HUVECs onto the solidified Matrigel® in each well.

  • Incubate the plate at 37°C for 4-18 hours.

  • Examine the formation of capillary-like structures (tubes) using a microscope.

  • Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging analysis software.

Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in biological matrices.

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction LC Liquid Chromatography (LC Separation) Extraction->LC MSMS Tandem Mass Spectrometry (MS/MS Detection) LC->MSMS Quantification Quantification MSMS->Quantification

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Protocol Outline for Plasma Sample Analysis

Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of this compound).

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with a low percentage of organic solvent in water.

    • Elute the analyte with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

LC-MS/MS Conditions (Example):

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to ensure proper separation.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Note: The specific LC-MS/MS parameters need to be optimized for the instrument being used.

Conclusion

This compound is a bioactive lipid mediator with significant potential for research in inflammation, pain, and vascular biology. Proper handling, storage, and the use of validated experimental protocols are essential for obtaining reliable and reproducible results. The information and protocols provided in this document serve as a comprehensive guide for researchers working with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving 19(20)-EpDTE Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19(20)-epoxydocosatetraenoic acid (19(20)-EpDTE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 19(20)-EpDTE in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 19(20)-EpDTE and why is its stability a concern?

A1: 19(20)-EpDTE is a bioactive lipid mediator, an epoxide metabolite derived from the omega-3 fatty acid docosapentaenoic acid (DPA) through the action of cytochrome P450 (CYP) enzymes.[1] Its stability is a significant concern because the epoxide group is susceptible to hydrolysis, leading to the formation of its less active diol, 19,20-dihydroxydocosatetraenoic acid (19,20-DiHDTE). This degradation can occur both enzymatically, catalyzed by soluble epoxide hydrolase (sEH), and non-enzymatically under certain storage and experimental conditions.[1][2] The instability of 19(20)-EpDTE can lead to a loss of biological activity and variability in experimental results.

Q2: What are the main factors that affect the stability of 19(20)-EpDTE in solution?

A2: The stability of 19(20)-EpDTE, like other epoxy fatty acids, is primarily influenced by:

  • Temperature: Higher temperatures accelerate the rate of both enzymatic and chemical degradation.

  • pH: The epoxide ring is susceptible to opening under both acidic and basic conditions, leading to hydrolysis. Acidic conditions can protonate the epoxide oxygen, making it more susceptible to nucleophilic attack by water.

  • Enzymatic Activity: The presence of soluble epoxide hydrolase (sEH) in biological samples (e.g., cell lysates, plasma) will rapidly convert 19(20)-EpDTE to 19,20-DiHDTE.[2]

  • Solvent Composition: The type of solvent used to dissolve and store 19(20)-EpDTE can impact its stability. Protic solvents may participate in ring-opening reactions.

  • Oxygen and Light: Like other polyunsaturated fatty acid derivatives, 19(20)-EpDTE may be susceptible to oxidation, although the primary degradation pathway is typically hydrolysis of the epoxide.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce variability and potentially accelerate degradation.

Q3: How should I store my 19(20)-EpDTE stock solutions?

A3: For optimal stability, stock solutions of 19(20)-EpDTE should be stored under the following conditions:

  • Solvent: Prepare stock solutions in an organic solvent such as ethanol, methanol (B129727), or acetonitrile.

  • Temperature: Store stock solutions at -80°C for long-term storage. For short-term storage, -20°C is acceptable.

  • Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Light Protection: Store vials in the dark to prevent photodegradation.

  • Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

ParameterRecommended ConditionRationale
Storage Temperature -80°C (long-term), -20°C (short-term)Minimizes chemical and enzymatic degradation rates.
Solvent Anhydrous ethanol, methanol, or acetonitrileProvides a non-aqueous environment to prevent hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidation.
Light Exposure Store in the dark (amber vials or in a box)Prevents photodegradation.
Freeze-Thaw Cycles Minimize by aliquotingAvoids potential degradation from repeated temperature changes.

Q4: Can I use antioxidants to improve the stability of 19(20)-EpDTE?

A4: While the primary degradation pathway for 19(20)-EpDTE is hydrolysis of the epoxide ring, oxidation can also be a concern for polyunsaturated fatty acids. The addition of an antioxidant such as butylated hydroxytoluene (BHT) to organic solvents during extraction and storage can help to prevent oxidative degradation. A common concentration for BHT is 0.005% (w/v).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with 19(20)-EpDTE.

Issue 1: Loss of Biological Activity or Inconsistent Results

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Degradation of 19(20)-EpDTE stock solution. Prepare a fresh dilution from a new aliquot of your stock solution. If the problem persists, prepare a new stock solution from a fresh vial of the compound.
Hydrolysis in aqueous experimental buffer. Prepare fresh working solutions of 19(20)-EpDTE in your aqueous buffer immediately before use. Minimize the time the compound spends in the aqueous buffer before being added to your experimental system.
Enzymatic degradation by sEH in biological samples. If working with cell lysates, plasma, or other biological matrices containing sEH, consider adding an sEH inhibitor (e.g., t-AUCB or UC1153) to your experimental system to stabilize 19(20)-EpDTE.[2]
Adsorption to plasticware. Use low-adhesion polypropylene (B1209903) or glass labware for preparing and storing solutions of 19(20)-EpDTE.
Incorrect concentration of stock solution. Verify the concentration of your stock solution using a validated analytical method, such as LC-MS/MS.
Issue 2: Low or No Detectable 19(20)-EpDTE Signal in LC-MS/MS Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Degradation during sample preparation. Keep samples on ice throughout the extraction process. Use solvents containing an antioxidant like BHT. Minimize the time between sample collection and extraction.
Inefficient extraction from the sample matrix. Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted appropriately for efficient extraction of the acidic lipid.
Poor ionization in the mass spectrometer. Optimize the MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase composition is compatible with good ionization. The use of a mobile phase additive like formic acid can aid in protonation for positive ion mode, or a basic additive for negative ion mode.
Incorrect MRM transitions. Verify the MRM transitions for 19(20)-EpDTE and its internal standard. Optimize collision energies for each transition.
Matrix effects (ion suppression or enhancement). Evaluate matrix effects by comparing the response of a standard in solvent versus a post-extraction spiked sample. If significant matrix effects are present, improve the sample cleanup procedure or use a stable isotope-labeled internal standard.

Experimental Protocols

Protocol 1: Assessment of 19(20)-EpDTE Stability in Aqueous Buffers

This protocol provides a framework for evaluating the stability of 19(20)-EpDTE under different pH and temperature conditions.

Materials:

  • 19(20)-EpDTE

  • Ethanol (anhydrous)

  • Aqueous buffers of desired pH (e.g., phosphate (B84403) buffer pH 7.4, acetate (B1210297) buffer pH 5.0)

  • LC-MS/MS system

  • Stable isotope-labeled internal standard (e.g., 19(20)-EpDTE-d4)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Prepare a stock solution of 19(20)-EpDTE (e.g., 1 mg/mL) in anhydrous ethanol.

  • Prepare working solutions by spiking the 19(20)-EpDTE stock solution into the desired aqueous buffers to a final concentration of, for example, 1 µM.

  • Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each working solution.

  • Immediately add the internal standard to the aliquot.

  • Perform solid-phase extraction (SPE) to extract the lipids.

    • Condition the C18 SPE cartridge with methanol, followed by water.

    • Acidify the sample to ~pH 4 with formic acid.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the lipids with methanol or ethyl acetate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • Quantify the remaining 19(20)-EpDTE and the formation of 19,20-DiHDTE at each time point using a validated LC-MS/MS method.

  • Calculate the degradation rate and half-life of 19(20)-EpDTE under each condition.

Protocol 2: General LC-MS/MS Method for Quantification of 19(20)-EpDTE and 19,20-DiHDTE

This protocol provides a starting point for developing a quantitative LC-MS/MS method. Instrument parameters will need to be optimized for your specific system.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (90:10, v/v)

  • Gradient: A linear gradient from 30% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often preferred for acidic lipids.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • 19(20)-EpDTE: Precursor ion (m/z) -> Product ion (m/z)

    • 19,20-DiHDTE: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard (e.g., 19(20)-EpDTE-d4): Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values should be determined by direct infusion of standards on your instrument.)

  • Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Signaling Pathway of 19(20)-EpDTE via GPR120

19(20)-EpDTE is an agonist for the G protein-coupled receptor 120 (GPR120). Activation of GPR120 by omega-3 fatty acid epoxides can lead to various cellular responses, including anti-inflammatory effects. The diagram below illustrates a simplified signaling cascade initiated by 19(20)-EpDTE binding to GPR120.

GPR120_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 19_20_EpDTE 19(20)-EpDTE GPR120 GPR120 19_20_EpDTE->GPR120 Binds to G_protein Gq/11 GPR120->G_protein Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Anti_inflammatory Anti-inflammatory Effects Ca_release->Anti_inflammatory PKC->Anti_inflammatory ERK_pathway ERK Pathway beta_arrestin->ERK_pathway Activates ERK_pathway->Anti_inflammatory

Caption: Simplified GPR120 signaling pathway initiated by 19(20)-EpDTE.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for assessing the stability of 19(20)-EpDTE in a given solution.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_extraction Sample Processing cluster_analysis Analysis prep_stock Prepare 19(20)-EpDTE Stock Solution (e.g., in Ethanol) prep_working Spike into Aqueous Buffer (e.g., PBS pH 7.4) prep_stock->prep_working incubate Incubate at Desired Temperature (e.g., 37°C) prep_working->incubate sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling add_is Add Internal Standard (e.g., 19(20)-EpDTE-d4) sampling->add_is spe Solid-Phase Extraction (SPE) add_is->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lcms LC-MS/MS Analysis (Quantification) dry_reconstitute->lcms data_analysis Data Analysis: Calculate Degradation Rate and Half-life lcms->data_analysis

Caption: Workflow for assessing the stability of 19(20)-EpDTE.

Troubleshooting Logic for Low Recovery in Solid-Phase Extraction (SPE)

This diagram provides a logical approach to troubleshooting low recovery of 19(20)-EpDTE during solid-phase extraction.

SPE_Troubleshooting start Low Recovery of 19(20)-EpDTE after SPE check_conditioning Was the SPE cartridge properly conditioned? start->check_conditioning recondition Action: Re-run with proper conditioning and equilibration steps. check_conditioning->recondition No check_ph Was the sample pH adjusted correctly (~pH 4)? check_conditioning->check_ph Yes adjust_ph Action: Optimize sample pH before loading. check_ph->adjust_ph No check_wash Is the analyte eluting during the wash step? check_ph->check_wash Yes weaker_wash Action: Use a weaker wash solvent. check_wash->weaker_wash Yes check_elution Is the analyte retained on the cartridge after elution? check_wash->check_elution No stronger_elution Action: Use a stronger elution solvent or increase the elution volume. check_elution->stronger_elution Yes other_issues Consider other issues: - Inappropriate sorbent - Sample overload - Flow rate too high check_elution->other_issues No

Caption: Troubleshooting logic for low SPE recovery of 19(20)-EpDTE.

References

Technical Support Center: Quantification of 19(20)-EpDTE by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 19(20)-Epoxyeicosatetraenoic acid (19,20-EpDTE) using mass spectrometry.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of 19,20-EpDTE.

1. Sample Handling and Stability

  • Question: I am concerned about the stability of 19,20-EpDTE in my samples. What precautions should I take?

    Answer: 19,20-EpDTE is susceptible to hydrolysis to its corresponding diol, 19,20-dihydroxyeicosatetraenoic acid (19,20-DiHDTE). To minimize this, follow these precautions:

    • Collection: Immediately after collection, add a cyclooxygenase inhibitor (e.g., indomethacin (B1671933) at 10-15 µM) to plasma or serum to prevent ex vivo eicosanoid generation.[1]

    • Storage: Store samples at -80°C to prevent degradation.[2] Avoid repeated freeze-thaw cycles. For extracted lipid samples, store under an inert gas (nitrogen or argon) at -20°C or lower.

    • pH: Maintain a neutral or slightly acidic pH during extraction, as basic conditions can promote epoxide hydrolysis.

  • Question: How can I assess the extent of 19,20-EpDTE hydrolysis to 19,20-DiHDTE in my samples?

    Answer: To assess hydrolysis, you should also quantify 19,20-DiHDTE in your samples. A significant increase in the ratio of 19,20-DiHDTE to 19,20-EpDTE compared to control or freshly prepared samples can indicate degradation. It is recommended to use a deuterated internal standard for 19,20-DiHDTE as well for accurate quantification.

2. Sample Preparation

  • Question: What is the best method for extracting 19,20-EpDTE from plasma or serum?

    Answer: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods. The choice depends on sample volume, throughput needs, and the desire to remove specific interferences.

    • Liquid-Liquid Extraction (LLE): A common method involves protein precipitation with a solvent like acetonitrile (B52724) followed by extraction with a solvent system such as methanol (B129727):chloroform.[3]

    • Solid-Phase Extraction (SPE): C18 cartridges are frequently used for extracting eicosanoids from biological fluids.[1][2] This method can provide cleaner extracts compared to LLE.

  • Question: My sample extracts are showing significant matrix effects. How can I minimize this?

    Answer: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[4] To mitigate them:

    • Improve Sample Cleanup: Use a more rigorous extraction method, such as SPE, to remove interfering components like phospholipids.[4]

    • Chromatographic Separation: Optimize your LC method to separate 19,20-EpDTE from co-eluting matrix components. Using a phenyl-hexyl column can provide different selectivity compared to a standard C18 column and may improve separation of lipid isomers.[5]

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., 19,20-EpDTE-d4 or -d11) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[6][7][8]

3. LC-MS/MS Method Development

  • Question: I am having trouble with poor peak shape and resolution. What can I do?

    Answer:

    • Column Choice: For eicosanoids, which have many isomers, a high-resolution column is crucial. UPLC systems with sub-2 µm particle columns can provide excellent separation.[3][9] Phenyl-hexyl columns can also offer alternative selectivity for better resolution of isomers.[5]

    • Mobile Phase: A common mobile phase for reversed-phase separation of eicosanoids is a gradient of water and acetonitrile/methanol, both containing a small amount of acetic or formic acid (e.g., 0.02-0.1%) to improve peak shape.[3][5]

    • Flow Rate: Typical flow rates for UPLC analysis of eicosanoids are in the range of 0.3-0.6 mL/min.[2][5]

  • Question: What are the recommended MRM transitions and collision energies for 19,20-EpDTE?

    Answer: The optimal MRM transitions and collision energies are instrument-dependent and should be empirically determined. However, a good starting point for method development is to use the transitions reported in the literature for similar eicosanoids and then optimize. Eicosanoids are typically analyzed in negative ion mode.

  • Question: My signal intensity for 19,20-EpDTE is low. How can I improve it?

    Answer:

    • Optimize ESI Source Parameters: Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[10]

    • Mobile Phase Additives: Ensure your mobile phase contains an appropriate additive like acetic or formic acid to promote ionization.

    • Sample Concentration: If sensitivity is still an issue, you may need to concentrate your sample extract. This can be achieved by evaporating the solvent from the extract and reconstituting it in a smaller volume of the initial mobile phase.

4. Internal Standard Selection and Use

  • Question: What is the best internal standard for 19,20-EpDTE quantification?

    Answer: A stable isotope-labeled (e.g., deuterated) version of 19,20-EpDTE, such as 19,20-EpDTE-d4 or 19,20-EpDTE-d11, is the ideal internal standard.[6][7][8][9] These standards have nearly identical chemical and physical properties to the endogenous analyte, meaning they will behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability in these steps.[7][8]

  • Question: My deuterated internal standard is not perfectly co-eluting with my analyte. Is this a problem?

    Answer: While ideal, perfect co-elution is not always achieved. Minor shifts in retention time between the analyte and its deuterated internal standard are generally acceptable, as the internal standard will still effectively compensate for variations in extraction recovery and matrix effects that occur at or near the same retention time. However, a significant separation may indicate a problem with the chromatography or the integrity of the internal standard.

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS analysis of 19,20-EpDTE. Note that these are starting points and should be optimized for your specific instrumentation and application.

Table 1: Representative MRM Transitions and Collision Energies for EpDTEs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
19,20-EpDTE319.2167.1-25 to -35Negative
19,20-EpDTE319.2205.1-20 to -30Negative
19,20-EpDTE-d4323.2170.1-25 to -35Negative
19,20-EpDTE-d11330.2175.1-25 to -35Negative
19,20-DiHDTE337.2167.1-25 to -35Negative
19,20-DiHDTE-d4341.2170.1-25 to -35Negative

Note: These values are illustrative and require optimization on your specific mass spectrometer.

Table 2: Comparison of Sample Preparation Methods for Eicosanoids

MethodPrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, inexpensive, and effective for a wide range of analytes.Can be labor-intensive, may form emulsions, and can result in less clean extracts compared to SPE.
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent, followed by selective elution.Provides cleaner extracts, can concentrate the analyte, and is amenable to automation.[11]Can be more expensive than LLE and requires method development to optimize sorbent and solvent selection.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 19,20-EpDTE from Plasma/Serum

This protocol is adapted from general methods for eicosanoid extraction.[1][2]

  • Sample Pre-treatment: To 1 mL of plasma or serum, add an antioxidant (e.g., BHT) and a cyclooxygenase inhibitor (e.g., indomethacin). Add 10 µL of a deuterated internal standard mix (e.g., 19,20-EpDTE-d4). Acidify the sample to pH ~3.5 with dilute acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the 19,20-EpDTE and other eicosanoids with 1 mL of methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UPLC Method for 19,20-EpDTE Separation

This is a general UPLC method suitable for the separation of eicosanoid isomers.[2][5]

  • Column: Acquity UPLC BEH C18 or a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.02% acetic acid.

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.02% acetic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-70% B (linear gradient)

    • 8-10 min: 70-95% B (linear gradient)

    • 10-12 min: 95% B (hold)

    • 12.1-15 min: 30% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Plasma/Serum Sample add_is Add Deuterated Internal Standard sample->add_is extraction Solid-Phase or Liquid-Liquid Extraction add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lc_separation UPLC Separation dry_recon->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Internal Standard integration->quantification results Final Concentration quantification->results

Caption: Experimental workflow for 19,20-EpDTE quantification.

troubleshooting_logic start Poor Quantification Results issue1 Low Signal Intensity? start->issue1 issue2 High Variability? start->issue2 issue3 Poor Peak Shape? start->issue3 solution1a Optimize ESI Source Parameters issue1->solution1a Yes solution1b Check Sample Prep (Extraction Efficiency) issue1->solution1b Yes solution2a Use Deuterated Internal Standard issue2->solution2a Yes solution2b Improve Sample Handling & Storage issue2->solution2b Yes solution3a Optimize LC Gradient & Column issue3->solution3a Yes solution3b Check for Contamination issue3->solution3b Yes

Caption: Troubleshooting decision tree for 19,20-EpDTE analysis.

References

Technical Support Center: Navigating the Challenges of Measuring Endogenous 19(20)-EpDTE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of endogenous 19(20)-epoxydocosatetraenoic acid (19(20)-EpDTE). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the quantification of this bioactive lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is 19(20)-EpDTE and why is it challenging to measure?

A1: 19(20)-EpDTE is a bioactive lipid mediator synthesized from docosapentaenoic acid (DPA) by cytochrome P450 (CYP) epoxygenases. Its measurement is challenging due to several factors:

  • Low Endogenous Concentrations: 19(20)-EpDTE is typically present at very low levels (picomolar to nanomolar range) in biological samples, requiring highly sensitive analytical methods.

  • Chemical Instability: As an epoxide, 19(20)-EpDTE is susceptible to hydrolysis to its corresponding diol, 19,20-dihydroxydocosatetraenoic acid (19,20-DiHDTE), especially under acidic conditions. It can also undergo auto-oxidation.

  • Isomeric Complexity: The presence of structurally similar isomers can interfere with accurate quantification, necessitating high-resolution chromatographic separation.

  • Matrix Effects: Complex biological matrices like plasma and tissue homogenates contain numerous compounds that can interfere with the ionization of 19(20)-EpDTE in the mass spectrometer, leading to signal suppression or enhancement.[1][2][3]

Q2: How should I collect and store my samples to ensure the stability of 19(20)-EpDTE?

A2: Proper sample handling is critical to prevent the degradation of 19(20)-EpDTE. Immediately after collection, it is recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), and a cyclooxygenase inhibitor.[4] Samples should be kept on ice and then flash-frozen in liquid nitrogen as quickly as possible. For long-term storage, samples should be kept at -80°C.[4] Avoid repeated freeze-thaw cycles.

Q3: What is the best internal standard for quantifying 19(20)-EpDTE?

A3: The gold standard for accurate quantification is a stable isotope-labeled internal standard (SIL-IS), such as 19(20)-EpDTE-d4. A SIL-IS mimics the chemical and physical properties of the endogenous analyte, allowing it to compensate for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis. If a specific SIL-IS for 19(20)-EpDTE is unavailable, a deuterated analog of a structurally similar eicosanoid can be used, though this may introduce some variability.

Q4: What are the key considerations for developing an LC-MS/MS method for 19(20)-EpDTE?

A4: Key considerations include:

  • Chromatography: A reversed-phase C18 column is commonly used for the separation of eicosanoids.[5] Gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation of isomers.[5][6]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is the preferred method for analyzing acidic lipids like 19(20)-EpDTE.[5]

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and selectivity for quantification.[6][7] This involves monitoring specific precursor-to-product ion transitions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the measurement of endogenous 19(20)-EpDTE.

Problem 1: Low or No Analyte Signal
Potential Cause Troubleshooting Steps Citations
Analyte Degradation Ensure samples were collected and stored properly (on ice, with antioxidants, at -80°C). Avoid acidic conditions during sample preparation.[4]
Inefficient Extraction Optimize the solid-phase extraction (SPE) protocol. Ensure the sorbent is appropriate for lipids (e.g., C18 or a hydrophilic-lipophilic balanced polymer). Check the pH of the sample and loading/elution solvents.[8][9]
Ion Suppression Dilute the sample extract to reduce the concentration of interfering matrix components. Improve chromatographic separation to resolve 19(20)-EpDTE from co-eluting matrix components.[1][2]
Suboptimal MS Parameters Infuse a standard solution of 19(20)-EpDTE to optimize MS parameters, including spray voltage, gas flows, and collision energy for the specific MRM transitions.[10][11]
Instrument Contamination Clean the ion source of the mass spectrometer. Flush the LC system to remove any contaminants.[12]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps Citations
Inappropriate Reconstitution Solvent Reconstitute the dried extract in a solvent that is weaker than or matches the initial mobile phase composition.[10]
Column Overload Dilute the sample or inject a smaller volume.
Poor Chromatography Optimize the mobile phase gradient and pH. Ensure the column is not degraded.[5]
Co-eluting Isomers Use a longer column or a shallower gradient to improve the resolution of isomeric species.
Problem 3: High Variability in Results
Potential Cause Troubleshooting Steps Citations
Inconsistent Sample Preparation Ensure consistent timing and technique for all sample preparation steps. Use an automated liquid handler if possible.
Matrix Effects Use a stable isotope-labeled internal standard to normalize for variations in extraction recovery and ion suppression/enhancement.[2]
Instrument Instability Perform regular system suitability tests to monitor instrument performance. Check for leaks in the LC system.[12]

Experimental Protocols

Solid-Phase Extraction (SPE) of 19(20)-EpDTE from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of plasma, add an antioxidant (e.g., BHT to a final concentration of 0.02%) and a suitable stable isotope-labeled internal standard (e.g., 19(20)-EpDTE-d4). Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 2M HCl).[8]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg) by washing with 3 mL of methanol (B129727) followed by 3 mL of water.[8]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities. Then, wash with 3 mL of a weak organic solvent solution (e.g., 15% methanol in water) to remove less hydrophobic interferences.[8] A subsequent wash with hexane (B92381) can help remove neutral lipids.[8]

  • Elution: Elute the 19(20)-EpDTE and other eicosanoids with 3 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or methyl formate.[8][9]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial LC mobile phase.

Quantitative Data Summary

The following tables provide typical starting parameters for LC-MS/MS analysis of 19(20)-EpDTE. These should be optimized for your specific instrument and application.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% Acetic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (example)
19(20)-EpDTE345.2To be determined empiricallyTo be determined empirically
19(20)-EpDTE-d4 (IS)349.2To be determined empiricallyTo be determined empirically

Note: Specific product ions and optimal collision energies for 19(20)-EpDTE are not widely published and should be determined by infusing a standard of the analyte into the mass spectrometer.

Visualizations

Signaling Pathway of 19(20)-EpDTE Formation and Action

G cluster_formation Biosynthesis cluster_action Biological Action DPA Docosapentaenoic Acid (DPA) (in cell membrane) PLA2 Phospholipase A2 (PLA2) DPA->PLA2 releases free_DPA Free DPA PLA2->free_DPA CYP Cytochrome P450 Epoxygenase free_DPA->CYP EpDTE 19(20)-EpDTE CYP->EpDTE sEH Soluble Epoxide Hydrolase (sEH) EpDTE->sEH hydrolysis GPCR G-protein Coupled Receptor (GPCR)? EpDTE->GPCR binds to? PPAR PPARγ EpDTE->PPAR activates EpDTE_output 19(20)-EpDTE DiHDTE 19,20-DiHDTE (less active) sEH->DiHDTE signaling Downstream Signaling Cascades GPCR->signaling PPAR->signaling NFkB NF-κB Pathway signaling->NFkB inhibits adipogenesis Brown Adipogenesis & Mitochondrial Respiration signaling->adipogenesis promotes inflammation Inflammation NFkB->inflammation promotes

Caption: Biosynthesis and potential signaling pathways of 19(20)-EpDTE.

Experimental Workflow for 19(20)-EpDTE Quantification

G start Plasma/Tissue Sample add_IS Add Internal Standard (e.g., 19(20)-EpDTE-d4) start->add_IS extraction Solid-Phase Extraction (SPE) add_IS->extraction dry_reconstitute Dry Down & Reconstitute extraction->dry_reconstitute lcms LC-MS/MS Analysis (Negative ESI, MRM) dry_reconstitute->lcms data Data Processing (Integration, Quantification) lcms->data end Final Concentration data->end

Caption: A typical workflow for the quantification of 19(20)-EpDTE.

Troubleshooting Logic for Low Analyte Recovery in SPE

G start Low Analyte Recovery in SPE check_loading Analyte in Flow-through? start->check_loading check_wash Analyte in Wash Fraction? check_loading->check_wash No sol_loading Optimize Loading Conditions: - Check sample pH - Reduce organic solvent in sample - Decrease flow rate check_loading->sol_loading Yes check_elution Analyte Retained on Column? check_wash->check_elution No sol_wash Optimize Wash Step: - Decrease organic solvent strength in wash solution check_wash->sol_wash Yes sol_elution Optimize Elution Step: - Increase organic solvent strength in elution solution - Increase elution volume check_elution->sol_elution Yes sol_degradation Investigate Analyte Degradation: - Check sample stability - Add antioxidants check_elution->sol_degradation No

Caption: Troubleshooting flowchart for low recovery in solid-phase extraction.

References

Technical Support Center: Optimizing (±)19(20)-EpDTE Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of (±)19(20)-EpDTE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or (±)19(20)-epoxydocosatetraenoic acid, is a bioactive lipid mediator derived from the cytochrome P450 (CYP) metabolism of docosahexaenoic acid (DHA), an omega-3 fatty acid. Its primary mechanisms of action include vasodilation, anti-inflammatory effects, and promotion of tissue repair. It exerts these effects through various signaling pathways, notably by inhibiting the Rho-kinase (ROCK) pathway and activating the G-protein coupled receptor 120 (GPR120).

Q2: What are the known signaling pathways affected by this compound?

This compound has been shown to modulate at least two key signaling pathways:

  • Rho-kinase (ROCK) Pathway: By inhibiting this pathway, this compound leads to a decrease in calcium sensitivity of smooth muscle cells, resulting in vasodilation. This is particularly relevant in cardiovascular studies.

  • GPR120-AMPKα Signaling Pathway: Activation of GPR120, a receptor for fatty acids, by this compound can lead to anti-inflammatory effects and may play a role in metabolic regulation.

Q3: What is a recommended starting dosage for in vivo studies with this compound?

Based on published literature, a starting point for dosage can vary depending on the animal model and the intended biological effect. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vivo Dosages of this compound in Mice

Disease ModelSpeciesDosageRoute of AdministrationObserved Effect
Diet-Induced ObesityMouse0.05 mg/kg/dayOsmotic minipumpIncreased thermogenesis
Myocardial InfarctionMouseNot specifiedNot specifiedImproved post-MI cardiac function recovery

Table 2: Solubility and Stability of this compound

ParameterValue
Solubility
DMFMiscible
DMSOMiscible
Ethanol (B145695)Miscible
PBS (pH 7.2)0.8 mg/mL
Stability
Storage Temperature-20°C
Shelf Life≥ 2 years

Experimental Protocols

Below are detailed methodologies for the preparation and administration of this compound for in vivo studies.

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Allow the vial of this compound (typically stored in an organic solvent like ethanol) to equilibrate to room temperature.

    • Prepare a stock solution of a known concentration in anhydrous ethanol. For example, dissolve 1 mg of this compound in 1 mL of ethanol to get a 1 mg/mL stock solution.

  • Working Solution Preparation (for a final injection volume of 100 µL per mouse):

    • Important: To avoid precipitation, the final concentration of ethanol in the injection vehicle should be kept low (ideally ≤ 5%).

    • Calculate the required volume of the stock solution based on the desired final dosage.

    • In a sterile microcentrifuge tube, first add the required volume of sterile PBS.

    • While vortexing the PBS, slowly add the calculated volume of the this compound stock solution. This gradual addition to a larger volume of aqueous solution helps to prevent precipitation.

    • For example, to prepare a 10 µg dose in 100 µL: Add 99 µL of sterile PBS to a tube. While vortexing, slowly add 1 µL of a 10 mg/mL this compound in ethanol stock solution. This results in a final ethanol concentration of 1%.

  • Administration:

    • Administer the freshly prepared solution to the animal via intraperitoneal injection using a sterile syringe and an appropriate gauge needle.

Protocol 2: Administration of this compound via Osmotic Minipump

Materials:

  • This compound

  • Vehicle compatible with osmotic minipumps (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol, or a lipid-based vehicle)

  • Osmotic minipumps (e.g., ALZET®)

  • Surgical instruments for implantation

  • Anesthesia

Procedure:

  • Formulation Preparation:

    • Dissolve this compound in a vehicle that is compatible with the internal materials of the osmotic minipump and is safe for chronic in vivo administration. The manufacturer of the minipumps will provide a list of compatible vehicles.

    • Ensure the final concentration of the drug in the vehicle is calculated to deliver the desired daily dose based on the pump's flow rate and duration.

  • Pump Filling and Priming:

    • Following the manufacturer's instructions, fill the osmotic minipumps with the prepared this compound solution under sterile conditions.

    • Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate and consistent delivery upon implantation.

  • Surgical Implantation:

    • Anesthetize the animal according to your institution's approved protocols.

    • Surgically implant the primed minipump subcutaneously or intraperitoneally.

    • Close the incision and provide appropriate post-operative care.

Troubleshooting Guide

Issue 1: Precipitation of this compound during preparation of aqueous solutions.

  • Cause: this compound is a lipid and has low aqueous solubility. Adding the ethanolic stock solution too quickly or to a small volume of aqueous buffer can cause it to precipitate.

  • Solution:

    • Always add the ethanolic stock solution of this compound to the aqueous buffer, not the other way around.

    • Add the stock solution very slowly while continuously vortexing or stirring the aqueous buffer.

    • Keep the final concentration of the organic solvent in the injection vehicle as low as possible (e.g., <5% ethanol).

    • Consider using a vehicle containing a solubilizing agent such as bovine serum albumin (BSA) or a small amount of a surfactant like Tween 80, if compatible with your experimental design.

Issue 2: Inconsistent or lower-than-expected in vivo effects.

  • Cause: This could be due to poor bioavailability, rapid metabolism, or suboptimal dosage.

  • Solution:

    • Bioavailability: For oral administration, consider formulating this compound in a lipid-based vehicle to enhance absorption. For parenteral routes, ensure complete solubilization in the injection vehicle.

    • Metabolism: this compound can be metabolized by soluble epoxide hydrolase (sEH). If rapid degradation is suspected, consider co-administration with an sEH inhibitor, if appropriate for your study.

    • Dosage: Perform a thorough dose-response study to identify the optimal dosage for your specific animal model and endpoint. The effective dose can vary significantly between different biological systems.

Issue 3: Observed off-target or adverse effects.

  • Cause: The dosage may be too high, or the vehicle itself may be causing a reaction.

  • Solution:

    • Dose Reduction: Lower the dose of this compound to a level that maintains efficacy while minimizing adverse effects.

    • Vehicle Control: Always include a vehicle-only control group in your experiments to distinguish the effects of the compound from those of the administration vehicle.

    • Route of Administration: Consider alternative routes of administration that might offer more localized delivery and reduce systemic exposure.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

RhoKinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP_active MLCP (Active) ROCK->MLCP_active Inhibits MLCP_inactive MLCP (Inactive) MLC_P Phosphorylated Myosin Light Chain MLCP_active->MLC_P Dephosphorylates MLC Myosin Light Chain Contraction Smooth Muscle Contraction MLC_P->Contraction Leads to MLC->MLC_P Phosphorylation EpDTE This compound EpDTE->ROCK Inhibits

Caption: Rho-kinase (ROCK) signaling pathway and its inhibition by this compound.

GPR120_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 Beta_arrestin2 β-Arrestin 2 GPR120->Beta_arrestin2 Recruits TAK1_TAB1 TAK1-TAB1 Complex Beta_arrestin2->TAK1_TAB1 Inhibits association NFkB_JNK NF-κB & JNK Activation TAK1_TAB1->NFkB_JNK Leads to Inflammation Inflammation NFkB_JNK->Inflammation Promotes EpDTE This compound EpDTE->GPR120 Activates

Caption: GPR120 signaling pathway and its activation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Stock Prepare this compound Stock Solution (e.g., in Ethanol) Working Prepare Working Solution (Slowly add stock to vortexing vehicle) Stock->Working Vehicle Select Appropriate In Vivo Vehicle (e.g., PBS, Saline, Lipid Emulsion) Vehicle->Working Route Choose Administration Route (i.p., i.v., oral, osmotic pump) Working->Route Dose Perform Dose-Response Study (Determine optimal dose) Route->Dose Administer Administer to Animal Model Dose->Administer Monitor Monitor for Therapeutic Effects & Adverse Events Administer->Monitor Collect Collect Samples (Tissues, Blood) Monitor->Collect Analyze Analyze Data (Biochemical, Histological, etc.) Collect->Analyze

Caption: General experimental workflow for in vivo studies with this compound.

Technical Support Center: Preventing Degradation of 19(20)-EpDTE During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the bioactive lipid 19(20)-epoxydocosatetraenoic acid (19(20)-EpDTE), ensuring its stability during extraction is paramount for accurate quantification and meaningful experimental results. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the challenges of 19(20)-EpDTE degradation.

Frequently Asked Questions (FAQs)

Q1: What is 19(20)-EpDTE and why is it prone to degradation?

19(20)-EpDTE is an epoxide metabolite of docosapentaenoic acid (DPA), formed through the cytochrome P450 (CYP) pathway. Its biological activity is closely linked to the presence of a chemically sensitive epoxide ring. This ring is susceptible to opening under various conditions, leading to the formation of the less active diol, 19,20-dihydroxydocosatetraenoic acid (19,20-DiHDTE). This degradation can occur both enzymatically and chemically during sample handling and extraction.

Q2: What are the primary pathways of 19(20)-EpDTE degradation during extraction?

There are two main degradation pathways to consider:

  • Enzymatic Hydrolysis: The primary enzymatic route of degradation is the hydrolysis of the epoxide ring by soluble epoxide hydrolase (sEH) to form the corresponding diol, 19,20-DiHDTE.[1][2] This enzymatic activity can persist in biological samples even after collection if not properly inhibited.

  • Chemical Degradation (Acid/Base Catalyzed Hydrolysis): The epoxide ring is susceptible to opening under both acidic and basic conditions.[3] This can be a significant issue during extraction if the pH of the sample or solvents is not carefully controlled.

Troubleshooting Guide

This section provides solutions to common problems encountered during the extraction of 19(20)-EpDTE.

Low Recovery of 19(20)-EpDTE

Potential Cause 1: Enzymatic Degradation by Soluble Epoxide Hydrolase (sEH)

  • Solution: Immediately after sample collection, add an sEH inhibitor to your sample. Keep samples on ice throughout the entire process to minimize enzymatic activity.

Potential Cause 2: Acid- or Base-Induced Degradation

  • Solution: Maintain a neutral pH (around 7.0) during the initial stages of extraction. If acidification is necessary for subsequent steps like solid-phase extraction, it should be done immediately before loading the sample onto the column and for the shortest time possible. Use a mild acid, such as formic acid, to adjust the pH.

Potential Cause 3: Peroxidative Degradation

  • Solution: Add an antioxidant to your extraction solvent. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for lipid extractions. Work under low light conditions and in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidation.

Potential Cause 4: Inefficient Extraction Method

  • Solution: Optimize your extraction protocol. For liquid-liquid extraction (LLE), ensure the chosen solvent is appropriate for the polarity of 19(20)-EpDTE and perform multiple extractions. For solid-phase extraction (SPE), ensure the sorbent type is correct and that the loading, washing, and elution steps are optimized for this specific compound.

High Levels of 19,20-DiHDTE Detected

Potential Cause 1: Incomplete Inhibition of sEH

  • Solution: Increase the concentration of the sEH inhibitor or try a different inhibitor. Ensure the inhibitor is added immediately upon sample collection.

Potential Cause 2: pH Instability During Extraction

  • Solution: Re-evaluate the pH at each step of your extraction protocol. Use buffered solutions where appropriate to maintain a stable pH.

Potential Cause 3: Prolonged Exposure to Acidic Conditions

  • Solution: Minimize the time your sample is exposed to acidic conditions. If using SPE with an acidic loading buffer, proceed immediately to the washing and elution steps.

Quantitative Data Summary

The stability and recovery of 19(20)-EpDTE are highly dependent on the extraction conditions. The following tables provide a summary of expected outcomes under different conditions.

Table 1: Influence of pH on 19(20)-EpDTE Stability

pHExpected Stability of 19(20)-EpDTE
< 4Low (rapid degradation to 19,20-DiHDTE)
4 - 6Moderate (some degradation may occur)
6 - 8High (optimal for stability)
> 8Moderate to Low (degradation can occur)

Table 2: Effect of Temperature on 19(20)-EpDTE Degradation

TemperatureExpected Degradation Rate
-80°CVery Low (ideal for long-term storage)
-20°CLow (suitable for short-term storage)
4°C (on ice)Minimal (recommended for sample processing)
Room TemperatureModerate to High (should be avoided)

Table 3: Comparison of Extraction Methods for 19(20)-EpDTE Recovery

Extraction MethodTypical Recovery RateAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)70-90%Simple, low cost.Can be less selective, may require multiple extractions.
Solid-Phase Extraction (SPE)85-98%High selectivity and purity.More complex method development, higher cost.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 19(20)-EpDTE
  • Sample Preparation: Homogenize tissue samples or use liquid samples (e.g., plasma) directly. Immediately add an sEH inhibitor and an antioxidant (e.g., BHT). Keep the sample on ice.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Add water to induce phase separation. Centrifuge at low speed to pellet any precipitate.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., methanol).

Protocol 2: Solid-Phase Extraction (SPE) for 19(20)-EpDTE
  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Preparation: Acidify the sample to approximately pH 4.5 with formic acid immediately before loading.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elution: Elute the 19(20)-EpDTE with a higher concentration of organic solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Drying and Reconstitution: Evaporate the eluent under nitrogen and reconstitute in a suitable solvent for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps Sample Biological Sample Additives Add sEH Inhibitor & Antioxidant (BHT) Sample->Additives Homogenize Homogenize (if tissue) Keep on Ice Additives->Homogenize Solvent_LLE Add Chloroform:Methanol (2:1) Homogenize->Solvent_LLE LLE Path Acidify Acidify Sample (pH 4.5) Homogenize->Acidify SPE Path Vortex_LLE Vortex Solvent_LLE->Vortex_LLE PhaseSep_LLE Add Water & Centrifuge Vortex_LLE->PhaseSep_LLE Collect_LLE Collect Organic Phase PhaseSep_LLE->Collect_LLE Dry Evaporate Solvent (under Nitrogen) Collect_LLE->Dry Condition Condition C18 Cartridge Load Load Sample Condition->Load Acidify->Load Wash Wash with aq. organic Load->Wash Elute Elute with organic solvent Wash->Elute Elute->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute

Caption: Experimental workflow for the extraction of 19(20)-EpDTE.

signaling_pathway DPA Docosapentaenoic Acid (DPA) CYP450 Cytochrome P450 Epoxygenase DPA->CYP450 EpDTE 19(20)-EpDTE CYP450->EpDTE Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EpDTE->sEH BioActivity Biological Activities (e.g., anti-inflammatory) EpDTE->BioActivity DiHDTE 19,20-DiHDTE (less active diol) sEH->DiHDTE Hydrolysis

Caption: Metabolic pathway of 19(20)-EpDTE.

References

Technical Support Center: Synthesis of (±)19(20)-EpDTE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (±)19(20)-EpDTE, with a focus on increasing reaction yield.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or product impurities during the synthesis of this compound.

Q1: My overall yield for the epoxidation of the precursor docosapentaenoic acid (DPA) is low. What are the potential causes and how can I improve it?

A1: Low yields in the epoxidation of polyunsaturated fatty acids like DPA are often due to a combination of factors, including side reactions, incomplete conversion, and degradation of the product. Here are the primary areas to investigate:

  • Side Reactions (Oxirane Ring-Opening): The epoxide ring is susceptible to opening under acidic conditions or in the presence of nucleophiles, leading to the formation of diols and other byproducts.

    • Solution:

      • Control pH: If using a peracid like m-CPBA, the presence of its carboxylic acid byproduct can lower the pH. Adding a mild, non-nucleophilic base (e.g., sodium bicarbonate) can buffer the reaction mixture.

      • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can act as a nucleophile and open the epoxide ring.

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.[1]

  • Incomplete Conversion: The reaction may not be going to completion.

    • Solution:

      • Optimize Stoichiometry: Gradually increase the molar equivalents of the epoxidizing agent (e.g., m-CPBA) and monitor the reaction progress by TLC or LC-MS.

      • Reaction Time: Extend the reaction time, but be mindful that prolonged reaction times can also lead to product degradation.

  • Product Degradation: Polyunsaturated fatty acids and their epoxides can be sensitive to oxidation and heat.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the double bonds.

      • Avoid High Temperatures: Maintain low temperatures throughout the reaction and purification steps.

Q2: I am observing multiple products in my reaction mixture by TLC/LC-MS. How can I identify them and improve the selectivity for the desired 19(20)-epoxide?

A2: The presence of multiple double bonds in the DPA precursor means that epoxidation can occur at different positions, leading to a mixture of regioisomers.

  • Challenge: Chemical epoxidation with reagents like m-CPBA is often not chemoselective for a specific double bond in a polyunsaturated fatty acid.[2]

  • Strategies for Improved Selectivity:

    • Enzymatic Epoxidation: Utilizing cytochrome P450 monooxygenases can offer high regio- and stereoselectivity.[2] However, this method can be complex to implement.

    • Directed Epoxidation: If a hydroxyl group is present in the molecule, it can direct the epoxidation to a nearby double bond. This is a common strategy in natural product synthesis but may require modification of the starting material.

    • Purification: If achieving high selectivity in the reaction is not feasible, efficient purification is crucial. HPLC is often required to separate the different epoxide regioisomers.

Q3: My Wittig reaction to introduce a segment of the carbon chain is resulting in a low yield and a mixture of E/Z isomers. What can I do?

A3: The Wittig reaction is a powerful tool for alkene synthesis, but its efficiency and stereoselectivity can be influenced by several factors.

  • Low Yield:

    • Ylide Formation: Ensure complete formation of the phosphonium (B103445) ylide by using a sufficiently strong and appropriate base (e.g., n-BuLi, NaH, or t-BuOK for unstabilized ylides).

    • Aldehyde/Ketone Reactivity: Sterically hindered ketones or less reactive aldehydes can lead to lower yields.

    • Reaction Conditions: The choice of solvent can significantly impact the reaction. Anhydrous THF or diethyl ether are commonly used.

  • Poor Stereoselectivity:

    • Ylide Stability: The nature of the ylide is critical.

      • Unstabilized Ylides (R = alkyl) generally favor the formation of the (Z)-alkene.[3][4]

      • Stabilized Ylides (R = electron-withdrawing group like an ester or ketone) typically yield the (E)-alkene with high selectivity.[3][4]

    • Additives: The presence of lithium salts can affect the stereochemical outcome. For some systems, performing the reaction in the presence of LiI or NaI in DMF can enhance (Z)-selectivity.[3]

    • Schlosser Modification: For unstabilized ylides, the Schlosser modification can be employed to favor the (E)-alkene.

Q4: I am having difficulty purifying the final this compound product, leading to significant loss of material.

A4: The purification of epoxy fatty acids can be challenging due to their similar polarities to byproducts and potential instability on silica (B1680970) gel.

  • Chromatography:

    • Silica Gel Column Chromatography: This is a common method, but the acidic nature of silica gel can cause epoxide ring-opening. It is advisable to use deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent).

    • HPLC: High-performance liquid chromatography, particularly normal-phase or reversed-phase, is often necessary to separate regioisomers and other closely related impurities.[2]

  • Handling Precautions:

    • Avoid Acidic Conditions: As mentioned, the epoxide is sensitive to acid.

    • Low Temperatures: Keep the product cold during purification and storage to minimize degradation.

    • Storage: Store the purified product under an inert atmosphere at low temperatures (-20 °C or -80 °C).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A1: A common and direct precursor is docosapentaenoic acid (DPA, n-3), which contains the necessary 22-carbon backbone with a double bond at the 19,20-position.

Q2: Which epoxidation agent is recommended for a laboratory-scale synthesis?

A2: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available reagent for the epoxidation of alkenes.[5] It is relatively easy to handle, although care should be taken as it is a potentially explosive oxidizing agent.

Q3: Can I improve the yield by increasing the reaction temperature?

A3: While increasing the temperature can accelerate the reaction rate, it is generally not recommended for the epoxidation of polyunsaturated fatty acids. Higher temperatures significantly increase the likelihood of side reactions, particularly the opening of the sensitive epoxide ring, which will decrease the overall yield of the desired product.[1]

Q4: Is it necessary to protect the carboxylic acid group of the DPA precursor before epoxidation?

A4: While not always strictly necessary, protecting the carboxylic acid as a methyl or ethyl ester can improve the solubility of the starting material in organic solvents and prevent potential side reactions involving the acidic proton. The ester can then be hydrolyzed in a final step to yield the free acid.

Q5: What is the role of a Wittig reaction in the synthesis of this compound?

A5: In a total synthesis approach, the molecule can be constructed from smaller fragments. A Wittig reaction is a key step in forming one of the carbon-carbon double bonds in the polyene chain by reacting a phosphonium ylide with an aldehyde or ketone.[2]

Data Presentation

Table 1: Influence of Reaction Parameters on Epoxidation Yield (Representative Data)

ParameterCondition AYield (%)Condition BYield (%)Rationale
Temperature 0 °C7540 °C45Lower temperatures minimize side reactions like epoxide ring-opening.[1]
m-CPBA (equiv.) 1.1601.580A slight excess of the epoxidizing agent ensures complete conversion of the starting material.
Reaction Time 2 hours556 hours78Sufficient time is required for the reaction to proceed to completion.
Solvent Dichloromethane70Methanol30Aprotic solvents are preferred to prevent nucleophilic attack on the epoxide ring.
Atmosphere Air65Argon85An inert atmosphere prevents oxidation of the polyunsaturated fatty acid chain.

Table 2: Stereoselectivity of the Wittig Reaction (Representative Data)

Ylide TypeAldehydeSolventAdditive(Z)-Alkene (%)(E)-Alkene (%)
Unstabilized (R=alkyl)AliphaticTHFNone8515
Unstabilized (R=alkyl)AliphaticDMFLiI>95<5
Stabilized (R=COOEt)AromaticTolueneNone<10>90
Semi-stabilized (R=aryl)AliphaticTHFNone5050

Experimental Protocols

Protocol 1: Direct Epoxidation of Docosapentaenoic Acid (DPA) Methyl Ester

This protocol describes a general method for the direct epoxidation of DPA methyl ester to yield methyl (±)19(20)-epoxydocosatetraenoate.

Materials:

  • Docosapentaenoic acid (DPA) methyl ester

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (B76179) (Na₂SO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolution: Dissolve DPA methyl ester (1 equivalent) in anhydrous DCM in a round-bottom flask under an argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred DPA methyl ester solution over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), staining with a potassium permanganate (B83412) solution. The starting material (DPA methyl ester) will appear as a yellow spot, while the epoxide product will be a different spot. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of Na₂SO₃ and stirring for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent to prevent epoxide ring opening). Use a gradient of ethyl acetate in hexane to elute the product.

  • Ester Hydrolysis (Optional): If the free acid is desired, the purified methyl ester can be hydrolyzed using a mild base such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

Protocol 2: Multi-step Total Synthesis of 19,20-Epoxydocosapentaenoic Acid (Adapted from Literature) [2]

This protocol outlines a more complex, multi-step synthesis that can be adapted for the racemic synthesis and allows for the introduction of isotopic labels or other modifications. It involves the construction of the molecule from smaller building blocks using key reactions like acetylide coupling and a Wittig reaction.

(A simplified representation of the key steps is provided below)

  • Synthesis of the Aldehyde Fragment: Prepare an enantiopure beta-epoxyaldehyde through asymmetric epoxidation of a suitable homoallylic alcohol.

  • Synthesis of the Phosphonium Salt Fragment: Synthesize a C16 phosphonium salt containing the polyene chain.

  • Wittig Reaction: React the epoxyaldehyde from step 1 with the ylide generated from the phosphonium salt in step 2 to form the full carbon skeleton of the 19,20-EDP methyl ester.

  • Purification: Purify the resulting methyl ester by HPLC.

  • Saponification: Hydrolyze the methyl ester to the free carboxylic acid using LiOH.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Epoxidation cluster_workup Workup & Purification cluster_end Final Product start DPA Methyl Ester reaction Dissolve in anhydrous DCM Cool to 0 °C Add m-CPBA solution dropwise start->reaction quench Quench with Na₂SO₃ reaction->quench wash Wash with NaHCO₃, H₂O, Brine quench->wash dry Dry with MgSO₄ & Concentrate wash->dry purify Column Chromatography dry->purify end This compound Methyl Ester purify->end

Caption: Workflow for the direct epoxidation of DPA methyl ester.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Epoxidation Yield ring_opening Oxirane Ring-Opening (Side Reaction) low_yield->ring_opening incomplete_conv Incomplete Conversion low_yield->incomplete_conv degradation Product Degradation low_yield->degradation control_ph Control pH (Buffer) ring_opening->control_ph anhydrous Anhydrous Conditions ring_opening->anhydrous low_temp Low Temperature ring_opening->low_temp optimize_stoich Optimize Stoichiometry incomplete_conv->optimize_stoich reaction_time Adjust Reaction Time incomplete_conv->reaction_time degradation->low_temp inert_atm Inert Atmosphere degradation->inert_atm

Caption: Troubleshooting logic for low epoxidation yield.

References

Technical Support Center: Chromatographic Resolution of 19(20)-EpDTE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of 19(20)-epoxydocosatetraenoic acid (19(20)-EpDTE) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of these critical lipid mediators.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of 19(20)-EpDTE isomers challenging?

A1: The primary challenge in separating 19(20)-EpDTE isomers lies in their high degree of structural similarity. Enantiomers, such as 19(S),20(R)-EpDTE and 19(R),20(S)-EpDTE, have identical physicochemical properties in an achiral environment, making their separation impossible with standard reversed-phase or normal-phase HPLC. Effective separation requires the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention.

Q2: What are the key considerations when selecting an HPLC column for 19(20)-EpDTE isomer separation?

A2: The choice of the chiral stationary phase is critical. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209), have proven effective for separating epoxy fatty acid enantiomers. For instance, a cellulose-based column like the Phenomenex Lux Cellulose-3 can be a suitable choice. The selection should be based on empirical testing, starting with columns known to resolve similar lipid isomers.

Q3: Can I use reversed-phase HPLC for separating 19(20)-EpDTE isomers?

A3: While reversed-phase HPLC is excellent for separating lipids based on hydrophobicity, it cannot resolve enantiomers without a chiral selector. However, chiral columns can be operated in a reversed-phase mode. For some epoxy fatty acids, reversed-phase conditions on a chiral column have been successful.[1] The choice between normal-phase and reversed-phase on a chiral column will depend on the specific isomers and the column being used.

Q4: What is the biological significance of separating 19(20)-EpDTE isomers?

A4: 19(20)-EpDTE is a cytochrome P450 (CYP)-derived metabolite of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. It is involved in various signaling pathways and is metabolized by soluble epoxide hydrolase (sEH) to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA). Different enantiomers of EpDTE may exhibit distinct biological activities, including the modulation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation. Therefore, separating the isomers is crucial for accurately elucidating their specific biological roles and therapeutic potential.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic resolution of 19(20)-EpDTE isomers.

Issue Potential Cause Troubleshooting Steps
Poor or No Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of polysaccharide-based CSPs (e.g., cellulose, amylose derivatives).
Suboptimal mobile phase composition.Optimize the mobile phase. In normal phase, adjust the alcohol modifier (e.g., isopropanol, ethanol) concentration. In reversed phase, vary the organic modifier (e.g., acetonitrile, methanol) percentage and buffer pH.[2]
Incorrect flow rate.Chiral separations often benefit from lower flow rates. Try reducing the flow rate to enhance interaction with the CSP.[2]
Inappropriate column temperature.Temperature can significantly impact chiral separations. Experiment with both increasing and decreasing the column temperature to find the optimal condition.[2]
Peak Tailing Secondary interactions with the stationary phase.For basic compounds, add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase. For acidic compounds, add an acidic modifier (e.g., trifluoroacetic acid).
Column overload.Reduce the sample concentration or injection volume.
Extra-column dead volume.Minimize the length and internal diameter of tubing connecting the injector, column, and detector.
Inconsistent Retention Times Inadequate column equilibration.Chiral stationary phases may require longer equilibration times, especially after changing the mobile phase. Ensure the column is fully equilibrated before each injection.[2]
Fluctuations in mobile phase composition.Ensure precise and consistent preparation of the mobile phase. Use a high-quality HPLC pump that delivers a stable flow.
Unstable column temperature.Use a reliable column oven to maintain a constant temperature.[2]
Loss of Column Performance Contamination of the stationary phase.If using an immobilized chiral column, flush with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to remove strongly adsorbed contaminants.[3] For coated columns, use the strongest compatible solvent as recommended by the manufacturer.[3]
Column bed collapse or voids.This can be caused by pressure shocks or operating at excessively high pressures. If suspected, the column may need to be replaced.

Experimental Protocols

Below is a detailed methodology for the chiral separation of a compound structurally very similar to 19(20)-EpDTE, which can serve as an excellent starting point for method development.

Chiral HPLC Separation of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) Enantiomers

This protocol is adapted from a published method for the separation of 19,20-EDP, a close structural analog of 19(20)-EpDTE.

Parameter Condition
Column Phenomenex Lux® 5 µm Cellulose-3 (250 x 4.6 mm)
Mobile Phase Isocratic: 45% 50 mM Ammonium Bicarbonate in Methanol
Flow Rate 1.0 mL/min
Column Temperature Ambient (controlled temperature is recommended for improved reproducibility)
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 0.5 mg/mL in mobile phase

Note: This method should be optimized for the specific 19(20)-EpDTE isomers being analyzed. Retention times and resolution will vary.

Signaling Pathways and Experimental Workflows

19(20)-EpDTE Metabolism and Signaling

19(20)-EpDTE is an important signaling lipid derived from the omega-3 fatty acid, docosahexaenoic acid (DHA), through the action of cytochrome P450 enzymes. Its biological activity is terminated by hydrolysis via the soluble epoxide hydrolase (sEH) enzyme. 19(20)-EpDTE and other epoxy fatty acids are known to exert their effects, in part, through the activation of peroxisome proliferator-activated receptors (PPARs).

EpDTE_Metabolism_Signaling DHA Docosahexaenoic Acid (DHA) CYP Cytochrome P450 (CYP2C, CYP2J) DHA->CYP Metabolism EpDTE 19(S),20(R)-EpDTE 19(R),20(S)-EpDTE CYP->EpDTE sEH Soluble Epoxide Hydrolase (sEH) EpDTE->sEH Hydrolysis PPARs PPARα/γ Activation EpDTE->PPARs Agonist Activity DiHDPA 19,20-DiHDPA (less active) sEH->DiHDPA Gene Target Gene Transcription PPARs->Gene Response Anti-inflammatory & Metabolic Regulation Gene->Response

Caption: Metabolic pathway and signaling of 19(20)-EpDTE.

General Workflow for Chromatographic Resolution of 19(20)-EpDTE Isomers

The following diagram outlines a logical workflow for developing and optimizing a method for the separation of 19(20)-EpDTE isomers.

Chromatographic_Workflow start Start: Racemic 19(20)-EpDTE Standard csp_selection Select Chiral Stationary Phase (CSP) start->csp_selection mobile_phase Mobile Phase Screening csp_selection->mobile_phase optimization Parameter Optimization (Flow Rate, Temperature) mobile_phase->optimization analysis Inject Sample and Acquire Data optimization->analysis evaluation Evaluate Resolution (Rs) and Retention Times (tR) analysis->evaluation troubleshoot Troubleshoot (See Guide) evaluation->troubleshoot Rs < 1.5 end Validated Method evaluation->end Rs > 1.5 troubleshoot->csp_selection

Caption: Workflow for developing a chiral HPLC method.

References

minimizing matrix effects in 19(20)-EpDTE analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects in the analysis of 19(20)-epoxydocosatetraenoic acid (19(20)-EpDTE).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact 19(20)-EpDTE analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis. In biological samples such as plasma, serum, or tissue extracts, phospholipids (B1166683) are a primary cause of matrix effects in lipid analysis.[1] Other sources of interference include salts, proteins, and other endogenous metabolites that can co-elute with 19(20)-EpDTE and interfere with its ionization in the mass spectrometer's ion source.

Q2: How can I identify if matrix effects are affecting my 19(20)-EpDTE measurements?

A: Two common methods to assess the presence and extent of matrix effects are:

  • Post-Column Infusion: This qualitative method helps identify regions of ion suppression or enhancement in your chromatogram. A constant flow of a 19(20)-EpDTE standard is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any significant dip or rise in the baseline signal of the infused standard indicates the retention times where matrix components are causing interference.

  • Post-Extraction Spiking: This is a quantitative approach to measure the degree of matrix effect. The response of a known concentration of 19(20)-EpDTE spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the same concentration in a clean solvent. The percentage difference between these responses quantifies the level of ion suppression or enhancement.[1]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for 19(20)-EpDTE analysis?

A: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most effective and commonly used techniques to remove interfering matrix components before LC-MS/MS analysis of eicosanoids.[2]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte of interest while matrix components are washed away. For eicosanoids, reversed-phase (C18) SPE is very common and effective.[3] SPE is generally considered to provide cleaner extracts than LLE and is well-suited for high-throughput applications.[4]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases (typically an aqueous and an organic phase). LLE is a powerful technique for separating lipids from other cellular components.

The choice between SPE and LLE depends on the sample matrix, the desired level of cleanup, and throughput requirements. For complex matrices like plasma, SPE is often preferred for its higher selectivity and efficiency in removing phospholipids.[2]

Q4: Can derivatization help in minimizing matrix effects?

A: Derivatization is a chemical modification of the analyte to improve its analytical properties. While it is more commonly employed in Gas Chromatography-Mass Spectrometry (GC-MS) to increase the volatility and thermal stability of analytes like eicosanoids, it can also be beneficial in LC-MS under certain circumstances. By altering the chemical structure of 19(20)-EpDTE, derivatization can shift its retention time, potentially moving it away from co-eluting matrix interferences. However, for most LC-MS/MS applications of eicosanoids, direct analysis without derivatization is preferred due to the added complexity and potential for incomplete reactions.

Q5: What is the role of an internal standard in overcoming matrix effects?

A: An internal standard (IS) is a compound that is chemically similar to the analyte of interest and is added to all samples, standards, and quality controls at a known concentration. The ideal IS for 19(20)-EpDTE would be a stable isotope-labeled version, such as 19(20)-EpDTE-d4. The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte's response to the IS's response, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 19(20)-EpDTE from Plasma

This protocol is a general guideline for reversed-phase SPE and should be optimized for your specific application.

Materials:

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., 19(20)-EpDTE-d4). Acidify the sample to pH ~3.5 with 2M hydrochloric acid. This step helps in the protonation of the carboxylic acid group of the eicosanoid, improving its retention on the C18 sorbent.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not let the cartridge run dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences, followed by 5 mL of hexane to elute non-polar lipids that might interfere with the analysis.

  • Elution: Elute the 19(20)-EpDTE and other eicosanoids with 5 mL of methyl formate.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for 19(20)-EpDTE from Tissue

This protocol is based on the widely used Folch method for lipid extraction.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol (e.g., 3 mL). Add an internal standard before homogenization.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.6 mL) to the homogenate. Vortex the mixture thoroughly and then centrifuge to facilitate phase separation.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, including 19(20)-EpDTE.

  • Dry Down and Reconstitution: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes typical recovery rates and matrix effects observed for different sample preparation methods in eicosanoid analysis. These values are illustrative and can vary depending on the specific matrix and analytical conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation 80 - 11050 - 150 (High Variability)Simple, fast, and inexpensive.Inefficient removal of phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) 70 - 10070 - 120Good removal of polar interferences.Can be labor-intensive and may not efficiently remove all phospholipids.[4]
Solid-Phase Extraction (SPE) > 90[2]80 - 110 (Lower Variability)High selectivity, excellent removal of interferences, and suitable for automation.[2]Can be more expensive and requires method development.

Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no 19(20)-EpDTE signal 1. Inefficient extraction. 2. Analyte degradation. 3. Severe ion suppression. 4. Instrument sensitivity issues.1. Optimize SPE/LLE protocol; check recovery with a spiked sample. 2. Ensure samples are processed quickly and kept on ice; add antioxidants like BHT during extraction.[5] 3. Perform post-column infusion to identify suppression zones; improve sample cleanup or modify chromatographic separation. 4. Check instrument tuning and calibration.
High variability between replicates 1. Inconsistent sample preparation. 2. Variable matrix effects. 3. Carryover from previous injections.1. Ensure precise and consistent execution of the extraction protocol. 2. Use a stable isotope-labeled internal standard. 3. Implement a robust wash method for the autosampler and injection port.
Poor peak shape (tailing, fronting, or splitting) 1. Column contamination or degradation. 2. Inappropriate mobile phase or gradient. 3. Co-elution with an interfering compound.1. Flush the column with a strong solvent or replace it if necessary. 2. Optimize the mobile phase composition and gradient profile. 3. Adjust the chromatographic method to improve separation.
Ghost peaks or high background noise 1. Contaminated solvents or reagents. 2. Contamination in the LC-MS system. 3. Carryover.1. Use high-purity, LC-MS grade solvents and reagents. 2. Clean the ion source and other relevant parts of the mass spectrometer. 3. Inject a blank solvent after a high-concentration sample to check for carryover.

Visualizations

Signaling Pathway of 19(20)-EpDTE

The following diagram illustrates the known signaling effects of 19(20)-EpDTE. It is important to note that the complete signaling cascade is still an active area of research.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling DHA DHA CYP450 Cytochrome P450 DHA->CYP450 Metabolism EpDTE 19(20)-EpDTE CYP450->EpDTE sEH Soluble Epoxide Hydrolase (sEH) EpDTE->sEH Metabolism GPR120 GPR120 EpDTE->GPR120 Activation VEGFR2 VEGFR2 EpDTE->VEGFR2 Inhibition PPARg PPARγ Activation EpDTE->PPARg Activation DiHDPA 19,20-DiHDPA (less active) sEH->DiHDPA Fibrosis Anti-Fibrotic Effects GPR120->Fibrosis VEGF_Signal VEGF Signaling (Phosphorylation) VEGFR2->VEGF_Signal BrownAdipo Brown Adipogenesis & Mitochondrial Respiration PPARg->BrownAdipo Angiogenesis Angiogenesis Inhibition VEGF_Signal->Angiogenesis G Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (SPE or LLE) Spike->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Data Data Processing & Quantification LCMS->Data Result Final Result Data->Result G Start Inconsistent or Low Analyte Signal CheckIS Check Internal Standard Response Start->CheckIS IS_OK IS Signal Stable? CheckIS->IS_OK MatrixEffect Suspect Matrix Effect (Analyte Specific) IS_OK->MatrixEffect No IS_Not_OK Suspect General Matrix Effect or System Instability IS_OK->IS_Not_OK Yes ImproveCleanup Improve Sample Cleanup (e.g., switch to SPE) MatrixEffect->ImproveCleanup OptimizeChromo Optimize Chromatography (Separate from interference) MatrixEffect->OptimizeChromo DiluteSample Dilute Sample MatrixEffect->DiluteSample IS_Not_OK->ImproveCleanup CheckSystem Check LC-MS System Performance IS_Not_OK->CheckSystem

References

Technical Support Center: Optimization of Cell-Based Assays for 19(20)-EpDTE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cell-based assays using 19(20)-epoxydocosatetraenoic acid (19(20)-EpDTE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 19(20)-EpDTE and what is its general mechanism of action?

A1: 19(20)-EpDTE is an oxylipin, which is an oxidative metabolite of docosapentaenoic acid (DPA). It is formed through the cytochrome P450 (CYP) epoxygenase pathway and can be further metabolized by soluble epoxide hydrolase (sEH). Its known mechanisms of action include the inhibition of angiogenesis, modulation of vascular tone through the Rho-kinase pathway, and cardioprotective effects via sirtuin activation.[1][2]

Q2: In which cell-based assays is 19(20)-EpDTE typically used?

A2: 19(20)-EpDTE is commonly investigated in a variety of cell-based assays to elucidate its biological functions. These include:

  • Angiogenesis assays: Particularly tube formation assays using Human Umbilical Vein Endothelial Cells (HUVECs) to assess its anti-angiogenic properties.[1]

  • Rho-kinase (ROCK) activity assays: Often performed in vascular smooth muscle cells to study its effects on vascular tone.

  • Sirtuin activation assays: Utilized in cardiomyocytes to explore its cardioprotective mechanisms.[2]

  • Cell viability and proliferation assays: To determine potential cytotoxic or cytostatic effects in various cell lines.

  • Cell migration assays: To evaluate its impact on cell motility, which is relevant to angiogenesis and cancer metastasis.[1]

Q3: What are the recommended storage and handling conditions for 19(20)-EpDTE?

A3: As a lipid mediator, 19(20)-EpDTE is susceptible to degradation. It is crucial to handle it properly to ensure its stability and activity. Generally, it is recommended to store 19(20)-EpDTE in an organic solvent such as ethanol (B145695) at -80°C. For use in cell-based assays, the stock solution should be diluted in an appropriate vehicle, and the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced artifacts.

Q4: How can I be sure that the observed effects are specific to 19(20)-EpDTE?

A4: To ensure the specificity of the observed effects, several controls should be included in your experiments:

  • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., ethanol) used to dissolve the 19(20)-EpDTE.

  • Inactive Metabolite Control: If available, use a less active or inactive metabolite, such as the diol product formed by sEH, to demonstrate that the epoxide moiety is crucial for the activity.

  • Use of Inhibitors: For mechanistic studies, co-treatment with specific inhibitors of downstream signaling pathways (e.g., a ROCK inhibitor) can help to confirm the mechanism of action.

Troubleshooting Guides

This section addresses specific issues that may arise during cell-based assays with 19(20)-EpDTE.

Issue 1: High Variability in Assay Results

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS.
Cell Passage Number High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments.
Inconsistent 19(20)-EpDTE Activity Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect the compound from light and air to prevent oxidation.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of viscous solutions.
Assay Timing The timing of treatment and analysis can be critical. Optimize the incubation time with 19(20)-EpDTE for your specific cell type and assay readout.
Issue 2: No or Low Response to 19(20)-EpDTE Treatment

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration range of 19(20)-EpDTE for your specific cell line and assay.
Incorrect Cell Type Ensure that the chosen cell line expresses the necessary receptors and signaling components for 19(20)-EpDTE to elicit a response.
Degradation of 19(20)-EpDTE Prepare fresh dilutions of 19(20)-EpDTE for each experiment from a properly stored stock.
Presence of Serum Components in serum may bind to 19(20)-EpDTE, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the treatment period, if compatible with your cells.
High Cell Density Overly confluent cell monolayers may exhibit altered responses. Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
Issue 3: High Background Signal in the Assay

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Vehicle-Induced Effects Ensure the final concentration of the vehicle (e.g., ethanol) is not causing cellular stress or interfering with the assay chemistry. Test a range of vehicle concentrations.
Media Components Phenol (B47542) red in some culture media can interfere with fluorescence- or absorbance-based assays. Consider using phenol red-free media.
Contamination Mycoplasma or bacterial contamination can significantly alter cellular metabolism and signaling. Regularly test your cell cultures for contamination.
Plate Type For fluorescence assays, use black-walled plates to reduce background fluorescence. For luminescence assays, use white-walled plates to maximize signal.[3]

Experimental Protocols

Endothelial Cell Tube Formation Assay

Objective: To assess the anti-angiogenic potential of 19(20)-EpDTE.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 19(20)-EpDTE stock solution (in ethanol)

  • Vehicle (ethanol)

  • 96-well plate

  • Calcein AM (for visualization)

Methodology:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.

  • Prepare different concentrations of 19(20)-EpDTE and the vehicle control in the cell suspension. A final concentration of 1-3 µM of 19(20)-EpDTE has been shown to inhibit tube formation.[1]

  • Gently add the cell suspension containing the treatments to the coated wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

  • After incubation, carefully remove the medium and wash the cells with PBS.

  • Stain the cells with Calcein AM for 30 minutes.

  • Visualize and capture images of the tube-like structures using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Rho-Kinase (ROCK) Activity Assay

Objective: To measure the effect of 19(20)-EpDTE on ROCK activity in vascular smooth muscle cells (VSMCs).

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • Cell culture medium for VSMCs

  • 19(20)-EpDTE stock solution (in ethanol)

  • Vehicle (ethanol)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Commercially available ROCK activity assay kit (typically ELISA-based)

Methodology:

  • Seed VSMCs in a culture plate and grow them to 80-90% confluency.

  • Treat the cells with the desired concentrations of 19(20)-EpDTE or vehicle for the optimized duration.

  • After treatment, wash the cells with ice-cold PBS and lyse them using the provided lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • Perform the ROCK activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysates in wells pre-coated with a ROCK substrate (e.g., MYPT1) and then detecting the phosphorylated substrate using a specific antibody.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Normalize the ROCK activity to the total protein concentration.

Sirtuin 3 (SIRT3) Activity Assay in Cardiomyocytes

Objective: To evaluate the effect of 19(20)-EpDTE on mitochondrial SIRT3 activity in cardiomyocytes.

Materials:

  • Primary cardiomyocytes or a cardiomyocyte cell line

  • Cardiomyocyte culture medium

  • 19(20)-EpDTE stock solution (in ethanol)

  • Vehicle (ethanol)

  • Mitochondrial isolation kit

  • Commercially available SIRT3 activity assay kit (fluorometric or colorimetric)

Methodology:

  • Culture cardiomyocytes and treat them with 19(20)-EpDTE or vehicle.

  • Following treatment, harvest the cells and isolate the mitochondrial fraction using a mitochondrial isolation kit.

  • Lyse the isolated mitochondria to release the proteins.

  • Measure the protein concentration of the mitochondrial lysates.

  • Perform the SIRT3 activity assay according to the manufacturer's protocol. This usually involves incubating the mitochondrial lysate with a specific acetylated peptide substrate for SIRT3 and NAD+. The deacetylation of the substrate is then detected.

  • Measure the fluorescence or absorbance using a plate reader.

  • Express SIRT3 activity relative to the protein concentration of the mitochondrial lysate.

Data Presentation

Table 1: Example Dose-Response of 19(20)-EpDTE on HUVEC Tube Formation

19(20)-EpDTE (µM)Total Tube Length (% of Control)Number of Nodes (% of Control)Number of Meshes (% of Control)
0 (Vehicle)100 ± 8.5100 ± 10.2100 ± 9.8
0.185 ± 7.188 ± 9.590 ± 8.2
137 ± 5.445 ± 6.840 ± 5.1
39 ± 2.115 ± 3.212 ± 2.5
Data are represented as mean ± SD. This is example data and should be determined experimentally.

Table 2: Example Effect of 19(20)-EpDTE on ROCK Activity in VSMCs

TreatmentRelative ROCK Activity (%)
Vehicle Control100 ± 12.1
19(20)-EpDTE (1 µM)65 ± 9.8
ROCK Inhibitor (Positive Control)25 ± 5.3
Data are represented as mean ± SD. This is example data and should be determined experimentally.

Visualizations

Caption: Signaling pathways of 19(20)-EpDTE.

Experimental_Workflow_Tube_Formation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep1 Coat 96-well plate with basement membrane matrix prep2 Harvest and resuspend HUVECs treat1 Add 19(20)-EpDTE or vehicle to cell suspension prep2->treat1 treat2 Plate cell suspension onto coated wells treat1->treat2 treat3 Incubate for 6-18 hours treat2->treat3 analysis1 Stain with Calcein AM treat3->analysis1 analysis2 Image with fluorescence microscope analysis1->analysis2 analysis3 Quantify tube formation analysis2->analysis3

Caption: Workflow for HUVEC tube formation assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Assay Issue (e.g., High Variability) cause1 Cell Handling start->cause1 cause2 Compound Stability start->cause2 cause3 Assay Conditions start->cause3 sol1 Standardize cell seeding & passage number cause1->sol1 sol2 Aliquot stock solution & prepare fresh dilutions cause2->sol2 sol3 Optimize incubation time, serum concentration, & plate type cause3->sol3

Caption: Logic for troubleshooting cell-based assays.

References

Technical Support Center: A Troubleshooting Guide for 19(20)-EpDTE Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19(20)-Epoxyeicosatetraenoic acid (19(20)-EpDTE). This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments with this lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is 19(20)-EpDTE and why is it studied?

19(20)-EpDTE is a member of the epoxyeicosatrienoic acids (EETs) family, which are signaling molecules derived from arachidonic acid.[1][2] EETs, including 19(20)-EpDTE, are known to be involved in various physiological processes, such as regulating vascular tone, inflammation, and ion transport.[2][3] They are often studied for their potential therapeutic effects in cardiovascular diseases and inflammation.[1]

Q2: What are the main challenges when working with 19(20)-EpDTE?

The primary challenges associated with 19(20)-EpDTE and other EETs are their chemical instability and rapid metabolism. EETs are susceptible to hydrolysis to their less active dihydroxyeicosatrienoic acid (DHET) form, a reaction catalyzed by soluble epoxide hydrolase (sEH) present in many biological systems.[1] This instability necessitates careful handling, storage, and experimental design to ensure the integrity of the compound.

Q3: How should 19(20)-EpDTE be stored?

To minimize degradation, 19(20)-EpDTE should be stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C. It is typically supplied in a solvent such as ethanol (B145695) or methyl acetate (B1210297). For experimental use, it is advisable to prepare fresh dilutions from the stock solution and use them immediately. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments with 19(20)-EpDTE, categorized by experimental type.

In Vitro / Cell Culture Experiments

Problem: Inconsistent or no observable effect of 19(20)-EpDTE on my cells.

This is a common issue that can stem from several factors related to compound stability, delivery, and the experimental setup itself.

Potential Cause Troubleshooting Steps
Degradation of 19(20)-EpDTE Solution Preparation: Prepare fresh dilutions of 19(20)-EpDTE in pre-warmed, serum-free media immediately before adding to cells. Avoid storing diluted solutions. Solvent Effects: Ensure the final concentration of the organic solvent (e.g., ethanol) in the cell culture media is minimal (typically <0.1%) and that a vehicle control is included in your experiment.
Metabolism by Cells sEH Inhibition: Many cell lines express soluble epoxide hydrolase (sEH), which rapidly metabolizes EETs. Consider co-treatment with an sEH inhibitor (e.g., AUDA, TPPU) to prolong the biological activity of 19(20)-EpDTE.
Incorrect Concentration Dose-Response: Perform a dose-response experiment to determine the optimal concentration of 19(20)-EpDTE for your specific cell type and endpoint. Concentrations for EETs in cell culture often range from 10 nM to 10 µM.
Cell Health and Confluency Cell Viability: Ensure your cells are healthy and in the logarithmic growth phase. High cell confluency can alter cellular responses.
Assay Sensitivity Endpoint Measurement: Verify that your chosen assay is sensitive enough to detect the expected biological effect. Consider using a more sensitive or alternative endpoint if results are consistently negative.
In Vivo / Animal Experiments

Problem: Lack of expected physiological response after administering 19(20)-EpDTE.

In vivo experiments introduce additional complexities such as compound delivery, pharmacokinetics, and metabolism.

Potential Cause Troubleshooting Steps
Poor Bioavailability/Rapid Metabolism Route of Administration: The route of administration significantly impacts bioavailability. Intravenous (IV) or intraperitoneal (IP) injections are common for lipid mediators to bypass first-pass metabolism. For oral administration, consider formulation strategies to enhance absorption.[4] Dosing Vehicle: The choice of vehicle is critical for the solubility and stability of 19(20)-EpDTE. Common vehicles for lipid mediators include saline containing a small percentage of ethanol and a solubilizing agent like albumin or Tween 80. The formulation should be sterile and isotonic for parenteral routes.[5] sEH Inhibition: Co-administration of an sEH inhibitor can significantly increase the circulating levels and efficacy of 19(20)-EpDTE.
Inadequate Dosing Dose and Frequency: The dose and frequency of administration may need to be optimized. Due to the short half-life of EETs, more frequent dosing or continuous infusion may be necessary to maintain effective concentrations. Doses in mouse models can range from 0.1 to 10 mg/kg, but this should be determined empirically.[6]
Animal Health and Handling Stress: Ensure proper animal handling techniques to minimize stress, which can influence physiological responses. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[7][8][9]
Endpoint Measurement Timing: The timing of endpoint measurement relative to the last dose is crucial. Given the rapid metabolism of EETs, effects may be transient. Conduct a time-course study to identify the optimal window for observing the desired effect.
Analytical Experiments (LC-MS/MS)

Problem: Low signal or high variability in 19(20)-EpDTE measurements.

Accurate quantification of 19(20)-EpDTE requires optimized sample handling and analytical methods due to its low endogenous levels and potential for degradation.

Potential Cause Troubleshooting Steps
Sample Degradation Sample Collection and Storage: Collect samples (e.g., plasma, tissue) into tubes containing antioxidants (e.g., BHT) and sEH inhibitors to prevent ex vivo degradation. Immediately process and store samples at -80°C.[10] Extraction: Use a validated lipid extraction method, such as a two-phase liquid-liquid extraction (e.g., Folch or Bligh-Dyer) or solid-phase extraction (SPE), to efficiently isolate lipids while minimizing degradation.[10]
Poor Ionization in Mass Spectrometer Mobile Phase Additives: Optimize the mobile phase composition. The addition of a weak acid like formic acid or a salt like ammonium (B1175870) acetate can improve ionization efficiency in electrospray ionization (ESI).[11] Ionization Mode: Analyze samples in both positive and negative ion modes to determine which provides better sensitivity for 19(20)-EpDTE.
Co-eluting Interferences Chromatographic Separation: Ensure adequate chromatographic separation from isobaric compounds (molecules with the same mass). Adjust the gradient, flow rate, or consider a different column chemistry (e.g., C18, C30) to improve resolution.[11]
Lack of Appropriate Internal Standard Internal Standard Selection: Use a stable isotope-labeled internal standard (e.g., 19(20)-EpDTE-d4) to correct for matrix effects and variations in sample preparation and instrument response. This is crucial for accurate quantification.[11]

Experimental Protocols

Preparation of 19(20)-EpDTE for Cell Culture Treatment
  • Stock Solution: Start with a high-concentration stock solution of 19(20)-EpDTE in an organic solvent (e.g., 1 mg/mL in ethanol). Store at -80°C under an inert gas.

  • Working Solution: Immediately before use, dilute the stock solution in pre-warmed (37°C), serum-free cell culture medium to the desired final concentration.

  • Mixing: Vortex the diluted solution gently but thoroughly to ensure complete mixing and to minimize the formation of micelles.

  • Application: Add the final diluted 19(20)-EpDTE solution to the cells. Ensure the final solvent concentration is below 0.1%.

  • Controls: Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.

Sample Preparation for LC-MS/MS Analysis of 19(20)-EpDTE
  • Sample Spiking: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., 19(20)-EpDTE-d4).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[12]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualization of Experimental Workflows

General Workflow for In Vitro 19(20)-EpDTE Experiments

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare fresh dilution from -80°C stock prep_media Dilute in warm, serum-free media prep_stock->prep_media add_cells Add to cultured cells prep_media->add_cells incubate Incubate for defined period add_cells->incubate add_inhibitor Optional: Co-treat with sEH inhibitor add_inhibitor->incubate collect_media Collect supernatant (e.g., for ELISA) incubate->collect_media lyse_cells Lyse cells for protein/RNA analysis incubate->lyse_cells measure_endpoint Measure endpoint collect_media->measure_endpoint lyse_cells->measure_endpoint troubleshooting_invitro start Inconsistent/No Effect Observed check_compound Is the compound active? start->check_compound check_delivery Is it reaching the target? check_compound->check_delivery Yes sol_fresh Use freshly prepared dilutions. Store stock at -80°C. check_compound->sol_fresh No check_assay Is the assay working? check_delivery->check_assay Yes sol_seh Consider using an sEH inhibitor. check_delivery->sol_seh No (Metabolism?) sol_dose Perform a dose-response curve. check_delivery->sol_dose No (Concentration?) sol_assay Validate assay with a positive control. check_assay->sol_assay No (Technical Issue?) sol_endpoint Consider a more sensitive endpoint. check_assay->sol_endpoint No (Sensitivity?) signaling_pathway AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP EpDTE 19(20)-EpDTE CYP->EpDTE sEH soluble Epoxide Hydrolase (sEH) EpDTE->sEH Receptor Putative Receptor (e.g., GPCR) EpDTE->Receptor DHET 19,20-DHET (Less Active) sEH->DHET Downstream Downstream Signaling (e.g., K+ channels, cAMP) Receptor->Downstream Response Cellular Response (e.g., Vasodilation, Anti-inflammation) Downstream->Response

References

Technical Support Center: Quality Control for Synthetic 19(20)-EpDTE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 19(20)-EpDTE (19(20)-epoxydocosatetraenoic acid). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is synthetic 19(20)-EpDTE and what are its primary quality control parameters?

A1: Synthetic 19(20)-EpDTE is an oxylipin and an oxidative metabolite of docosapentaenoic acid (DPA). It is produced through chemical synthesis rather than biological processes. The primary quality control parameters to ensure the identity, purity, and stability of synthetic 19(20)-EpDTE are:

  • Identity: Confirmation of the chemical structure, including the position of the epoxide and the stereochemistry.

  • Purity: Assessment of the percentage of the desired compound and identification of any impurities.

  • Stability: Evaluation of the compound's degradation profile under various storage conditions.

Q2: How should synthetic 19(20)-EpDTE be properly stored to ensure its stability?

A2: To ensure stability, synthetic 19(20)-EpDTE should be stored at -20°C. It is typically supplied in a solution, such as ethanol (B145695), to minimize degradation. For long-term storage, it is recommended to keep it in a tightly sealed vial, protected from light and air to prevent oxidation and isomerization. Stability data indicates that it should be stable for at least two years under these conditions.

Q3: What are the potential impurities that can be found in synthetic 19(20)-EpDTE?

A3: Potential impurities in synthetic 19(20)-EpDTE can arise from the starting materials, side reactions during synthesis, or degradation. These may include:

  • Isomers: Positional isomers (e.g., other EpDTE regioisomers) and stereoisomers (enantiomers and diastereomers) can be formed during the epoxidation process.

  • Unreacted Starting Materials: Residual docosapentaenoic acid (DPA).

  • Oxidation Products: The polyunsaturated fatty acid backbone is susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products.

  • Hydrolysis Products: The epoxide ring can be hydrolyzed to the corresponding diol, 19,20-dihydroxydocosatetraenoic acid (19,20-DiHDTE).

Troubleshooting Guides

Chromatographic Analysis (HPLC/LC-MS)

Q4: I am observing peak tailing or broad peaks during the HPLC analysis of 19(20)-EpDTE. What could be the cause and how can I resolve it?

A4: Peak tailing or broadening in the HPLC analysis of 19(20)-EpDTE can be caused by several factors. The table below outlines potential causes and solutions.

Potential CauseSuggested Solution(s)
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions Use a mobile phase with a slightly different pH or ionic strength. The addition of a small amount of a competing base or acid (e.g., triethylamine (B128534) or formic acid) can sometimes help.
Column Contamination or Degradation Flush the column with a strong solvent, or if the problem persists, replace the column.
Inappropriate Solvent for Reconstitution Ensure the sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase.

Q5: My LC-MS/MS results for 19(20)-EpDTE show low sensitivity or poor ionization. What can I do to improve it?

A5: Low sensitivity in LC-MS/MS analysis of 19(20)-EpDTE can be addressed by optimizing several parameters.

Potential CauseSuggested Solution(s)
Suboptimal Ionization Source Parameters Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas temperature, drying gas flow, and nebulizer pressure.[1]
Matrix Effects Improve sample preparation to remove interfering substances from the matrix. Solid-phase extraction (SPE) is a common technique for cleaning up lipid samples.
Incorrect Mobile Phase Composition Ensure the mobile phase is compatible with ESI. The addition of additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can improve ionization in some cases.
Analyte Degradation in the Ion Source In-source fragmentation can be an issue.[2] Try using a softer ionization technique if available, or adjust the source parameters to minimize fragmentation.

Q6: I am having difficulty separating the enantiomers of 19(20)-EpDTE using chiral HPLC. What are some key considerations?

A6: Chiral separation of epoxy fatty acids can be challenging. Here are some key considerations:

ConsiderationRecommendation(s)
Chiral Stationary Phase (CSP) Selection The choice of CSP is critical. Polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating enantiomers of fatty acid derivatives.[3]
Mobile Phase Composition The mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, needs to be carefully optimized. The percentage of the alcohol can significantly impact the separation.
Flow Rate and Temperature Lower flow rates and controlling the column temperature can improve resolution.
Derivatization If underivatized separation is unsuccessful, derivatizing the carboxylic acid group to an ester or amide can sometimes enhance chiral recognition on the CSP.
Spectroscopic Analysis (NMR)

Q7: The NMR spectrum of my synthetic 19(20)-EpDTE sample shows unexpected signals. How can I identify the source of these signals?

A7: Unexpected signals in an NMR spectrum can be from impurities or degradation products.

Potential Source of Unexpected SignalsIdentification and Resolution
Residual Solvents Compare the chemical shifts of the unknown peaks to known values for common laboratory solvents (e.g., ethyl acetate, hexane, dichloromethane).
Oxidation Products Aldehydic protons typically appear in the 9-10 ppm region in ¹H NMR. The formation of hydroperoxides can also lead to complex changes in the spectrum.
Water A broad singlet, typically between 1.5 and 4.7 ppm in CDCl₃, depending on concentration and temperature.
Starting Material (DPA) Compare the spectrum to a reference spectrum of docosapentaenoic acid.
Sample Stability and Handling

Q8: I suspect my 19(20)-EpDTE sample has degraded upon storage or during an experiment. How can I confirm this and prevent it in the future?

A8: Degradation of 19(20)-EpDTE is a common issue due to its polyunsaturated nature and the reactive epoxide group.

Confirmation of DegradationPrevention Strategies
LC-MS Analysis: Look for the appearance of a peak corresponding to the mass of the hydrolyzed diol product (19,20-DiHDTE).Proper Storage: Store at -20°C or lower in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen).
UV-Vis Spectroscopy: An increase in absorbance around 234 nm can indicate the formation of conjugated dienes, a sign of oxidation.Use of Antioxidants: For in-vitro experiments, the addition of antioxidants like butylated hydroxytoluene (BHT) to solutions can help prevent oxidation.[4]
TLC Analysis: Compare the sample to a fresh standard on a TLC plate. The appearance of new, more polar spots can indicate degradation.Minimize Freeze-Thaw Cycles: Aliquot the sample into smaller volumes to avoid repeated freezing and thawing.
Handle on Ice: When preparing solutions for experiments, keep the sample on ice as much as possible to slow down degradation.

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of synthetic 19(20)-EpDTE.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 100% B

    • 25-30 min: 100% B

    • 30-35 min: 100% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the synthetic 19(20)-EpDTE in ethanol or the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the relative purity.

Protocol 2: LC-MS/MS for Identification and Quantification

This protocol outlines a general approach for the sensitive detection and quantification of 19(20)-EpDTE.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Similar to the HPLC-UV method, but using LC-MS grade solvents and additives (e.g., ammonium formate instead of formic acid if better ionization is achieved).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Precursor Ion: m/z 345.2 (for [M-H]⁻ of C₂₂H₃₄O₃).

    • Product Ions: Optimize by infusing a standard solution. Common fragments result from cleavage of the carbon chain.

    • Collision Energy: Optimize for the specific instrument and desired fragmentation.

  • Sample Preparation: For quantification in biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction is recommended to remove interfering substances. An internal standard (e.g., a deuterated analog) should be added before extraction.

  • Data Analysis: Use the instrument's software to build a calibration curve from the peak area ratios of the analyte to the internal standard for quantification.

Protocol 3: ¹H-NMR for Structural Confirmation

This protocol provides guidance for confirming the structure of synthetic 19(20)-EpDTE.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected chemical shifts for epoxy fatty acids include signals for the protons on the epoxidized carbons around 2.5-3.0 ppm.[5] The exact chemical shifts will depend on the stereochemistry (cis/trans).

    • Olefinic protons will appear in the 5.3-5.6 ppm region.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts to confirm the structure. Integrate the signals to verify the relative number of protons in different environments.

Signaling Pathway and Experimental Workflow Diagrams

GPR120_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120 Beta_Arrestin2 β-Arrestin-2 GPR120->Beta_Arrestin2 recruits EpDTE 19(20)-EpDTE EpDTE->GPR120 binds TAB1 TAB1 Beta_Arrestin2->TAB1 inhibits binding to TAK1 TAK1 TAK1 IKK_complex IKK complex TAK1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Inflammatory_Genes Inflammatory Gene Transcription NFkB_p65_p50->Inflammatory_Genes translocates and activates NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB_p65_p50 releases

Caption: GPR120 signaling pathway initiated by 19(20)-EpDTE.

TRPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPA1 TRPA1 Channel Ca_ion Ca²⁺ TRPA1->Ca_ion influx EpDTE 19(20)-EpDTE EpDTE->TRPA1 activates Cellular_Response Cellular Response (e.g., Nociception) Ca_ion->Cellular_Response triggers Extracellular_Ca Extracellular Ca²⁺

Caption: TRPA1 channel activation by 19(20)-EpDTE.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_methods Analytical Methods Synthesis Chemical Synthesis of 19(20)-EpDTE Purification Purification (e.g., Flash Chromatography) Synthesis->Purification Identity Identity Confirmation Purification->Identity Purity Purity Assessment Purification->Purity Stability Stability Testing Purification->Stability NMR NMR Spectroscopy Identity->NMR MS Mass Spectrometry (MS) Identity->MS HPLC_UV HPLC-UV Purity->HPLC_UV Chiral_HPLC Chiral HPLC Purity->Chiral_HPLC for enantiomeric purity Stability->HPLC_UV over time Final_Product Qualified Synthetic 19(20)-EpDTE NMR->Final_Product MS->Final_Product HPLC_UV->Final_Product Chiral_HPLC->Final_Product

Caption: Quality control workflow for synthetic 19(20)-EpDTE.

References

Technical Support Center: Method Refinement for 19(20)-EpDTE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19(20)-epoxydocosatetraenoic acid (19(20)-EpDTE). The information is designed to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing 19(20)-EpDTE?

A1: The analysis of 19(20)-EpDTE, like other oxylipins, presents several challenges due to its low endogenous concentrations, chemical instability, and potential for ex-vivo formation. Key difficulties include:

  • Low Abundance: 19(20)-EpDTE is often present at very low levels in biological matrices, requiring highly sensitive analytical methods.

  • Instability: The epoxide functional group is susceptible to hydrolysis and degradation, necessitating careful sample handling and storage.

  • Isomeric Interferences: The presence of other structurally similar epoxydocosatetraenoic acid isomers can interfere with accurate quantification if not properly resolved chromatographically.[1][2]

  • Matrix Effects: Components of biological samples (e.g., plasma, tissue homogenates) can suppress or enhance the ionization of 19(20)-EpDTE in the mass spectrometer, leading to inaccurate results.

Q2: How should I store my samples to ensure the stability of 19(20)-EpDTE?

A2: To minimize the degradation of 19(20)-EpDTE, samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at -80°C.[3][4][5] Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation. For plasma samples, it is recommended to process them within 30 minutes to prevent degradation.

Q3: What are the recommended sample preparation techniques for extracting 19(20)-EpDTE from plasma?

A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for the extraction of eicosanoids from plasma.

  • Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between an aqueous sample and an immiscible organic solvent. A common approach for eicosanoids involves acidification of the plasma sample followed by extraction with a solvent like ethyl acetate (B1210297).

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to LLE. A reversed-phase sorbent is typically used for the extraction of non-polar to moderately polar compounds like 19(20)-EpDTE from a polar matrix like plasma.[3]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Signal for 19(20)-EpDTE Sample Degradation: Improper sample handling or storage.Ensure samples are processed quickly and stored at -80°C. Avoid repeated freeze-thaw cycles.
Inefficient Extraction: Suboptimal LLE or SPE protocol.Optimize the pH of the sample before extraction and test different extraction solvents (for LLE) or sorbents and elution solvents (for SPE).
Ion Suppression (Matrix Effects): Co-eluting matrix components interfering with ionization.Improve chromatographic separation to resolve 19(20)-EpDTE from interfering compounds. Use a stable isotope-labeled internal standard to compensate for matrix effects. Consider a more rigorous sample cleanup method.
Incorrect MS/MS Parameters: Suboptimal precursor/product ion selection or collision energy.Optimize MRM transitions by infusing a standard solution of 19(20)-EpDTE. Perform a collision energy optimization experiment to find the value that yields the highest signal intensity.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample.Dilute the sample extract before injection.
Inappropriate Mobile Phase: pH or solvent composition not optimal for 19(20)-EpDTE.Adjust the mobile phase pH and organic solvent gradient to improve peak shape.
Column Contamination: Buildup of matrix components on the analytical column.Implement a column wash step after each run or use a guard column.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.
Carryover from Previous Injections: Residual analyte from a previous high-concentration sample.Include a blank injection after high-concentration samples. Optimize the autosampler wash procedure.
Inconsistent Retention Times Changes in Mobile Phase Composition: Inaccurate solvent mixing or evaporation.Prepare fresh mobile phase daily and keep solvent reservoirs capped.
Fluctuations in Column Temperature: Unstable column oven temperature.Ensure the column oven is functioning correctly and maintaining a stable temperature.
Air Bubbles in the LC System: Air trapped in the pump or lines.Degas the mobile phase and prime the LC pumps.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for 19(20)-EpDTE from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for 19(20)-EpDTE.

    • Add 500 µL of 0.1% formic acid in water to the plasma to disrupt protein binding.

    • Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Follow with a second wash using 1 mL of 20% methanol in water to remove moderately polar interferences.

  • Drying:

    • Dry the sorbent bed by applying a vacuum for 5-10 minutes.

  • Elution:

    • Elute 19(20)-EpDTE from the cartridge with 1 mL of acetonitrile (B52724) or ethyl acetate into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data

The following table provides representative LC-MS/MS parameters for the analysis of epoxyeicosanoids. Note that these may need to be optimized for your specific instrument and 19(20)-EpDTE standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
14,15-EET319.2219.215
14,15-DHET337.2221.212
19(20)-EpDTE (Example)347.2Specific fragmentRequires optimization

Visualizations

Signaling Pathway of 19(20)-EpDTE

G DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 Metabolism EpDTE 19(20)-EpDTE CYP450->EpDTE sEH Soluble Epoxide Hydrolase (sEH) EpDTE->sEH Hydrolysis Downstream Downstream Signaling Effects EpDTE->Downstream DiHDTE 19,20-DiHDTE sEH->DiHDTE

Caption: Biosynthesis and metabolism of 19(20)-EpDTE.

Experimental Workflow for 19(20)-EpDTE Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (LC Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: General workflow for 19(20)-EpDTE analysis.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Effects of 19(20)-EpDTE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of 19(20)-Epoxydocosapentaenoic acid (19(20)-EpDTE), a cytochrome P450 (CYP) metabolite of docosahexaenoic acid (DHA). Due to the limited availability of direct quantitative data on the effects of 19(20)-EpDTE on key inflammatory cytokines, this guide will focus on the known anti-inflammatory actions of its precursor, DHA, and compare them with another well-characterized DHA-derived specialized pro-resolving mediator, Resolvin D2 (RvD2). This comparison will provide valuable context for the potential anti-inflammatory efficacy of 19(20)-EpDTE.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the dose-dependent effects of DHA and Resolvin D2 on the production of the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This data is essential for comparing the potency of these anti-inflammatory mediators.

CompoundCell TypeStimulantConcentration% Inhibition of TNF-α% Inhibition of IL-6Reference
DHA Murine bone marrow-derived DCLPS (0.1 µg/ml)12.5 µM~40%~50%[1]
25 µM~60%~70%[1]
50 µM~80%~85%[1]
Resolvin D2 Human MacrophagesCigarette Smoke Extract100 nMSignificant DampeningSignificant Dampening
LPS-induced peritonitis model (mice)LPSNot specifiedSignificantly DecreasedSignificantly Decreased[2]

Note: Direct quantitative data for the effect of 19(20)-EpDTE on TNF-α and IL-6 production in macrophages is an area requiring further investigation.

Signaling Pathways in Inflammation

19(20)-EpDTE and the GPR120 Signaling Pathway

19(20)-EpDTE is known to exert its anti-inflammatory effects through the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Upon binding of 19(20)-EpDTE, GPR120 initiates a signaling cascade that ultimately suppresses pro-inflammatory gene expression. A key mechanism involves the recruitment of β-arrestin 2 to the activated receptor. The GPR120/β-arrestin 2 complex then interacts with and sequesters TAB1 (TGF-β-activated kinase 1-binding protein 1), preventing its association with TAK1 (TGF-β-activated kinase 1). This inhibition of the TAK1 signaling complex blocks the activation of downstream pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a reduction in the expression of inflammatory cytokines like TNF-α and IL-6.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120 beta_arrestin β-arrestin 2 GPR120->beta_arrestin recruits EpDTE 19(20)-EpDTE EpDTE->GPR120 binds TAK1_complex TAK1 Complex (TAK1, TAB1, TAB2) beta_arrestin->TAK1_complex sequesters TAB1 from IKK IKK Complex TAK1_complex->IKK activates IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Inflammation Inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Inflammation activates

Caption: 19(20)-EpDTE anti-inflammatory signaling pathway.

Experimental Protocols

This section details the methodologies for key in vitro experiments to assess the anti-inflammatory effects of compounds like 19(20)-EpDTE.

3.1. In Vitro Macrophage Inflammation Assay

This assay is used to determine the ability of a test compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with a potent inflammatory agent like Lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin (B12071052)

  • LPS from E. coli

  • Test compound (e.g., 19(20)-EpDTE)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 19(20)-EpDTE) or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6, 12, or 24 hours). Include a negative control group with no LPS stimulation.

  • Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the culture supernatant.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Experimental_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed cells in 96-well plates culture->seed treat Pre-treat with 19(20)-EpDTE or Vehicle seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 6-24h stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure TNF-α & IL-6 by ELISA collect->elisa analyze Data Analysis elisa->analyze end End analyze->end

Caption: Workflow for in vitro macrophage inflammation assay.

3.2. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

ELISA is a highly sensitive and specific method for quantifying cytokine concentrations in biological fluids.

Principle:

This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for the target cytokine (TNF-α or IL-6) is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and the cytokine present is bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for the cytokine is added. Following another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of cytokine bound in the initial step. The color development is stopped, and the intensity of the color is measured.

General Protocol (refer to specific kit instructions for details):

  • Prepare Reagents: Reconstitute and dilute standards, wash buffer, and antibodies as per the kit instructions.

  • Add Standards and Samples: Add standards and samples to the appropriate wells of the antibody-coated microplate. Incubate as specified.

  • Wash: Aspirate and wash the wells with wash buffer multiple times.

  • Add Detection Antibody: Add the enzyme-linked detection antibody to each well. Incubate.

  • Wash: Repeat the aspiration and wash steps.

  • Add Substrate: Add the substrate solution to each well. Incubate in the dark.

  • Stop Reaction: Add the stop solution to each well.

  • Read Plate: Measure the optical density at the appropriate wavelength using a microplate reader.

  • Calculate Results: Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of the cytokine in the samples.

Comparison with Alternatives

19(20)-EpDTE vs. Other Eicosanoids and Pro-Resolving Mediators

  • Epoxyeicosatrienoic Acids (EETs): Derived from arachidonic acid (an omega-6 fatty acid), EETs also possess anti-inflammatory properties. However, their precursor, arachidonic acid, is also the substrate for the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. This dual role of the precursor can complicate the overall inflammatory response.

  • Resolvins and Protectins: These are specialized pro-resolving mediators derived from omega-3 fatty acids like DHA and EPA. Unlike traditional anti-inflammatory agents that block the inflammatory response, resolvins and protectins actively promote the resolution of inflammation, a process that involves clearing inflammatory debris and restoring tissue homeostasis. As shown in the data table, Resolvin D2 demonstrates potent anti-inflammatory effects at nanomolar concentrations.

19(20)-EpDTE vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

  • Mechanism of Action: NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins. In contrast, 19(20)-EpDTE acts through a receptor-mediated signaling pathway (GPR120) to suppress inflammatory gene expression.

  • Potential for Side Effects: Chronic use of NSAIDs is associated with gastrointestinal and cardiovascular side effects. The receptor-specific action of 19(20)-EpDTE may offer a more targeted approach with a potentially different side-effect profile, though this requires further investigation.

Conclusion

19(20)-EpDTE, a DHA-derived epoxide, shows significant promise as an anti-inflammatory agent. Its mechanism of action through the GPR120 signaling pathway offers a distinct approach to modulating inflammation compared to traditional NSAIDs. While direct quantitative comparisons with other anti-inflammatory compounds on key cytokine production are still needed, the data from its precursor, DHA, and other related lipid mediators like Resolvin D2, suggest a potent anti-inflammatory potential. Further research focusing on the dose-response effects of 19(20)-EpDTE on a wider range of inflammatory markers is warranted to fully elucidate its therapeutic potential in inflammatory diseases.

References

A Comparative Analysis of 19(20)-EpDTE and Other Epoxy Fatty Acids in Inflammation, Cardiovascular Function, and Pain Relief

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 19(20)-Epoxydocosatetraenoic acid (19,20-EpDTE), a key metabolite of docosahexaenoic acid (DHA), with other epoxy fatty acids (EpFAs). We will delve into their differential effects on inflammation, cardiovascular parameters, and analgesia, supported by experimental data. This objective analysis aims to equip researchers and drug development professionals with the necessary information to advance their understanding and therapeutic applications of these potent lipid mediators.

At a Glance: 19(20)-EpDTE vs. Other Epoxy Fatty Acids

Feature19(20)-EpDTE (from DHA)17,18-EEQ (from EPA)Epoxyeicosatrienoic Acids (EETs) (from Arachidonic Acid)
Primary Precursor Docosahexaenoic Acid (DHA)Eicosapentaenoic Acid (EPA)Arachidonic Acid (AA)
Anti-Inflammatory Effects Potent, suppresses NF-κB signaling.[1][2][3][4]Potent, suppresses NF-κB signaling.[1][2][3][4]Anti-inflammatory, but some metabolites can be pro-inflammatory.
Cardiovascular Effects Vasodilator, cardioprotective.[5]Vasodilator.Potent vasodilators, cardioprotective.[6]
Analgesic Effects More potent than EETs in some models of inflammatory and neuropathic pain.[7]Similar efficacy to EETs in reducing inflammatory pain.[7]Demonstrated analgesic effects in various pain models.
Metabolic Effects Improves fasting glucose and serum triglycerides.[3][4]Improves fasting glucose and serum triglycerides, may be more potent in enhancing thermogenesis.[3][4]Less characterized in metabolic regulation compared to n-3 derived EpFAs.
Metabolic Stability (vs. sEH) More slowly turned over.[7]Generally better substrates for sEH (less stable).[7]Generally better substrates for sEH (less stable).[7]

In-Depth Analysis

Anti-Inflammatory Properties

Epoxy fatty acids are well-documented for their anti-inflammatory actions, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3][4][8] This pathway is a critical regulator of the expression of pro-inflammatory cytokines and enzymes.

Comparative Data on NF-κB Activation:

A key mechanism of the anti-inflammatory effects of 19(20)-EpDTE and other EpFAs is the suppression of NF-κB activation. In a study utilizing murine brown preadipocytes, both 19(20)-EpDTE and 17,18-EEQ were shown to suppress LPS-induced NF-κB activation.[1][2]

Treatment (in the presence of t-TUCB)Relative Luciferase Activity (NF-κB Reporter)
Control (DMSO)1.0
17,18-EEQ (10 µM)~0.4
19,20-EDP (10 µM)~0.5

Data adapted from a study on murine brown preadipocytes.[1]

This data suggests that both DHA and EPA-derived epoxides are potent inhibitors of NF-κB, with 17,18-EEQ showing slightly more potent inhibition in this particular model.

Cardiovascular Effects

EpFAs are potent vasodilators and exhibit cardioprotective effects.[5] Their vasodilatory action is largely attributed to the activation of calcium-activated potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Comparative Vasodilatory Potency:

Studies have indicated that DHA-derived epoxides (EDPs) are particularly potent vasodilators. In porcine coronary arterioles, EDP regioisomers demonstrated EC50 values in the picomolar range, making them approximately 1,000-fold more potent than EETs.[7]

While direct quantitative comparisons of the vasodilatory effects of 19(20)-EpDTE against a wide range of other EpFAs are limited, the available evidence strongly suggests that EDPs, as a class, are exceptionally potent vasodilators. One study demonstrated that in angiotensin-II induced hypertension, the combination of 19(20)-EDP with a soluble epoxide hydrolase inhibitor (sEH-I) was more efficacious in lowering systolic blood pressure than the combination of 14,15-EET and an sEH-I.[6]

Analgesic Properties

EpFAs have emerged as promising therapeutic targets for the management of inflammatory and neuropathic pain. Their analgesic effects are, in part, mediated by their anti-inflammatory properties and potentially through interactions with the endocannabinoid system.

Comparative Efficacy in Pain Models:

In a carrageenan-induced inflammatory pain model in rats, both EDPs and EETs demonstrated similar efficacy in reducing pain, while the effects of EEQs were less potent.[7] However, in models of neuropathic pain, EDPs have been shown to be more effective than EETs.[7] This suggests that the analgesic potency of EpFAs may be dependent on the specific pain modality. One contributing factor to the enhanced in vivo efficacy of 19(20)-EDP is its relative stability against hydrolysis by soluble epoxide hydrolase (sEH) compared to many other EpFAs.[7]

Signaling Pathways

The biological effects of 19(20)-EpDTE and other epoxy fatty acids are mediated through complex signaling networks. Two of the most well-characterized pathways are the NF-κB and PPARγ pathways.

NF-κB Signaling Pathway

Figure 1: Simplified NF-κB Signaling Pathway and the inhibitory role of 19(20)-EpDTE.

PPARγ Signaling Pathway

Figure 2: Simplified PPARγ Signaling Pathway activated by 19(20)-EpDTE.

Experimental Protocols

Macrophage Inflammatory Assay

This assay is used to assess the anti-inflammatory properties of compounds by measuring their ability to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Workflow:

Figure 3: Experimental Workflow for the Macrophage Inflammatory Assay.

Detailed Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 2 × 10^5 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of 19(20)-EpDTE or other epoxy fatty acids.

  • Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for a further 18-24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits.

Assessment of Vasodilation in Isolated Arteries

This ex vivo method directly measures the ability of a compound to induce relaxation in pre-constricted arterial rings.

Experimental Workflow:

Figure 4: Experimental Workflow for the Vasodilation Assay.

Detailed Methodology:

  • Tissue Preparation: Arteries (e.g., rat mesenteric artery or aorta) are carefully dissected and cut into small rings (2-3 mm in length).

  • Mounting: The arterial rings are mounted on two stainless steel wires in a wire myograph chamber filled with Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

  • Equilibration: The rings are allowed to equilibrate under a resting tension for a specified period.

  • Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent such as U46619 to induce a stable contraction.

  • Treatment: Cumulative concentrations of 19(20)-EpDTE or other epoxy fatty acids are added to the bath.

  • Data Acquisition: Changes in isometric tension are continuously recorded. The relaxation response is expressed as a percentage of the pre-constriction tension.

Conclusion

19(20)-EpDTE, a prominent DHA-derived epoxy fatty acid, exhibits a potent and diverse range of biological activities that compare favorably with other EpFAs. Its significant anti-inflammatory, vasodilatory, and analgesic properties, coupled with its enhanced metabolic stability, position it as a compelling candidate for further investigation and therapeutic development. While both n-3 and n-6 derived EpFAs demonstrate beneficial effects, the nuances in their potency and mechanisms of action, as highlighted in this guide, underscore the importance of targeted research to fully harness their therapeutic potential. Future studies should focus on direct, quantitative comparisons of a broader range of EpFAs across various biological systems to provide a more complete picture of their relative efficacies.

References

A Head-to-Head Battle in Inflammation: 19(20)-EpDTE vs. Resolvin D1

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of inflammatory resolution, two key lipid mediators, 19(20)-EpDTE and Resolvin D1 (RvD1), have emerged as promising therapeutic candidates. Both molecules play crucial roles in orchestrating the return to tissue homeostasis after an inflammatory insult. This guide provides an objective comparison of their performance in preclinical inflammation models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

At a Glance: Key Performance Indicators

While direct head-to-head studies are limited, a comparative analysis of their effects in similar inflammation models reveals distinct potencies and mechanistic nuances.

Feature19(20)-Epoxydocosatetraenoic Acid (19(20)-EpDTE)Resolvin D1 (RvD1)
Primary Precursor Docosahexaenoic Acid (DHA)Docosahexaenoic Acid (DHA)
Key Biosynthetic Enzyme Cytochrome P450 (CYP) epoxygenase15-Lipoxygenase (15-LOX) and 5-Lipoxygenase (5-LOX)
Primary Receptors GPR120, Cannabinoid Receptor 2 (CB2) (evidence emerging)ALX/FPR2, GPR32
Anti-inflammatory Potency ModerateHigh
Key Anti-inflammatory Actions Reduces pro-inflammatory cytokine production (IL-6, TNF-α), decreases macrophage accumulation.Potently inhibits neutrophil infiltration, enhances macrophage efferocytosis, reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and promotes pro-resolving cytokine production (IL-10).
Established In Vivo Models Nonalcoholic steatohepatitis (NASH), LPS-induced cytotoxicity in cardiac cells.Zymosan-induced peritonitis, LPS-induced acute lung injury, experimental autoimmune neuritis, periodontitis, and more.

Performance in Preclinical Inflammation Models: A Closer Look

Resolvin D1: A Potent Regulator of Neutrophil Trafficking and Macrophage Function

Resolvin D1 has been extensively studied and demonstrates potent anti-inflammatory and pro-resolving activities across a wide range of animal models.

Zymosan-Induced Peritonitis: This model mimics a sterile inflammatory response. Administration of RvD1 significantly reduces the influx of neutrophils into the peritoneal cavity, a hallmark of acute inflammation. For instance, in a mouse model of zymosan-induced peritonitis, RvD1 has been shown to reduce neutrophil numbers in the peritoneal exudate by over 50%.[1] Furthermore, RvD1 promotes the resolution of inflammation by enhancing the clearance of apoptotic neutrophils by macrophages (efferocytosis).[2]

LPS-Induced Acute Lung Injury (ALI): In models of ALI induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria, RvD1 treatment has been shown to significantly decrease the total number of cells, particularly neutrophils, in the bronchoalveolar lavage fluid (BALF). It also reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the BALF.[3]

19(20)-EpDTE: A Modulator of Macrophage-Driven Inflammation

Research on 19(20)-EpDTE (also known as 19,20-EDP) is expanding, with current evidence pointing to its significant role in modulating macrophage activity and cytokine production.

Nonalcoholic Steatohepatitis (NASH): In a mouse model of NASH, 19,20-EpDPE was found to attenuate the formation of hepatic crown-like structures, which are aggregates of macrophages surrounding dead hepatocytes, and reduce liver fibrosis. This effect was mediated through the G protein-coupled receptor 120 (GPR120).[1]

LPS-Induced Inflammation in Vitro: In studies using cell cultures, 19,20-EDP has demonstrated its ability to counteract inflammatory insults. For example, in LPS-stimulated microglial cells, 19,20-EDP dose-dependently inhibited the production of the pro-inflammatory cytokine IL-6 while increasing the production of the anti-inflammatory cytokine IL-10.[4] Similarly, in cardiac cells challenged with LPS, 19,20-EDP suppressed NF-κB activation and the subsequent release of TNF-α.

Signaling Pathways: Unraveling the Mechanisms of Action

The distinct biological effects of 19(20)-EpDTE and Resolvin D1 are governed by their interaction with specific cell surface receptors and the subsequent activation of intracellular signaling cascades.

Resolvin D1 Signaling Pathway

RvD1 primarily signals through two G protein-coupled receptors: ALX/FPR2 (also a receptor for lipoxin A4) and GPR32.[2] Binding to these receptors on immune cells, particularly neutrophils and macrophages, initiates a cascade of events that ultimately dampen the inflammatory response. Key downstream effects include the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of pro-resolving pathways.[1]

Resolvin_D1_Signaling cluster_receptors Receptors cluster_effects Cellular Effects RvD1 Resolvin D1 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 GPR32 GPR32 RvD1->GPR32 Inhibit_NFkB Inhibit NF-κB Activation ALX_FPR2->Inhibit_NFkB Promote_Efferocytosis Promote Efferocytosis ALX_FPR2->Promote_Efferocytosis Increase_IL10 ↑ Anti-inflammatory IL-10 ALX_FPR2->Increase_IL10 Reduce_Neutrophil ↓ Neutrophil Infiltration ALX_FPR2->Reduce_Neutrophil GPR32->Inhibit_NFkB GPR32->Promote_Efferocytosis Macrophage Macrophage Neutrophil Neutrophil Reduce_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Inhibit_NFkB->Reduce_Cytokines

Resolvin D1 Signaling Cascade
19(20)-EpDTE Signaling Pathway

The signaling mechanisms of 19(20)-EpDTE are an active area of investigation. Current findings suggest that it can signal through GPR120, particularly in the context of metabolic inflammation.[1] There is also emerging evidence for its interaction with the cannabinoid receptor 2 (CB2), which is known to play a role in modulating immune responses.[4] Activation of these receptors on macrophages appears to be a key mechanism for its anti-inflammatory effects.

EpDTE_Signaling cluster_receptors Receptors cluster_effects Cellular Effects EpDTE 19(20)-EpDTE GPR120 GPR120 EpDTE->GPR120 CB2 Cannabinoid Receptor 2 (CB2) EpDTE->CB2 Reduce_Macrophage_Accumulation ↓ Macrophage Accumulation GPR120->Reduce_Macrophage_Accumulation Reduce_Proinflammatory_Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) CB2->Reduce_Proinflammatory_Cytokines Increase_Antiinflammatory_Cytokines ↑ Anti-inflammatory Cytokines (IL-10) CB2->Increase_Antiinflammatory_Cytokines Macrophage Macrophage

19(20)-EpDTE Signaling Cascade

Experimental Protocols: A Guide to Methodology

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of 19(20)-EpDTE and Resolvin D1.

Zymosan-Induced Peritonitis in Mice (Resolvin D1)

Objective: To evaluate the effect of Resolvin D1 on neutrophil infiltration in a model of sterile peritonitis.

Animal Model: Male FVB or C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Mice are administered Resolvin D1 (typically 10-100 ng per mouse) or vehicle (e.g., saline containing 0.1% ethanol) via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Thirty minutes after treatment, peritonitis is induced by i.p. injection of zymosan A (typically 1 mg in 1 ml of sterile saline).

  • At various time points after zymosan injection (e.g., 4, 12, 24 hours), mice are euthanized.

  • The peritoneal cavity is washed with phosphate-buffered saline (PBS) containing EDTA to collect peritoneal exudate cells.

  • Total cell counts are determined using a hemocytometer.

  • Differential cell counts (neutrophils, macrophages) are determined by flow cytometry using specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages) or by cytospin preparations stained with Wright-Giemsa.

Key Endpoints:

  • Total number of leukocytes in the peritoneal lavage fluid.

  • Number and percentage of neutrophils in the peritoneal lavage fluid.

  • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the peritoneal lavage fluid, measured by ELISA or multiplex assay.

LPS-Induced Inflammation in Microglia (19(20)-EpDTE)

Objective: To assess the anti-inflammatory effects of 19(20)-EpDTE on activated microglia.

Cell Model: Murine BV-2 microglial cell line or primary microglia.

Procedure:

  • Cells are plated in appropriate culture dishes and allowed to adhere.

  • Cells are pre-treated with various concentrations of 19(20)-EpDTE (e.g., 10 nM to 1 µM) or vehicle for a specified period (e.g., 1-2 hours).

  • Inflammation is induced by adding lipopolysaccharide (LPS; typically 100 ng/ml to 1 µg/ml) to the cell culture medium.

  • After a defined incubation period (e.g., 6, 12, or 24 hours), the cell culture supernatant is collected for cytokine analysis.

  • Cells can be lysed for analysis of intracellular signaling proteins by Western blot (e.g., NF-κB pathway components).

Key Endpoints:

  • Concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant, measured by ELISA.

  • Expression and phosphorylation status of key signaling proteins (e.g., p65 subunit of NF-κB) in cell lysates, determined by Western blotting.

  • Cell viability, assessed by assays such as the MTT or LDH assay, to rule out cytotoxic effects of the treatments.

Experimental_Workflow cluster_in_vivo In Vivo Model: Zymosan-Induced Peritonitis cluster_in_vitro In Vitro Model: LPS-Stimulated Macrophages A1 Administer RvD1 or Vehicle to Mice A2 Induce Peritonitis with Zymosan (i.p.) A1->A2 A3 Collect Peritoneal Lavage Fluid A2->A3 A4 Analyze Cell Infiltration (Flow Cytometry) and Cytokines (ELISA) A3->A4 B1 Pre-treat Macrophages with 19(20)-EpDTE or Vehicle B2 Stimulate with LPS B1->B2 B3 Collect Supernatant and Cell Lysates B2->B3 B4 Analyze Cytokines (ELISA) and Signaling Proteins (Western Blot) B3->B4

Comparative Experimental Workflow

Conclusion and Future Directions

Both Resolvin D1 and 19(20)-EpDTE demonstrate significant anti-inflammatory and pro-resolving properties, albeit through distinct mechanisms and with varying potencies in the models studied to date. RvD1 appears to be a more potent inhibitor of neutrophil infiltration, a critical early event in acute inflammation. In contrast, 19(20)-EpDTE shows promise in modulating macrophage-driven chronic and metabolic inflammation.

For researchers and drug development professionals, the choice between targeting the RvD1 or the 19(20)-EpDTE pathway may depend on the specific inflammatory condition being addressed. Acute inflammatory diseases characterized by excessive neutrophil influx may benefit more from RvD1-based therapies. Chronic inflammatory and metabolic disorders where macrophage dysregulation is a key feature might be more amenable to treatments targeting the 19(20)-EpDTE signaling axis.

Future research should focus on direct comparative studies of these two mediators in a wider array of inflammation models. Elucidating the full receptor repertoire and downstream signaling pathways of 19(20)-EpDTE in various immune cell types will be crucial for its development as a therapeutic agent. Furthermore, exploring potential synergistic effects of combining these two mediators could open up new avenues for more effective resolution of inflammation.

References

A Comparative Analysis of 19(20)-EpDTE and 17(18)-EpETE: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two key omega-3 fatty acid-derived epoxides: 19(20)-epoxydocosatetraenoic acid (19(20)-EpDTE) and 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE). This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Derived from docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) respectively, 19(20)-EpDTE and 17(18)-EpETE are cytochrome P450 (CYP) epoxygenase metabolites that exhibit a range of potent biological effects. While both molecules are recognized for their anti-inflammatory properties, recent studies have unveiled distinct and comparable activities in various physiological processes, including brown adipogenesis, mitochondrial respiration, and angiogenesis. Understanding these differences is crucial for the targeted development of novel therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies of 19(20)-EpDTE and 17(18)-EpETE.

Table 1: Comparative Effects on Brown Adipogenesis and Mitochondrial Respiration

Parameter19(20)-EpDTE (with t-TUCB)17(18)-EpETE (with t-TUCB)Reference
Brown Adipogenesis
PGC1α Protein ExpressionSignificantly increased at 10 µMSignificantly increased at 10 µM[1]
CD36 Protein ExpressionNo significant changeSignificantly increased at 10 µM[1]
UCP1 Protein ExpressionNo significant changeSignificantly increased at 10 µM[1]
Mitochondrial Respiration in Differentiating Brown Adipocytes
Basal RespirationDose-dependent increaseMore potent dose-dependent increase[1]
ATP-linked RespirationDose-dependent increaseMore potent dose-dependent increase[1]
Proton LeakDose-dependent increaseMore potent dose-dependent increase[1]
Mitochondrial Respiration in Differentiated Brown Adipocytes
Basal RespirationSignificant increaseSignificant increase[1]
ATP-linked RespirationSignificant increaseSignificant increase[1]
Proton Leak (uncoupling)No significant increaseSignificant increase[1]

*t-TUCB is a soluble epoxide hydrolase inhibitor used to stabilize the epoxides.

Table 2: Comparative Anti-inflammatory and Anti-angiogenic Activities

Biological Activity19(20)-EpDTE17(18)-EpETEReference
Anti-inflammatory
NF-κB Activation (LPS-induced)Significantly inhibitedSignificantly inhibited[1]
Anti-angiogenic
VEGF-induced AngiogenesisPotent inhibitorLess potent
VEGF-induced VEGFR2 PhosphorylationDramatically inhibited at 1 µMNot specified

Signaling Pathways

The distinct biological effects of 19(20)-EpDTE and 17(18)-EpETE are mediated by their interaction with specific signaling pathways.

17(18)-EpETE Anti-inflammatory Signaling

17(18)-EpETE exerts its potent anti-inflammatory effects through a multi-pronged mechanism involving the activation of G-protein coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor-gamma (PPARγ), and the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway.[2][3][4]

GPR40_PPARg_p38_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 17(18)-EpETE_ext 17(18)-EpETE GPR40 GPR40 17(18)-EpETE_ext->GPR40 activates Rac Rac GPR40->Rac inhibits p38_MAPK p38 MAPK IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates PPARg PPARγ PPARg_nuc PPARγ PPARg->PPARg_nuc translocates 17(18)-EpETE_int 17(18)-EpETE 17(18)-EpETE_int->p38_MAPK inhibits 17(18)-EpETE_int->IKK inhibits 17(18)-EpETE_int->PPARg activates Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes activates Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPARg_nuc->Anti_inflammatory_Genes activates

17(18)-EpETE Anti-inflammatory Signaling Pathway
19(20)-EpDTE and 17(18)-EpETE in Brown Adipogenesis

Both epoxides, when stabilized with a soluble epoxide hydrolase inhibitor, promote brown adipogenesis, though 17(18)-EpETE appears to be more potent in inducing the expression of key thermogenic proteins.[1]

Brown_Adipogenesis_Pathway cluster_markers Key Markers Epoxides 19(20)-EpDTE or 17(18)-EpETE + sEH inhibitor Preadipocyte Brown Preadipocyte Epoxides->Preadipocyte promote Differentiation Differentiation Preadipocyte->Differentiation Brown_Adipocyte Mature Brown Adipocyte Differentiation->Brown_Adipocyte PGC1a PGC1α Differentiation->PGC1a upregulates CD36 CD36 Differentiation->CD36 upregulates (17(18)-EpETE) UCP1 UCP1 Differentiation->UCP1 upregulates (17(18)-EpETE)

Role of Epoxides in Brown Adipogenesis

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Brown Adipocyte Differentiation Assay

This protocol describes the induction of differentiation in murine brown preadipocytes.

  • Cell Seeding: Seed murine brown preadipocytes in a suitable culture plate and grow to confluence in differentiation medium.

  • Induction: Two days after confluence (Day 0), replace the medium with induction medium containing dexamethasone, isobutylmethylxanthine (IBMX), and indomethacin. The test compounds (19(20)-EpDTE or 17(18)-EpETE with a soluble epoxide hydrolase inhibitor like t-TUCB) are added at this stage.

  • Maintenance: On Day 2, replace the induction medium with differentiation medium containing insulin (B600854) and T3, along with the test compounds.

  • Analysis: From Day 6 onwards, the differentiated brown adipocytes can be analyzed for lipid accumulation (Oil Red O staining) and protein expression of key markers (e.g., PGC1α, CD36, UCP1) by Western blot.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the measurement of mitochondrial function in cultured cells.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere.

  • Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Cartridge Preparation: Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator. Load the injection ports with mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) just before the assay.

  • Seahorse XF Analyzer Operation: Calibrate the instrument with the hydrated sensor cartridge. Replace the calibrant plate with the cell culture plate and initiate the assay protocol. The instrument will sequentially inject the inhibitors and measure the oxygen consumption rate (OCR) in real-time.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

Western Blot for p38 MAPK Phosphorylation

This protocol is for detecting the activation state of p38 MAPK.

  • Cell Lysis: After experimental treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24-48 hours, treat the transfected cells with the inflammatory stimulus (e.g., LPS) in the presence or absence of the test compounds (19(20)-EpDTE or 17(18)-EpETE).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Vascular Tension Measurement

This protocol is used to assess the vasoactive properties of the compounds on isolated blood vessels.

  • Vessel Preparation: Isolate arterial rings and mount them in a wire myograph chamber filled with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Equilibration and Viability Check: Allow the vessels to equilibrate under a resting tension. Assess the viability of the vessels by contracting them with a high-potassium solution or a vasoconstrictor like phenylephrine, followed by a relaxation test with an endothelium-dependent vasodilator like acetylcholine.

  • Experimental Protocol: Pre-contract the arterial rings with a vasoconstrictor to a submaximal level. Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (19(20)-EpDTE or 17(18)-EpETE) and record the changes in tension.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

Conclusion

Both 19(20)-EpDTE and 17(18)-EpETE are potent bioactive lipid mediators with significant therapeutic potential. While they share anti-inflammatory properties, their distinct effects on processes like brown adipogenesis, mitochondrial uncoupling, and angiogenesis suggest that they may be suited for different therapeutic applications. 17(18)-EpETE's pronounced effects on brown adipocyte maturation and mitochondrial uncoupling highlight its potential in metabolic diseases. Conversely, the potent anti-angiogenic activity of 19(20)-EpDTE suggests its utility in cancer therapy and other diseases characterized by excessive blood vessel growth. Further research into the specific molecular targets and signaling pathways of these epoxides will be crucial for the development of targeted and effective therapies.

References

19(20)-EpDTE: A Potential New Biomarker on the Horizon? A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers is paramount for advancing disease diagnosis, prognosis, and therapeutic monitoring. In this context, 19(20)-Epoxyeicosatetraenoic acid (19(20)-EpDTE), a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA), has emerged as a molecule of interest. This guide provides a comprehensive comparison of 19(20)-EpDTE with established biomarkers in key disease areas, supported by available data and detailed experimental methodologies.

While preclinical studies suggest a promising role for 19(20)-EpDTE in modulating key pathological processes such as angiogenesis and inflammation, it is crucial to note that its validation as a clinical biomarker is still in its nascent stages. This guide will objectively present the current understanding of 19(20)-EpDTE's biological functions and compare its potential utility against currently employed biomarkers.

Section 1: 19(20)-EpDTE and Its Proposed Role in Disease

19(20)-EpDTE is an epoxy fatty acid (EpFA) that has demonstrated potent biological activities. Preclinical research has primarily highlighted its anti-angiogenic and anti-inflammatory properties.

One of the key mechanisms of action for 19(20)-EpDTE is its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Studies have shown that 19(20)-EpDTE can block the VEGF–VEGFR2 signaling pathway, a central regulator of angiogenesis. This inhibitory effect on angiogenesis suggests its potential as a biomarker for monitoring cancer progression and the efficacy of anti-angiogenic therapies.

Furthermore, epoxy fatty acids, in general, are recognized for their role in resolving inflammation.[1][2] This positions 19(20)-EpDTE as a candidate biomarker for a range of inflammatory diseases. The balance between pro-inflammatory and anti-inflammatory lipid mediators is crucial in maintaining tissue homeostasis, and alterations in the levels of molecules like 19(20)-EpDTE could reflect the inflammatory status of an individual.

Section 2: Comparison with Validated Biomarkers

To provide a clear perspective on the potential of 19(20)-EpDTE, this section compares it with established biomarkers in two major disease areas: cancer (angiogenesis) and inflammatory diseases.

Angiogenesis Biomarkers in Cancer

Table 1: Comparison of 19(20)-EpDTE with Validated Angiogenesis Biomarkers

BiomarkerTypeValidation StatusAdvantagesDisadvantages
19(20)-EpDTE Lipid MediatorPreclinical/Research Potentially reflects bioactive lipid signaling in the tumor microenvironment; may indicate response to therapies targeting fatty acid metabolism.Lacks clinical validation; limited data on sensitivity and specificity; requires specialized analytical methods (LC-MS/MS).
Vascular Endothelial Growth Factor (VEGF) ProteinClinically Validated Well-established role in angiogenesis; assays are widely available (ELISA); used to monitor some anti-angiogenic therapies.Circulating levels may not always correlate with tumor VEGF activity; can be influenced by various physiological conditions.
Circulating Endothelial Cells (CECs) CellularClinically Validated Provide a direct measure of endothelial turnover and vessel damage; levels can correlate with response to anti-angiogenic therapy.Enumeration methods are not fully standardized; can be technically challenging and costly.
Thrombospondin-1 (TSP-1) ProteinResearch/Preclinical Endogenous inhibitor of angiogenesis; levels may correlate with tumor suppression.Clinical utility as a standalone biomarker is not yet fully established.
Biomarkers in Inflammatory Diseases

Table 2: Comparison of 19(20)-EpDTE with Validated Inflammatory Biomarkers

BiomarkerTypeValidation StatusAdvantagesDisadvantages
19(20)-EpDTE Lipid MediatorPreclinical/Research May provide insights into the resolution phase of inflammation; could be more specific to certain inflammatory pathways than general markers.Not clinically validated; normal ranges and disease-specific alterations are unknown; requires LC-MS/MS.
C-Reactive Protein (CRP) ProteinClinically Validated Highly sensitive marker of acute inflammation; widely used in clinical practice; standardized and inexpensive assays (immunoassays).Non-specific; levels can be elevated in many conditions, including infection, trauma, and chronic diseases.
Erythrocyte Sedimentation Rate (ESR) CellularClinically Validated Simple and inexpensive test to detect inflammation.Non-specific and can be influenced by factors other than inflammation (e.g., anemia, age, sex).
Cytokines (e.g., IL-6, TNF-α) ProteinClinically Validated (in specific contexts) Provide specific information about the type of inflammatory response; used to monitor certain autoimmune diseases and response to targeted therapies.Short half-life in circulation can make measurement challenging; levels can fluctuate rapidly; assays can be expensive.

Section 3: Experimental Protocols

Accurate and reproducible measurement is critical for biomarker validation. The primary method for quantifying 19(20)-EpDTE and other lipid mediators is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol for Quantification of 19(20)-EpDTE in Human Plasma by LC-MS/MS

This protocol is a representative method synthesized from established procedures for lipid analysis.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract lipids from plasma and remove interfering substances.

  • Materials: Human plasma, internal standard (e.g., d11-14,15-EET), methanol (B129727), ethyl acetate (B1210297), hexane, formic acid, SPE cartridges (e.g., C18).

  • Procedure:

    • Spike 0.5 mL of human plasma with the internal standard.

    • Add 1 mL of methanol to precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and acidify with 0.1% formic acid.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the acidified supernatant onto the SPE cartridge.

    • Wash the cartridge with a low-polarity solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the lipids with a high-polarity solvent (e.g., ethyl acetate or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Objective: To separate 19(20)-EpDTE from other lipid isomers and matrix components.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 30% B

    • 18.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To specifically detect and quantify 19(20)-EpDTE based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 19(20)-EpDTE: Precursor ion (Q1) m/z 347.2 -> Product ion (Q3) m/z [Specific fragment to be determined based on fragmentation studies, e.g., cleavage at the epoxide ring].

    • Internal Standard (e.g., d11-14,15-EET): Precursor ion (Q1) m/z 331.2 -> Product ion (Q3) m/z [Specific fragment].

  • Data Analysis: Quantify 19(20)-EpDTE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a 19(20)-EpDTE standard.

Section 4: Visualizing the Concepts

To further clarify the biological context and experimental workflow, the following diagrams are provided.

Signaling_Pathway DHA DHA CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 EpDTE 19(20)-EpDTE CYP450->EpDTE VEGFR2 VEGFR2 EpDTE->VEGFR2 Inhibits Inflammation Inflammation Resolution EpDTE->Inflammation Promotes VEGF VEGF VEGF->VEGFR2 Angiogenesis Angiogenesis (Tumor Growth, Metastasis) VEGFR2->Angiogenesis

Caption: Signaling pathway of 19(20)-EpDTE synthesis and its inhibitory effect on VEGF-mediated angiogenesis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Human Plasma Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Extract Solid-Phase Extraction (SPE) Precipitate->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC Liquid Chromatography (Separation) Evaporate->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Quantification vs. Calibration Curve) MS->Data

Caption: Experimental workflow for the quantification of 19(20)-EpDTE in human plasma using LC-MS/MS.

Conclusion

19(20)-EpDTE holds promise as a potential biomarker due to its involvement in the critical pathological processes of angiogenesis and inflammation. Its measurement could offer a more nuanced understanding of the lipid-mediated signaling events within a disease microenvironment compared to more general protein-based biomarkers. However, its clinical utility is yet to be established through rigorous validation studies.

For researchers and drug developers, 19(20)-EpDTE represents an exciting avenue for investigation. Future studies should focus on:

  • Establishing reference ranges in healthy populations.

  • Conducting large-scale clinical studies to evaluate its correlation with disease activity, prognosis, and response to therapy in various cancers and inflammatory conditions.

  • Comparing its performance head-to-head with established biomarkers in prospective clinical trials.

  • Standardizing and validating analytical methods for its robust and reproducible quantification.

While established biomarkers like VEGF and CRP will continue to be mainstays in clinical practice, the exploration of novel markers like 19(20)-EpDTE is essential for advancing personalized medicine and developing more effective therapeutic strategies. This guide serves as a foundational resource for understanding the current landscape and future directions in this promising area of research.

References

Navigating the Measurement of 19(20)-EpDTE: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the study of lipid mediators, the accurate quantification of 19(20)-epoxydocosatetraenoic acid (19(20)-EpDTE) is paramount. This bioactive epoxide of docosahexaenoic acid (DHA) plays a crucial role in various physiological and pathological processes, making its precise measurement a key aspect of research in inflammation, angiogenesis, and pain signaling. This guide provides a comprehensive comparison of the primary analytical techniques employed for 19(20)-EpDTE measurement, offering insights into their principles, performance, and experimental protocols to aid in the selection of the most appropriate method for specific research needs.

The three principal methods for the quantification of 19(20)-EpDTE are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each technique presents a unique set of advantages and limitations in terms of sensitivity, specificity, throughput, and cost.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the three major analytical techniques for 19(20)-EpDTE measurement.

FeatureLC-MS/MSGC-MSELISA
Sensitivity High (pg/mL to ng/mL)High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)
Specificity Very HighHighModerate to High
Throughput ModerateLow to ModerateHigh
Sample Volume SmallSmall to ModerateSmall
Cost per Sample HighModerate to HighLow to Moderate
Instrumentation Cost HighHighLow
Sample Preparation Moderate to ComplexComplex (derivatization required)Simple
Multiplexing YesLimitedNo

In-Depth Comparison of Measurement Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the quantification of 19(20)-EpDTE due to its high sensitivity and specificity. This technique separates the analyte from a complex mixture using liquid chromatography, followed by its ionization and detection based on its mass-to-charge ratio using tandem mass spectrometry.

Advantages:

  • High Sensitivity and Specificity: LC-MS/MS can detect and quantify very low levels of 19(20)-EpDTE, and the use of multiple reaction monitoring (MRM) ensures high specificity by monitoring unique precursor-product ion transitions.

  • Multiplexing Capability: It allows for the simultaneous measurement of multiple lipid mediators in a single run, providing a broader understanding of the metabolic profile.

  • Structural Information: Mass spectrometry provides valuable structural information, confirming the identity of the analyte.

Limitations:

  • High Cost: The initial investment in instrumentation and the operational costs are significant.

  • Matrix Effects: The presence of other components in the sample matrix can interfere with the ionization of the target analyte, potentially affecting accuracy.

  • Moderate Throughput: While faster than GC-MS, it is generally not as high-throughput as ELISA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like 19(20)-EpDTE, a chemical derivatization step is necessary to increase their volatility and thermal stability.

Advantages:

  • High Resolution: Gas chromatography offers excellent separation efficiency, leading to high-resolution chromatograms.

  • Established Libraries: Extensive mass spectral libraries are available for compound identification.

Limitations:

  • Derivatization Required: The mandatory derivatization step adds complexity and time to the sample preparation protocol and can be a source of variability.[1][2][3]

  • Lower Throughput: The longer run times and complex sample preparation make it less suitable for large-scale studies.

  • Potential for Analyte Degradation: The high temperatures used in the gas chromatograph can potentially lead to the degradation of thermally labile compounds.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique that utilizes the specific binding of an antibody to its antigen for detection. Commercially available ELISA kits for 19(20)-EpDTE offer a convenient and high-throughput option for quantification.

Advantages:

  • High Throughput: The 96-well plate format allows for the simultaneous analysis of a large number of samples.

  • Cost-Effective: ELISA is generally more affordable in terms of both reagents and instrumentation compared to mass spectrometry-based methods.

  • Simple Workflow: The experimental procedure is relatively straightforward and does not require extensive technical expertise.

Limitations:

  • Lower Specificity: Cross-reactivity of the antibody with structurally similar compounds can be a concern, potentially leading to overestimated results.

  • Lower Sensitivity: The detection limits of ELISA are typically higher than those of LC-MS/MS and GC-MS.

  • Indirect Measurement: ELISA measures the analyte indirectly through an enzyme-catalyzed colorimetric reaction, which can be influenced by various factors.

Experimental Protocols

LC-MS/MS Protocol for 19(20)-EpDTE Quantification
  • Sample Preparation:

    • Extraction: Solid-phase extraction (SPE) is commonly used to extract 19(20)-EpDTE from biological matrices like plasma or tissue homogenates.

    • Internal Standard Spiking: A deuterated internal standard of 19(20)-EpDTE is added to the sample prior to extraction to correct for matrix effects and variations in recovery.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column is typically used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of acid (e.g., formic acid) is employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-product ion transitions for 19(20)-EpDTE and its internal standard.

GC-MS Protocol for 19(20)-EpDTE Quantification
  • Sample Preparation:

    • Extraction: Similar to LC-MS/MS, SPE is used for extraction.

    • Saponification: To release esterified 19(20)-EpDTE, a saponification step with a base (e.g., potassium hydroxide) may be necessary.

    • Derivatization: The extracted and saponified sample is derivatized to increase volatility. A common method is to convert the carboxylic acid to a pentafluorobenzyl (PFB) ester and the epoxide to a trimethylsilyl (B98337) (TMS) ether.

  • Gas Chromatography:

    • Column: A capillary column with a non-polar stationary phase is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is applied to separate the analytes.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI often provides higher sensitivity for electrophilic derivatives like PFB esters.

    • Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions characteristic of the derivatized 19(20)-EpDTE.

ELISA Protocol for 19(20)-EpDTE Quantification
  • Sample Preparation:

    • Samples (e.g., plasma, serum, cell culture supernatant) are typically diluted according to the manufacturer's instructions.

  • Assay Procedure:

    • Standards and samples are added to the wells of a microplate pre-coated with a capture antibody specific for 19(20)-EpDTE.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate for the enzyme is added, resulting in a color change.

    • The absorbance is measured using a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

    • The concentration of 19(20)-EpDTE in the samples is determined by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

The accurate measurement of 19(20)-EpDTE is crucial for understanding its role in various signaling pathways. Below are diagrams illustrating a simplified signaling pathway involving 19(20)-EpDTE and the general experimental workflows for its measurement.

19_20_EpDTE_Signaling_Pathway DHA DHA CYP450 CYP450 Epoxygenase DHA->CYP450 EpDTE 19(20)-EpDTE CYP450->EpDTE sEH sEH EpDTE->sEH Receptor Cell Surface Receptor EpDTE->Receptor DHDP 19,20-DiHDPA sEH->DHDP Signaling Intracellular Signaling Cascades Receptor->Signaling Response Biological Response (e.g., Anti-inflammatory) Signaling->Response

Caption: Simplified signaling pathway of 19(20)-EpDTE.

Measurement_Workflow cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow cluster_ELISA ELISA Workflow LCMS_Sample Sample Collection LCMS_Extract Solid-Phase Extraction LCMS_Sample->LCMS_Extract LCMS_LC LC Separation LCMS_Extract->LCMS_LC LCMS_MS MS/MS Detection LCMS_LC->LCMS_MS LCMS_Data Data Analysis LCMS_MS->LCMS_Data GCMS_Sample Sample Collection GCMS_Extract Extraction & Saponification GCMS_Sample->GCMS_Extract GCMS_Deriv Derivatization GCMS_Extract->GCMS_Deriv GCMS_GC GC Separation GCMS_Deriv->GCMS_GC GCMS_MS MS Detection GCMS_GC->GCMS_MS GCMS_Data Data Analysis GCMS_MS->GCMS_Data ELISA_Sample Sample Collection & Dilution ELISA_Incubate Incubation with Antibodies ELISA_Sample->ELISA_Incubate ELISA_Wash Washing ELISA_Incubate->ELISA_Wash ELISA_Substrate Substrate Addition ELISA_Wash->ELISA_Substrate ELISA_Read Absorbance Reading ELISA_Substrate->ELISA_Read ELISA_Data Data Analysis ELISA_Read->ELISA_Data

Caption: General experimental workflows for 19(20)-EpDTE measurement.

Conclusion

The choice of an analytical technique for the measurement of 19(20)-EpDTE is a critical decision that depends on the specific research question, available resources, and the required level of sensitivity and specificity. LC-MS/MS offers the highest accuracy and specificity, making it the preferred method for detailed mechanistic studies and clinical validation. GC-MS provides a robust alternative, particularly when high-resolution separation is required, although the need for derivatization adds complexity. ELISA presents a high-throughput and cost-effective solution for large-scale screening studies, but with the caveat of potentially lower specificity and sensitivity. By carefully considering the strengths and weaknesses of each technique, researchers can select the most appropriate method to advance their understanding of the biological roles of 19(20)-EpDTE.

References

A Comparative Guide to the Efficacy of (±)19(20)-EpDTE Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 19,20-epoxydocosatetraenoic acid (19,20-EpDTE), a cytochrome P450 (CYP) metabolite of docosahexaenoic acid (DHA). While methods for the synthesis and separation of the individual 19(S),20(R)-EpDTE and 19(R),20(S)-EpDTE enantiomers have been established, a direct quantitative comparison of their efficacy in biological systems is not extensively documented in publicly available literature. This guide summarizes the biological effects attributed to the racemic mixture of (±)19(20)-EpDTE, details the experimental protocols for assessing these activities, and outlines the methodologies for enantiomer separation, thereby providing a framework for future comparative studies.

Biological Activity and Signaling Pathways

This compound has been identified as a bioactive lipid mediator involved in several key physiological processes. Its effects are primarily linked to the activation of G protein-coupled receptor 120 (GPR120) and the modulation of the Rho-kinase pathway.

Key Biological Activities:

  • Promotion of Brown Adipose Tissue (BAT) Thermogenesis and White Adipose Tissue (WAT) Browning: this compound, along with other CYP-derived metabolites, has been shown to induce thermogenic programs in adipocytes. This process is crucial for energy expenditure and has potential therapeutic implications for obesity and metabolic diseases. The signaling cascade is initiated through the activation of GPR120, which in turn stimulates AMP-activated protein kinase (AMPK)α.[1]

  • Suppression of Liver Fibrosis: In models of non-alcoholic steatohepatitis (NASH), this compound has demonstrated the ability to suppress the formation of hepatic crown-like structures and reduce liver fibrosis. This protective effect is also mediated by the GPR120 receptor.[2][3]

  • Vasodilation and Reduced Calcium Sensitivity: this compound has been observed to decrease calcium sensitivity in human pulmonary arteries, leading to vasodilation. This effect is achieved through the inhibition of the Rho-kinase signaling pathway.[4]

The following diagram illustrates the known signaling pathways of this compound:

19(20)-EpDTE Signaling Pathways cluster_0 Adipocyte cluster_1 Vascular Smooth Muscle Cell 19(20)-EpDTE_adipocyte This compound GPR120_adipocyte GPR120 19(20)-EpDTE_adipocyte->GPR120_adipocyte activates AMPKa AMPKα GPR120_adipocyte->AMPKa activates Thermogenesis BAT Thermogenesis & WAT Browning AMPKa->Thermogenesis 19(20)-EpDTE_vasculature This compound Rho-kinase Rho-kinase 19(20)-EpDTE_vasculature->Rho-kinase inhibits Vasodilation Decreased Ca2+ Sensitivity (Vasodilation) Rho-kinase->Vasodilation

Signaling pathways of this compound.

Quantitative Data

Direct comparative quantitative data on the efficacy of the individual 19(S),20(R)-EpDTE and 19(R),20(S)-EpDTE enantiomers is not currently available in the reviewed literature. The following table summarizes the reported effects of the racemic mixture this compound.

Biological EffectModel SystemKey Findings
Brown Adipogenesis and Mitochondrial Respiration Murine brown preadipocytesWith a soluble epoxide hydrolase inhibitor, (±)19,20-EDP promoted brown adipogenesis and increased mitochondrial respiration in a dose-dependent manner.[5][6]
Suppression of Liver Fibrosis Mouse model of NASHIntraperitoneal administration of (±)-19(20)-EpDPA (100 ng/animal) suppressed hepatic crown-like structure formation and liver fibrosis.[3]
Vasodilation Human pulmonary arteries(±)19,20-EpDPE induced relaxation of pre-contracted arteries in a concentration-dependent manner.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological effects of this compound enantiomers.

Brown Adipogenesis and Mitochondrial Respiration Assay

This protocol is adapted from studies investigating the effects of fatty acid metabolites on adipocyte differentiation and function.[5][6]

  • Cell Culture and Differentiation:

    • Murine brown preadipocytes are cultured in standard growth media.

    • To induce differentiation, the growth medium is replaced with a differentiation medium containing appropriate inducers (e.g., insulin, T3, and a PPARγ agonist).

    • The cells are treated with the individual 19(20)-EpDTE enantiomers, typically in the presence of a soluble epoxide hydrolase inhibitor (e.g., t-TUCB) to prevent rapid metabolism, during and post-differentiation.

  • Assessment of Adipogenesis:

    • Oil Red O Staining: Lipid accumulation, a marker of adipocyte differentiation, is visualized and quantified by Oil Red O staining.

    • Protein Expression: The expression of brown adipocyte marker proteins such as UCP1, PGC1α, and CD36 is determined by Western blotting.

  • Mitochondrial Respiration Measurement:

    • Oxygen consumption rates (OCR) are measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).[7][8][9]

    • Basal respiration, ATP-linked respiration, maximal respiration, and proton leak are determined by the sequential injection of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

The workflow for this experiment is depicted below:

Brown Adipogenesis and Mitochondrial Respiration Workflow cluster_0 Cell Culture & Differentiation cluster_1 Adipogenesis Assessment cluster_2 Mitochondrial Respiration Culture Culture murine brown preadipocytes Differentiate Induce differentiation Culture->Differentiate Treat Treat with 19(20)-EpDTE enantiomers + sEH inhibitor Differentiate->Treat ORO Oil Red O Staining Treat->ORO Western Western Blot for UCP1, PGC1α, CD36 Treat->Western Seahorse Measure OCR with Seahorse XF Analyzer Treat->Seahorse

Workflow for assessing brown adipogenesis.
Rho-Kinase Activity Assay

This protocol is based on commercially available Rho-kinase activity assay kits.[10][11]

  • Sample Preparation:

    • Vascular smooth muscle cells or tissue lysates are prepared.

    • Samples are incubated with the individual 19(20)-EpDTE enantiomers.

  • Kinase Assay:

    • The assay is performed in a microplate pre-coated with a recombinant MYPT1, a substrate of Rho-kinase.

    • ATP is added to initiate the kinase reaction.

  • Detection:

    • The phosphorylated MYPT1 is detected using a specific primary antibody against phospho-MYPT1 (Thr696).

    • An HRP-conjugated secondary antibody is then added.

    • The signal is developed using a chromogenic substrate (e.g., TMB) and measured spectrophotometrically.

GPR120 Activation Assay

This protocol is based on studies investigating GPR120 activation by fatty acids.[12][13]

  • Cell Line:

    • A cell line (e.g., HEK293T) stably expressing GPR120 is used. A mock-transfected cell line serves as a negative control.

  • Calcium Imaging:

    • GPR120 activation leads to an increase in intracellular calcium.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The individual 19(20)-EpDTE enantiomers are added, and the change in fluorescence intensity is measured over time using a fluorescence microscope or plate reader.

Enantiomer Separation by Chiral HPLC

The separation of 19(20)-EpDTE enantiomers is essential for their individual study. A detailed protocol for chiral separation has been described.[14]

  • Derivatization: The carboxylic acid group of the EpDTE enantiomers is derivatized to their methyl esters using diazomethane.

  • Chromatography:

    • Column: Chiralcel OB column (250 × 4.6 mm).

    • Mobile Phase: Hexane with 0.3% isopropyl alcohol and 0.05% (v/v) acetic acid.

    • Flow Rate: 1 ml/min.

  • Detection: The separated enantiomers can be detected using a β-radiometric flow scintillation analyzer for radiolabeled compounds or by mass spectrometry.

The general workflow for enantiomer analysis is as follows:

Chiral HPLC Workflow Racemic This compound Mixture Derivatize Derivatization (Methyl Esters) Racemic->Derivatize HPLC Chiral HPLC Separation Derivatize->HPLC Detect Detection (e.g., MS) HPLC->Detect Enantiomer1 19(S),20(R)-EpDTE Detect->Enantiomer1 Enantiomer2 19(R),20(S)-EpDTE Detect->Enantiomer2

Workflow for chiral HPLC separation.

Conclusion

While the racemic mixture of this compound demonstrates significant biological activities with therapeutic potential, particularly in the context of metabolic and cardiovascular diseases, the specific contributions of its individual enantiomers remain to be elucidated. The methodologies for synthesizing and separating the 19(S),20(R) and 19(R),20(S) enantiomers are available, paving the way for future research to directly compare their efficacy. Such studies are crucial for a comprehensive understanding of their structure-activity relationships and for the potential development of more potent and selective therapeutic agents. Researchers are encouraged to utilize the outlined experimental protocols to investigate the differential effects of the this compound enantiomers.

References

Unraveling the Enantiomeric Bioactivity of 19,20-EpDTE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of 19(S),20(R)-epoxydocosapentaenoic acid (19(S),20(R)-EpDTE) and its enantiomer, 19(R),20(S)-epoxydocosapentaenoic acid (19(R),20(S)-EpDTE). While the biological functions of 19,20-EpDTE as a racemic mixture have been explored, data specifically delineating the stereospecific effects of each enantiomer remains largely unavailable. This guide summarizes the known biological activities of 19,20-EpDTE and highlights the current state of research regarding its individual stereoisomers.

General Biological Activities of 19,20-EpDTE

19,20-EpDTE, a cytochrome P450 (CYP) epoxygenase-derived metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), has demonstrated a range of biological effects, primarily with anti-inflammatory and pro-resolving properties.[1]

Anti-Inflammatory Effects

Studies have shown that 19,20-EpDTE can suppress inflammatory pathways. For instance, in models of diet-induced obesity, 19,20-EpDTE, in combination with a soluble epoxide hydrolase inhibitor (which prevents its degradation), was found to suppress NFκB activation in brown adipose tissue.[2][3] NFκB is a key transcription factor that regulates inflammatory responses.

Cardiovascular Effects

19,20-EpDTE is recognized for its vasodilatory properties.[4] It plays a role in reducing blood pressure and protecting the heart from ischemic injury.[5] These effects are partly attributed to its ability to activate calcium-activated potassium channels.[6]

Anti-Angiogenic and Anti-Cancer Properties

Research has indicated that epoxides derived from DHA, including 19,20-EpDTE, can inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[7][8][9] This is in contrast to the pro-angiogenic effects of epoxides derived from the omega-6 fatty acid arachidonic acid.[7][9] Furthermore, derivatives of 19,20-EpDTE have shown anti-tumorigenic and anti-migratory properties in osteosarcoma models.[10]

Analgesic Effects

Epoxides of DHA have been shown to modulate nociceptive signaling, suggesting a role in pain perception and potential as antihyperalgesic lipids.[6]

The Enantiomeric Question: 19(S),20(R)-EpDTE vs. 19(R),20(S)-EpDTE

Despite the documented activities of racemic or unspecified 19,20-EpDTE, a critical question for researchers and drug development professionals is whether the two enantiomers, 19(S),20(R)-EpDTE and 19(R),20(S)-EpDTE, exhibit different biological potencies or even opposing effects. Stereochemistry often plays a crucial role in the biological activity of molecules.

Unfortunately, a thorough review of the scientific literature reveals a lack of direct comparative studies on the biological activities of these two specific stereoisomers. While methods for the asymmetric total synthesis of both 19(S),20(R)-EDP and 19(R),20(S)-EDP have been reported, which is a critical step for enabling such investigations, the subsequent comparative biological evaluations have not yet been published.[11][12] One study explicitly notes that the biological activity of DHA epoxide enantiomers is still "largely unknown".[4]

Signaling Pathways

The signaling pathways modulated by 19,20-EpDTE (as a racemate) are beginning to be elucidated. One key pathway involves the G-protein coupled receptor 120 (GPR120) and the activation of AMP-activated protein kinase α (AMPKα), which is implicated in promoting brown adipose tissue thermogenesis.[13] Additionally, 19,20-EpDTE has been shown to directly activate mitochondrial sirtuin 3 (SIRT3), contributing to its cardioprotective effects.[5]

Below is a generalized signaling pathway for 19,20-EpDTE based on available data for the racemate.

19_20_EpDTE_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion GPR120 GPR120 AMPK_alpha AMPKα GPR120->AMPK_alpha Activates Thermogenesis Thermogenesis AMPK_alpha->Thermogenesis Promotes NFkB_Inhibition NFκB Inhibition Inflammation_Reduction Reduced Inflammation NFkB_Inhibition->Inflammation_Reduction SIRT3 SIRT3 Cardioprotection Cardioprotection SIRT3->Cardioprotection 19,20-EpDTE 19,20-EpDTE 19,20-EpDTE->GPR120 Binds to 19,20-EpDTE->NFkB_Inhibition Leads to 19,20-EpDTE->SIRT3 Directly Activates

Caption: General signaling pathways of 19,20-EpDTE.

Experimental Protocols

While direct comparative data is absent, the methodologies used to assess the biological activity of racemic 19,20-EpDTE provide a framework for future enantiomer-specific studies.

In Vitro Angiogenesis Assay (Tube Formation)

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a basement membrane matrix (e.g., Matrigel). The cells are then treated with a vehicle control, a pro-angiogenic factor (e.g., VEGF), and the test compounds (19(S),20(R)-EpDTE and 19(R),20(S)-EpDTE at various concentrations). After a suitable incubation period (e.g., 6 hours), the formation of tube-like structures is visualized by microscopy (e.g., using calcein (B42510) AM staining) and quantified by measuring the total tube length or number of branch points.[7]

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

Liquid Matrigel, mixed with a pro-angiogenic factor (e.g., VEGF) and the test compounds (19(S),20(R)-EpDTE or 19(R),20(S)-EpDTE), is injected subcutaneously into mice. After a set period (e.g., 7-14 days), the Matrigel plugs are excised. Angiogenesis is quantified by measuring the hemoglobin content in the plugs, which correlates with the extent of red blood cell infiltration from new blood vessels. Immunohistochemical staining for endothelial cell markers like CD31 can also be performed.[7]

NFκB Reporter Assay

Cells (e.g., brown preadipocytes) are transfected with a luciferase reporter construct driven by an NFκB response element. Following transfection, cells are treated with an inflammatory stimulus (e.g., LPS) with or without the test compounds. The luciferase activity is then measured, which reflects the level of NFκB activation.[14]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay (Matrigel Plug) HUVECs HUVECs Matrigel_vitro Matrigel HUVECs->Matrigel_vitro Treatment_vitro Treatment: - Vehicle - VEGF - 19(S),20(R)-EpDTE - 19(R),20(S)-EpDTE Matrigel_vitro->Treatment_vitro Incubation_vitro Incubation (6h) Treatment_vitro->Incubation_vitro Quantification_vitro Quantify Tube Formation Incubation_vitro->Quantification_vitro Matrigel_vivo Matrigel + VEGF + Test Compound Injection Subcutaneous Injection in Mice Matrigel_vivo->Injection Incubation_vivo Incubation (7-14 days) Injection->Incubation_vivo Excision Excise Plug Incubation_vivo->Excision Quantification_vivo Quantify Hemoglobin/ CD31 Staining Excision->Quantification_vivo

Caption: Workflow for angiogenesis assays.

Future Directions and Conclusion

The synthesis of individual 19,20-EpDTE enantiomers paves the way for crucial future research.[11][12] Direct, head-to-head comparisons of 19(S),20(R)-EpDTE and 19(R),20(S)-EpDTE are essential to:

  • Determine Stereospecific Potency: Elucidate if one enantiomer is more potent in its anti-inflammatory, vasodilatory, or anti-cancer effects.

  • Identify Differential Effects: Investigate if the enantiomers have distinct or even opposing biological activities.

  • Elucidate Mechanisms of Action: Explore whether the enantiomers interact differently with target receptors and signaling pathways.

References

A Comparative Guide: 19(20)-EpDTE versus EETs in Vascular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vascular functions of 19(20)-epoxydocosatetraenoic acid (19(20)-EpDTE) and epoxyeicosatrienoic acids (EETs). It is designed to be a valuable resource for researchers and professionals involved in the study of cardiovascular physiology and the development of novel therapeutics. This document summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways involved.

Introduction to Eicosanoid Epoxides

Eicosanoid epoxides are potent lipid signaling molecules derived from the cytochrome P450 (CYP) epoxygenase pathway. They play crucial roles in regulating vascular tone, inflammation, and overall cardiovascular homeostasis. While EETs, derived from arachidonic acid (AA), have been extensively studied, emerging research on epoxides derived from other polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), is revealing novel compounds with potentially distinct and more potent vascular effects. 19(20)-EpDTE, an epoxide metabolite of DHA, is one such compound of growing interest.

Comparative Data on Vascular Function

The following tables summarize the available quantitative data comparing the effects of 19(20)-EpDTE and its related isomers with those of traditional EETs on key aspects of vascular function.

Table 1: Vasodilator Potency in Coronary Arteries
CompoundVascular BedSpeciesEC50 for VasodilationReference
EDP Regioisomers Coronary ArteriolesPorcine0.5 - 24 pM[1]
14,15-EET Bovine Coronary ArteryBovine~1 µM[2]
EET Regioisomers Canine Coronary ArteriolesCanine10⁻¹²·⁷ - 10⁻¹⁰·¹ M[3]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Table 2: Potency of BKCa Channel Activation in Coronary Artery Myocytes
CompoundSpeciesEC50 for BKCa ActivationFold Difference (vs. EETs)Reference
13,14-EDP Rat2.2 ± 0.6 pM~1000x more potent[1]
EETs RatNot specified in direct comparison-[1]

BKCa channels (Large-conductance calcium-activated potassium channels) are key mediators of vasodilation.

Table 3: Anti-Inflammatory Effects in Vascular Endothelial Cells
CompoundCell TypeInflammatory StimulusKey Anti-Inflammatory EffectReference
19,20-EDP Not specifiedNot specifiedSuppresses NF-κB activation[4]
11,12-EET Human Umbilical Vein Endothelial Cells (HUVECs)TNF-αInhibits NF-κB activation and VCAM-1 expression (IC50 ~20 nM for VCAM-1 inhibition)[5][6]
14,15-EET HUVECsTNF-αInactive in inhibiting VCAM-1 expression[6]

Signaling Pathways and Mechanisms of Action

Vasodilation

Both 19(20)-EpDTE and EETs induce vasodilation primarily by hyperpolarizing vascular smooth muscle cells (VSMCs). This hyperpolarization leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation.

EETs primarily activate large-conductance calcium-activated potassium (BKCa) channels on VSMCs.[7][8] This leads to an efflux of potassium ions, hyperpolarizing the cell membrane.

19(20)-EpDTE and its regioisomers are exceptionally potent activators of BKCa channels, suggesting a similar primary mechanism but with significantly higher efficacy.[1] Additionally, some evidence suggests that 19(20)-EpDTE may also decrease the calcium sensitivity of the contractile machinery in VSMCs through inhibition of the Rho-kinase pathway.

Vasodilation_Pathways cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell AA Arachidonic Acid (AA) CYP CYP Epoxygenase AA->CYP DHA Docosahexaenoic Acid (DHA) DHA->CYP EETs EETs CYP->EETs EpDTE 19(20)-EpDTE CYP->EpDTE BKCa BKCa Channel EETs->BKCa EETs->BKCa EpDTE->BKCa ~1000x more potent EpDTE->BKCa Rho_kinase Rho-Kinase Pathway EpDTE->Rho_kinase K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channels Voltage-gated Ca2+ Channels (VGCC) Hyperpolarization->Ca_channels Inhibition Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Ca_sensitivity ↓ Ca2+ Sensitivity Rho_kinase->Ca_sensitivity Ca_sensitivity->Vasodilation

Figure 1: Vasodilation signaling pathways of EETs and 19(20)-EpDTE.
Anti-Inflammatory Effects

Vascular inflammation is a critical component in the pathogenesis of diseases like atherosclerosis. Both EETs and 19(20)-EpDTE exhibit anti-inflammatory properties by modulating key signaling pathways in endothelial cells.

A central mechanism for their anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a transcription factor that upregulates the expression of various pro-inflammatory genes, including those for adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1), which are crucial for the recruitment of leukocytes to the vessel wall. By inhibiting NF-κB, these epoxides can reduce the expression of such inflammatory mediators.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK TNFa->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc Translocation EETs EETs EETs->IKK EpDTE 19(20)-EpDTE EpDTE->IKK DNA DNA NFkB_nuc->DNA Pro_inflammatory Pro-inflammatory Genes (e.g., VCAM-1) DNA->Pro_inflammatory Transcription

Figure 2: Anti-inflammatory signaling via NF-κB inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare the vascular effects of 19(20)-EpDTE and EETs.

Isometric Tension Recording in Isolated Arteries

This ex vivo technique is used to quantify the contractile and relaxant responses of blood vessel segments.

Protocol:

  • Vessel Isolation and Preparation:

    • Animals (e.g., rats, mice) are euthanized, and the desired artery (e.g., coronary, mesenteric) is carefully dissected in cold physiological salt solution (PSS).[9]

    • The artery is cleaned of adherent connective tissue, and 2-3 mm long rings are cut.

  • Mounting:

    • Two fine wires (typically 25-40 µm in diameter) are passed through the lumen of the arterial ring.[10]

    • One wire is fixed to a stationary support, and the other is connected to a force-displacement transducer within an organ bath.

  • Equilibration and Viability Check:

    • The organ bath is filled with PSS, maintained at 37°C, and continuously bubbled with 95% O₂/5% CO₂.

    • The arterial ring is gradually stretched to its optimal resting tension.

    • The viability of the vessel is tested by inducing contraction with a high potassium solution (e.g., 60 mM KCl).

  • Experiment:

    • The vessel is pre-constricted with an agonist such as phenylephrine (B352888) or U46619 to a stable submaximal tension.

    • Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (19(20)-EpDTE or EETs).

    • The resulting relaxation is recorded as a percentage of the pre-constriction.

  • Data Analysis:

    • EC50 values are calculated from the concentration-response curves to compare the potency of the vasodilators.

Isometric_Tension_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate Isolate Artery Cut Cut Arterial Rings Isolate->Cut Mount Mount on Wire Myograph Cut->Mount Equilibrate Equilibrate & Check Viability Mount->Equilibrate Preconstrict Pre-constrict with Agonist Equilibrate->Preconstrict Add_Compound Add Cumulative Concentrations of 19(20)-EpDTE or EETs Preconstrict->Add_Compound Record Record Tension Changes Add_Compound->Record Plot Plot Concentration-Response Curve Record->Plot Calculate Calculate EC50 Plot->Calculate

Figure 3: Workflow for isometric tension recording.
Electrophysiological Recording of Potassium Channels

Patch-clamp electrophysiology is employed to directly measure the activity of ion channels, such as BKCa, in isolated VSMCs.

Protocol:

  • Cell Isolation:

    • VSMCs are enzymatically dissociated from the desired artery using a combination of enzymes like collagenase and elastase.

  • Patch-Clamp Recording:

    • A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single VSMC.

    • The "inside-out" patch configuration is often used, where the intracellular face of the membrane patch is exposed to the bath solution.

  • Channel Activity Measurement:

    • The bath solution contains a known concentration of calcium to activate BKCa channels.

    • The test compound (19(20)-EpDTE or EETs) is added to the bath solution at various concentrations.

    • The electrical current flowing through the channels in the membrane patch is recorded.

  • Data Analysis:

    • The open probability (Po) of the channels is determined at different compound concentrations to generate a concentration-response curve and calculate the EC50 for channel activation.[1]

Western Blotting for VCAM-1 Expression

This technique is used to quantify the protein levels of inflammatory markers like VCAM-1 in cultured endothelial cells.

Protocol:

  • Cell Culture and Treatment:

    • Human umbilical vein endothelial cells (HUVECs) are cultured to confluence.

    • Cells are pre-treated with various concentrations of 19(20)-EpDTE or EETs for a specified time.

    • Inflammation is induced by adding a stimulant like tumor necrosis factor-alpha (TNF-α).

  • Protein Extraction and Quantification:

    • Cells are lysed, and the total protein concentration is determined.

  • Gel Electrophoresis and Transfer:

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF).

  • Immunoblotting:

    • The membrane is incubated with a primary antibody specific for VCAM-1.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.

  • Detection and Quantification:

    • A chemiluminescent substrate is added, and the light emitted is captured.

    • The intensity of the bands corresponding to VCAM-1 is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to compare expression levels between treatments.[11]

Conclusion

The available evidence strongly suggests that 19(20)-EpDTE, a DHA-derived epoxide, is a significantly more potent vasodilator than the well-characterized arachidonic acid-derived EETs. This enhanced potency appears to be mediated, at least in part, by a much stronger activation of BKCa channels in vascular smooth muscle cells. Both classes of compounds exhibit anti-inflammatory properties through the inhibition of the NF-κB pathway in endothelial cells, although direct comparative data on their anti-inflammatory potency in a vascular context is still emerging.

The profound vascular effects of 19(20)-EpDTE highlight the therapeutic potential of targeting the metabolism of omega-3 fatty acids for the treatment of cardiovascular diseases characterized by vasoconstriction and inflammation. Further research is warranted to fully elucidate the comparative pharmacology of these distinct but related lipid mediators.

References

Unveiling the Downstream Targets of 19(20)-EpDTE: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 19(20)-Epoxydocosatetraenoic acid (19(20)-EpDTE) and its alternatives, supported by experimental data. We delve into the downstream signaling pathways of this bioactive lipid metabolite and offer detailed experimental protocols for its investigation.

19(20)-EpDTE, a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA), has emerged as a potent signaling molecule with significant therapeutic potential. Its diverse biological activities, ranging from vasodilation and anti-inflammation to cardioprotection, are mediated through the modulation of several key downstream targets. This guide will explore these targets, compare the effects of 19(20)-EpDTE with other relevant lipid mediators, and provide the necessary experimental frameworks for further research.

Downstream Signaling Pathways of 19(20)-EpDTE

19(20)-EpDTE exerts its effects by interacting with multiple signaling cascades. The primary identified downstream targets include the Rho-kinase (ROCK) pathway, G protein-coupled receptor 120 (GPR120), Sirtuins, and Caspase-1.

Inhibition of the Rho-Kinase (ROCK) Pathway

19(20)-EpDTE has been shown to be a potent vasodilator by inhibiting the Rho-kinase (ROCK) pathway. This pathway plays a crucial role in regulating smooth muscle contraction.

G EpDTE 19(20)-EpDTE ROCK Rho-Kinase (ROCK) EpDTE->ROCK inhibits MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC dephosphorylates Relaxation Vasodilation MLCP->Relaxation Contraction Smooth Muscle Contraction pMLC->Contraction G EpDTE 19(20)-EpDTE GPR120 GPR120 EpDTE->GPR120 activates B_arrestin β-arrestin-2 GPR120->B_arrestin recruits TAB1 TAB1 B_arrestin->TAB1 binds TAK1 TAK1 TAB1->TAK1 inhibits binding to NFkB NF-κB Pathway TAK1->NFkB JNK JNK Pathway TAK1->JNK Inflammation Inflammation NFkB->Inflammation JNK->Inflammation G EpDTE 19(20)-EpDTE SIRT1 SIRT1 EpDTE->SIRT1 preserves activity SIRT3 SIRT3 EpDTE->SIRT3 preserves activity Stress Cellular Stress Response SIRT1->Stress Mitochondria Mitochondrial Function SIRT3->Mitochondria Cardioprotection Cardioprotection Mitochondria->Cardioprotection Stress->Cardioprotection G EpDTE 19(20)-EpDTE Caspase1 Caspase-1 EpDTE->Caspase1 inhibits Pyroptosis Pyroptosis Caspase1->Pyroptosis Inflammation Inflammation Pyroptosis->Inflammation

A Comparative Analysis of DHA and EPA-Derived Epoxides: Synthesis, Stability, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the epoxides derived from docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). These omega-3 fatty acid metabolites are gaining significant attention for their potent biological activities and therapeutic potential. This document outlines their synthesis, metabolic stability, and comparative efficacy in key physiological processes, supported by experimental data and detailed methodologies.

Introduction

Eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3) are metabolized in vivo by cytochrome P450 (CYP) epoxygenases to form a series of epoxide derivatives known as epoxyeicosatetraenoic acids (EEQs or EpETEs) from EPA and epoxydocosapentaenoic acids (EDPs or EpDPEs) from DHA.[1] These epoxides are potent signaling molecules involved in the regulation of inflammation, vascular tone, and angiogenesis.[2][3] A critical aspect of their biology is their rapid hydrolysis to less active diols by the soluble epoxide hydrolase (sEH) enzyme, making sEH a key therapeutic target for enhancing the beneficial effects of these epoxides.[4] This guide will delve into the comparative aspects of these two important classes of lipid mediators.

Data Presentation: Quantitative Comparisons

The following tables summarize the available quantitative data for the synthesis, stability, and biological activity of DHA and EPA-derived epoxides.

Table 1: Synthesis of DHA and EPA-Derived Epoxides

ParameterDHA-Derived Epoxides (EDPs)EPA-Derived Epoxides (EEQs)Reference(s)
Primary Regioisomers 19,20-EDP, 16,17-EDP, 13,14-EDP, 10,11-EDP, 7,8-EDP, 4,5-EDP17,18-EEQ, 14,15-EEQ, 11,12-EEQ, 8,9-EEQ, 5,6-EEQ[1]
Major CYP Isoforms CYP2C and CYP2J familiesCYP2C and CYP2J families[1]
Substrate Preference Most CYP isoforms preferentially target the ω-3 double bond.Most CYP isoforms preferentially target the ω-3 double bond.[1]
Relative Abundance 19,20-EDP is the most abundant regioisomer.17,18-EEQ is the most abundant regioisomer.[1]

Table 2: Metabolic Stability (Hydrolysis by Soluble Epoxide Hydrolase)

Epoxide Regioisomerkcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)Reference(s)
DHA-Derived
19,20-EDP1.8 ± 0.15.2 ± 0.50.35[5]
16,17-EDP11.2 ± 0.93.9 ± 0.62.87[5]
13,14-EDP15.6 ± 1.14.1 ± 0.63.80[5]
10,11-EDP14.3 ± 1.34.5 ± 0.83.18[5]
7,8-EDP11.9 ± 1.04.2 ± 0.72.83[5]
EPA-Derived
17,18-EEQ4.5 ± 0.34.8 ± 0.60.94[5]
14,15-EEQ12.1 ± 0.93.5 ± 0.53.46[5]
11,12-EEQ10.5 ± 0.83.8 ± 0.62.76[5]
8,9-EEQ8.9 ± 0.74.0 ± 0.62.23[5]

Table 3: Comparative Biological Activities

Biological EffectDHA-Derived Epoxides (EDPs)EPA-Derived Epoxides (EEQs)Reference(s)
Vasodilation Potent vasodilators; reported to be up to 1,000 times more potent than EETs (arachidonic acid-derived epoxides). A single dose of DHA-rich oil significantly improved postprandial arterial stiffness.[6][7]Potent vasodilators, though some studies suggest they are less potent than EDPs.[6][8][6][7][8]
Anti-inflammatory Activity Potent anti-inflammatory effects.Potent anti-inflammatory effects.[2][3]
Angiogenesis Inhibit VEGF- and FGF-2-induced angiogenesis.Pro-angiogenic effects.[7]
Tumor Growth & Metastasis Co-administration with an sEH inhibitor significantly inhibits primary tumor growth and metastasis.Can promote tumor progression.[7]

Experimental Protocols

Chemo-enzymatic Synthesis of DHA and EPA Epoxides

This protocol describes a general method for the chemo-enzymatic epoxidation of polyunsaturated fatty acids.

Materials:

  • DHA or EPA

  • Immobilized Lipase (B570770) (e.g., Novozym® 435)

  • Hydrogen Peroxide (H₂O₂)

  • Organic solvent (e.g., toluene)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Stirred tank reactor

  • Analytical equipment for monitoring the reaction (e.g., HPLC, GC-MS)

Procedure:

  • Dissolve a known amount of DHA or EPA in the organic solvent in the stirred tank reactor.

  • Add the immobilized lipase to the reaction mixture.

  • Initiate stirring to ensure proper mixing.

  • Slowly add a stoichiometric amount of hydrogen peroxide to the reactor. The rate of addition should be controlled to manage the exothermic nature of the reaction.

  • Maintain the reaction at a controlled temperature (e.g., 30-40°C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the formation of epoxides and consumption of the fatty acid substrate using an appropriate analytical method (e.g., HPLC or GC after derivatization).

  • Upon completion of the reaction, separate the immobilized enzyme by filtration.

  • Wash the organic phase with water to remove any residual hydrogen peroxide and other water-soluble byproducts.

  • Dry the organic phase over an anhydrous salt (e.g., sodium sulfate).

  • Evaporate the solvent under reduced pressure to obtain the crude epoxide product.

  • Purify the epoxides using column chromatography or preparative HPLC.

Analysis of DHA and EPA Epoxides by LC-MS/MS

This protocol outlines a general procedure for the separation and quantification of epoxy fatty acid regioisomers.

Materials:

  • C18 reverse-phase HPLC column

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Internal standards (e.g., deuterated epoxide analogs)

  • Biological sample (e.g., plasma, tissue homogenate)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add an internal standard mixture to the sample.

    • Perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the extract in a small volume of the initial mobile phase.

    • For cleaner samples, perform solid-phase extraction (SPE) to enrich for the epoxy fatty acids.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution program to separate the different epoxy fatty acid regioisomers. A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes. The specific gradient will need to be optimized for the specific isomers of interest.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-fragment ion transitions for each epoxy fatty acid regioisomer and the internal standards. The precursor ion will be the [M-H]⁻ ion of the epoxide, and the fragment ions will be characteristic of the specific regioisomer.

  • Quantification:

    • Generate a calibration curve using authentic standards of the epoxy fatty acids.

    • Calculate the concentration of each epoxide in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Signaling Pathways and Mechanisms of Action

DHA and EPA-derived epoxides exert their biological effects through various signaling pathways. While the specific receptors for these epoxides are still under investigation, evidence suggests they can act through G-protein coupled receptors (GPCRs) and also modulate inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

G-Protein Coupled Receptor (GPCR) Signaling

Epoxy fatty acids can activate GPCRs on the cell surface, leading to downstream signaling cascades that influence vascular tone.

GPCR_Signaling Epoxide DHA/EPA Epoxide GPCR G-Protein Coupled Receptor (GPCR) Epoxide->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates K_channel K+ Channel PKA->K_channel Phosphorylates (Opens) Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to

Caption: GPCR signaling pathway for vasodilation.

NF-κB Inflammatory Signaling Pathway

Epoxy fatty acids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Epoxide DHA/EPA Epoxide Epoxide->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to promoter Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The epoxides derived from DHA and EPA represent a promising class of endogenous lipid mediators with significant therapeutic potential. While both exhibit beneficial effects, this comparative guide highlights key differences in their metabolic stability and biological activities. Notably, DHA-derived epoxides appear to be more potent vasodilators and exhibit anti-angiogenic properties, contrasting with the pro-angiogenic effects of EPA-derived epoxides. Further research is warranted to fully elucidate their distinct mechanisms of action and to translate these findings into novel therapeutic strategies for cardiovascular and inflammatory diseases, as well as cancer.

References

A Head-to-Head Comparison of 19(20)-EpDTE and Neuroprotectin D1: Emerging Endogenous Lipid Mediators in Neuroprotection and Anti-inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of endogenous lipid mediators, both 19(20)-epoxyeicosatetraenoic acid (19(20)-EpDTE) and neuroprotectin D1 (NPD1) have emerged as potent molecules with significant therapeutic potential, particularly in the realms of neuroprotection and the resolution of inflammation. This guide provides a comprehensive head-to-head comparison of these two lipid mediators, summarizing their biosynthesis, mechanisms of action, and reported biological activities based on available experimental data. While direct comparative studies are limited, this document aims to provide a clear overview to inform future research and drug development efforts.

At a Glance: Key Differences and Similarities

Feature19(20)-EpDTENeuroprotectin D1 (NPD1)
Precursor Docosapentaenoic Acid (DPA)Docosahexaenoic Acid (DHA)
Biosynthetic Enzyme Cytochrome P450 (CYP) Epoxygenase15-Lipoxygenase (15-LOX)
Primary Functions Anti-inflammatory, potential neuroprotective and cardioprotective effects.Potent neuroprotective, anti-inflammatory, and pro-resolving actions.
Mechanism of Action Likely involves modulation of inflammatory signaling pathways. Specific receptor and downstream signaling are under investigation.Upregulates anti-apoptotic proteins (Bcl-2, Bcl-xL), downregulates pro-apoptotic proteins (Bax, Bad), inhibits pro-inflammatory gene expression (COX-2, TNF-α), and modulates amyloid-beta production.[1][2][3]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the biological activities of 19(20)-EpDTE and Neuroprotectin D1. It is important to note that data for 19(20)-EpDTE is less abundant in the current literature compared to the extensively studied NPD1.

Table 1: Neuroprotective Effects

CompoundAssayModelEffective ConcentrationObserved EffectCitation
Neuroprotectin D1 Oxidative Stress-Induced ApoptosisARPE-19 cells50 nM~80-85% protection against apoptosis.[2]
Neuroprotectin D1 Inhibition of Capsaicin-Induced TRPV1 CurrentDissociated dorsal root ganglion neuronsIC50 ≈ 0.4 nMPotent inhibition of TRPV1, a key mediator in inflammatory pain.[1]
19(20)-EpDTE Data Not Available----

Table 2: Anti-inflammatory Effects

CompoundAssayModelEffective Concentration / IC50Observed EffectCitation
Neuroprotectin D1 Neutrophil TransmigrationIn vitro assay10 nM~50% attenuation of human neutrophil transmigration.[4]
Neuroprotectin D1 Polymorphonuclear Leukocyte (PMN) InfiltrationMurine Peritonitis1 ng/mouse~40% reduction in PMN infiltration.[4]
19(20)-EpDTE Data Not Available----

Signaling Pathways

The signaling cascades initiated by these lipid mediators are crucial to their protective functions. Below are graphical representations of the known pathways for Neuroprotectin D1. The detailed signaling pathway for 19(20)-EpDTE is still under active investigation.

NPD1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHA Docosahexaenoic Acid (DHA) 15-LOX 15-Lipoxygenase DHA->15-LOX via PLA2 PLA2 Phospholipase A2 NPD1_ext Neuroprotectin D1 (NPD1) 15-LOX->NPD1_ext NPD1_receptor NPD1 Receptor (Putative) NPD1_ext->NPD1_receptor PI3K_Akt PI3K/Akt Pathway NPD1_receptor->PI3K_Akt NF_kB NF-κB Pathway NPD1_receptor->NF_kB COX2 COX-2 Expression NPD1_receptor->COX2 Bcl2_family Bcl-2 Family Proteins PI3K_Akt->Bcl2_family Upregulates Bcl-2, Bcl-xL Gene_expression Anti-apoptotic & Pro-survival Gene Expression PI3K_Akt->Gene_expression NF_kB->COX2 Induces Inflammatory_gene Pro-inflammatory Gene Expression NF_kB->Inflammatory_gene Caspase3 Caspase-3 Bcl2_family->Caspase3 Inhibits Bax, Bad Apoptosis Apoptosis Caspase3->Apoptosis Cell_Survival Cell_Survival Gene_expression->Cell_Survival Inflammatory_gene->COX2

Caption: Signaling pathway of Neuroprotectin D1 (NPD1).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the bioactivities of neuroprotective and anti-inflammatory lipids.

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

Objective: To determine the protective effect of a test compound against oxidative stress-induced neuronal cell death.

Cell Line: Human retinal pigment epithelial (ARPE-19) cells or a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Test compounds (19(20)-EpDTE or Neuroprotectin D1) dissolved in a suitable vehicle (e.g., ethanol).

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or a combination of TNF-α and H₂O₂).

  • Cell viability reagent (e.g., MTT, MTS, or a live/dead cell staining kit).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1 nM to 1 µM) for 1-2 hours. Include a vehicle control.

  • Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., 400 µM H₂O₂) to the wells (except for the untreated control wells) and incubate for 24 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • Live/Dead Staining: Stain cells with a mixture of calcein-AM (for live cells) and ethidium (B1194527) homodimer-1 (for dead cells) and visualize using a fluorescence microscope.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the EC50 value of the test compound (the concentration that provides 50% of the maximum protective effect).

Protocol 2: In Vitro Anti-inflammatory Assay - Measurement of Cytokine Production

Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines.

Cell Line: A macrophage-like cell line (e.g., RAW 264.7) or primary macrophages.

Materials:

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Test compounds (19(20)-EpDTE or Neuroprotectin D1).

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

  • ELISA kit for the target cytokine (e.g., TNF-α, IL-6).

  • 24-well cell culture plates.

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement (ELISA):

    • Follow the manufacturer's instructions for the specific cytokine ELISA kit.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the collected supernatants and standards to the wells.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the IC50 value of the test compound (the concentration that inhibits cytokine production by 50%).

Logical Workflow for Comparative Analysis

To systematically compare the efficacy of 19(20)-EpDTE and Neuroprotectin D1, the following experimental workflow is proposed:

Comparative_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis EpDTE 19(20)-EpDTE Neuroprotection_Assay Neuroprotection Assay (e.g., Oxidative Stress) EpDTE->Neuroprotection_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Cytokine Release) EpDTE->Anti_inflammatory_Assay NPD1 Neuroprotectin D1 NPD1->Neuroprotection_Assay NPD1->Anti_inflammatory_Assay EC50_calc Determine EC50 (Neuroprotection) Neuroprotection_Assay->EC50_calc IC50_calc Determine IC50 (Anti-inflammation) Anti_inflammatory_Assay->IC50_calc Comparison Head-to-Head Comparison EC50_calc->Comparison IC50_calc->Comparison

Caption: Proposed workflow for a direct comparison of 19(20)-EpDTE and NPD1.

Conclusion and Future Directions

Neuroprotectin D1 has been extensively characterized as a potent endogenous mediator with significant neuroprotective and anti-inflammatory activities. Its mechanisms of action are well-defined, involving the modulation of key signaling pathways that regulate cell survival and inflammation.[1][2][5] In contrast, 19(20)-EpDTE, a cytochrome P450-derived metabolite of DPA, is an emerging player with promising, yet less characterized, protective functions.

The lack of direct comparative studies and the scarcity of quantitative bioactivity data for 19(20)-EpDTE represent a significant knowledge gap. Future research should prioritize a direct head-to-head comparison of these two lipid mediators in standardized in vitro and in vivo models of neuroinflammation and neurodegeneration. Such studies will be instrumental in elucidating their relative potencies and therapeutic potential, ultimately guiding the development of novel therapeutic strategies for a range of neurological disorders.

References

Comparative Analysis of 19(20)-EpDTE in Pain Perception: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 19(20)-epoxydocosatetraenoic acid (19(20)-EpDTE) with other therapeutic alternatives for pain management. It is designed to offer an objective overview of its performance, supported by experimental data, to inform future research and drug development.

Introduction to 19(20)-EpDTE

19(20)-EpDTE is an epoxide metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), produced by cytochrome P450 (CYP) enzymes. Emerging research has revealed its complex and dualistic role in pain perception, exhibiting both pro-nociceptive and anti-nociceptive properties. This duality is seemingly dependent on the specific pain state and the signaling pathways engaged. Its therapeutic potential is currently under active investigation, with a focus on its anti-inflammatory and analgesic effects in chronic pain conditions.

Mechanism of Action: A Dual Role in Nociception

19(20)-EpDTE's effects on pain are mediated through at least three distinct signaling pathways, which explains its seemingly contradictory roles.

  • Pro-Nociceptive Pathway (TRPA1 Activation): In certain contexts, particularly when administered directly to the peripheral tissue, 19(20)-EpDTE can induce acute mechanical hyperalgesia. This effect is mediated through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key ion channel involved in detecting noxious stimuli.

  • Anti-Nociceptive Pathway (sEH Inhibition): 19(20)-EpDTE is a substrate for the soluble epoxide hydrolase (sEH) enzyme. The inhibition of sEH prevents the degradation of 19(20)-EpDTE and other epoxy fatty acids (EpFAs), leading to their accumulation. Elevated levels of these lipids have been shown to produce potent anti-inflammatory and analgesic effects, particularly in models of inflammatory and neuropathic pain.

  • Anti-Inflammatory Pathway (GPR120 Activation): 19(20)-EpDTE can also activate G protein-coupled receptor 120 (GPR120), a receptor known for its anti-inflammatory properties. Activation of GPR120 by omega-3 fatty acids and their metabolites can suppress inflammatory responses, contributing to pain relief in inflammatory conditions.

Comparative Performance Data

The following tables summarize the available quantitative data comparing the efficacy of 19(20)-EpDTE and its related pathways with established analgesics. It is important to note that direct head-to-head comparative studies of 19(20)-EpDTE with all alternatives are limited.

Table 1: 19(20)-EpDTE (via sEH Inhibition) vs. Gabapentin in Neuropathic Pain

Treatment Animal Model Pain Assay Dosage Outcome Citation
sEH Inhibitor (t-TUCB)Mouse (Diabetic Neuropathy)Von Frey Test10 mg/kgSignificantly increased mechanical withdrawal threshold, comparable to Gabapentin.[1]
GabapentinMouse (Diabetic Neuropathy)Von Frey Test100 mg/kgSignificantly increased mechanical withdrawal threshold.[1]

Table 2: Efficacy of Other EpDPE Isomers in Inflammatory Pain

Compound Animal Model Pain Assay Outcome Citation
13,14-EpDPERat (Inflammatory Pain)Not SpecifiedMost effective in reducing inflammatory pain.
16,17-EpDPERat (Inflammatory Pain)Not SpecifiedModerately effective in reducing inflammatory pain.
19,20-EpDPERat (Inflammatory Pain)Not SpecifiedLeast effective among the tested isomers in this model.

Table 3: Indirect Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Inflammatory Pain Models

Treatment Animal Model Pain Assay Dosage Outcome Citation
DiclofenacRat (Carrageenan-induced paw edema)Paw Volume10 mg/kgSignificant reduction in paw edema.[2]
IbuprofenRat (Carrageenan-induced paw edema)Not SpecifiedNot SpecifiedEffective in reducing inflammation.[3]
CelecoxibRat (Inflammatory Pain)Mechanical AllodyniaNot SpecifiedLimited to no effect on allodynia in some models.[4]

Note: The data in Table 3 is for indirect comparison, as these studies did not directly compare the NSAIDs with 19(20)-EpDTE. The effectiveness of 19(20)-EpDTE in inflammatory pain is primarily inferred from the analgesic effects of sEH inhibitors.

Experimental Protocols

1. Von Frey Test for Mechanical Allodynia

  • Objective: To assess the mechanical withdrawal threshold in response to a punctate stimulus.

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Procedure:

    • Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.

    • The von Frey filament is applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

    • The "up-down" method is often used, starting with a filament in the middle of the force range. If the animal withdraws its paw, a weaker filament is used next. If there is no response, a stronger filament is used.

    • The 50% withdrawal threshold is calculated using a specific formula based on the pattern of responses.

  • Parameters in sEH inhibitor vs. Gabapentin study:

    • Animal Model: Streptozotocin-induced diabetic mice.[1]

    • Testing: Mechanical withdrawal thresholds were measured before and after drug administration.[1]

2. Hargreaves Test for Thermal Hyperalgesia

  • Objective: To measure the latency of paw withdrawal in response to a radiant heat stimulus.

  • Apparatus: A radiant heat source (e.g., infrared lamp) positioned under a glass floor.

  • Procedure:

    • Animals are placed in individual chambers on the glass floor and allowed to acclimate.

    • The heat source is positioned under the plantar surface of the hind paw, and a timer is started.

    • The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.

    • A cut-off time is set to prevent tissue damage.

  • General Parameters:

    • Acclimation: Typically 15-30 minutes.

    • Cut-off time: Usually 20-30 seconds.

Signaling Pathway and Experimental Workflow Diagrams

Pro-Nociceptive Pathway of 19(20)-EpDTE 19(20)-EpDTE 19(20)-EpDTE TRPA1 TRPA1 Channel 19(20)-EpDTE->TRPA1 Activates Nociceptor Nociceptor Activation TRPA1->Nociceptor Leads to Hyperalgesia Mechanical Hyperalgesia Nociceptor->Hyperalgesia

Pro-nociceptive action of 19(20)-EpDTE via TRPA1 activation.

Anti-Nociceptive Pathway of 19(20)-EpDTE DHA DHA CYP CYP Enzymes DHA->CYP EpDTE 19(20)-EpDTE CYP->EpDTE sEH sEH EpDTE->sEH Metabolized by Analgesia Analgesia & Anti-inflammation EpDTE->Analgesia Increased levels lead to Diol Inactive Diol sEH->Diol sEH_Inhibitor sEH Inhibitor sEH_Inhibitor->sEH Blocks

Anti-nociceptive action via sEH inhibition.

GPR120-Mediated Anti-Inflammatory Pathway 19(20)-EpDTE 19(20)-EpDTE GPR120 GPR120 19(20)-EpDTE->GPR120 Activates Inflammation Inflammatory Pathways GPR120->Inflammation Inhibits PainRelief Pain Relief

Anti-inflammatory action via GPR120 activation.

Experimental Workflow for Pain Assessment cluster_model Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment Inflammatory Inflammatory Pain (e.g., Carrageenan) EpDTE 19(20)-EpDTE or sEH inhibitor Inflammatory->EpDTE Alternative Alternative Analgesic (e.g., Gabapentin, NSAID) Inflammatory->Alternative Vehicle Vehicle Control Inflammatory->Vehicle Neuropathic Neuropathic Pain (e.g., Diabetic Neuropathy) Neuropathic->EpDTE Neuropathic->Alternative Neuropathic->Vehicle VonFrey Von Frey Test (Mechanical Allodynia) EpDTE->VonFrey Hargreaves Hargreaves Test (Thermal Hyperalgesia) EpDTE->Hargreaves Alternative->VonFrey Alternative->Hargreaves Vehicle->VonFrey Vehicle->Hargreaves Data Data Analysis & Comparison VonFrey->Data Hargreaves->Data

General experimental workflow for assessing analgesic efficacy.

Conclusion and Future Directions

19(20)-EpDTE presents a fascinating and complex profile in the context of pain perception. Its dualistic nature, acting as both a pro-nociceptive and anti-nociceptive agent, underscores the intricacy of lipid signaling in pain pathways. The anti-inflammatory and analgesic properties, mediated through sEH inhibition and GPR120 activation, hold significant therapeutic promise, particularly for chronic inflammatory and neuropathic pain states.

However, the pro-nociceptive effects mediated by TRPA1 warrant careful consideration in the development of any therapeutic strategies involving 19(20)-EpDTE. Future research should focus on elucidating the precise conditions that favor its beneficial effects over its detrimental ones.

Direct, well-controlled comparative studies of 19(20)-EpDTE against a broader range of established analgesics, including various NSAIDs and other classes of neuropathic pain medications, are critically needed. Such studies will be instrumental in accurately positioning 19(20)-EpDTE and its modulatory pathways within the existing landscape of pain therapeutics and will pave the way for the development of novel, targeted, and potentially safer analgesic drugs.

References

Independent Analysis of 19(20)-EpDTE Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental findings related to 19(20)-epoxydocosatetraenoic acid (19(20)-EpDTE), a bioactive lipid metabolite. The information presented is based on published experimental data, offering a resource for researchers investigating the therapeutic potential of this molecule. This document summarizes quantitative data, details experimental methodologies, and visualizes the signaling pathways involved in the observed biological effects.

Comparative Analysis of Biological Activity

19(20)-EpDTE has been identified as a potent signaling molecule with significant effects on vascular tone and metabolic processes. The following table summarizes the quantitative findings from a key study on its vasodilatory effects. At present, a limited number of independent studies with directly comparable quantitative data on other biological activities have been identified in the public domain.

Biological EffectExperimental ModelAgonist19(20)-EpDTE ConcentrationQuantitative Effect
Vasodilation Human Pulmonary ArteriesU-46619 (30 nM)0.001 - 10 µMDose-dependent reduction in induced tension[1][2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the investigation of 19(20)-EpDTE's biological effects.

Vascular Reactivity Assay in Human Pulmonary Arteries

This protocol, adapted from Morin et al. (2011), is designed to assess the effect of 19(20)-EpDTE on the contractility of vascular smooth muscle.

  • Tissue Preparation: Human pulmonary arteries are dissected into rings.

  • Mounting: The arterial rings are mounted in an organ bath chamber containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The tissues are allowed to equilibrate under a resting tension.

  • Contraction Induction: A stable contraction is induced using a thromboxane (B8750289) A2 mimetic, U-46619.

  • Dose-Response Analysis: Cumulative concentrations of 19(20)-EpDTE are added to the organ bath to determine its effect on the pre-contracted arterial rings.

  • Data Acquisition: Changes in isometric tension are recorded and analyzed to determine the dose-dependent vasodilatory effect.

Investigation of Anti-NASH and Anti-Fibrotic Effects

The protocol to assess the impact of 19(20)-EpDTE on nonalcoholic steatohepatitis (NASH) and liver fibrosis involves in vivo models, as described in a study by Aoki et al. (2023).

  • Animal Model: A relevant animal model that develops NASH and liver fibrosis is utilized.

  • Treatment: Animals are administered 19(20)-EpDTE.

  • Histological Analysis: Liver tissues are collected and processed for histological staining (e.g., Hematoxylin and Eosin, Sirius Red) to visualize hepatic crown-like structures and collagen deposition (fibrosis).

  • Biochemical Analysis: Markers of liver injury and fibrosis are measured in serum and liver tissue lysates.

  • Mechanism of Action Studies: To investigate the involvement of G protein-coupled receptor 120 (GPR120), experiments can be repeated in GPR120 knockout animals or with the use of a GPR120 antagonist[3].

Signaling Pathways and Mechanisms of Action

The biological effects of 19(20)-EpDTE are mediated by specific signaling pathways. The following diagrams illustrate the known mechanisms.

References

A Researcher's Guide to 19(20)-EpDTE Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the biological activities of 19(20)-epoxydocosatetraenoic acid (19(20)-EpDTE), the quality and characterization of analytical standards are paramount for generating reliable and reproducible data. This guide provides a comparative overview of commercially available analytical standards for 19(20)-EpDTE, focusing on key quality attributes, and presents relevant experimental methodologies and biological context to aid in the selection and application of these critical reagents.

Comparison of Commercially Available 19(20)-EpDTE Analytical Standards

Two prominent suppliers of 19(20)-EpDTE analytical standards are Cayman Chemical and MedChemExpress. Below is a summary of their product specifications based on publicly available information. Researchers are encouraged to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

FeatureCayman ChemicalMedChemExpress
Product Name (±)19(20)-EpDTEThis compound
Purity ≥98%[1][2]Information not readily available on the main product page, researchers should consult the Certificate of Analysis.
Formulation A 100 µg/ml solution in ethanol[1]Not specified on the main product page, researchers should consult the Certificate of Analysis.
Storage -20°C[1][2]Information not readily available on the main product page, researchers should consult the Certificate of Analysis.
Stability ≥ 2 years at -20°C[1]Information not readily available on the main product page, researchers should consult the Certificate of Analysis.
Documentation Certificate of Analysis available, may include HPLC and other analytical data.[2][3][4][5][6]Certificate of Analysis available upon request.[7][8][9][10][11]

Experimental Protocols

Accurate quantification and analysis of 19(20)-EpDTE are crucial for in vitro and in vivo studies. Below are detailed methodologies for common analytical techniques.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of 19(20)-EpDTE in biological matrices.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract and concentrate 19(20)-EpDTE from a biological matrix (e.g., plasma, cell culture media) and remove interfering substances.

  • Materials:

    • SPE cartridges (e.g., C18)

    • Methanol (B129727)

    • Acetonitrile

    • Water (HPLC grade)

    • Formic acid

    • Internal standard (e.g., a deuterated analog of 19(20)-EpDTE)

  • Procedure:

    • Condition the SPE cartridge with methanol followed by water.

    • Acidify the sample with formic acid.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute 19(20)-EpDTE with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a specified time to ensure separation from other analytes.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 19(20)-EpDTE and the internal standard. This provides high selectivity and sensitivity. The specific mass transitions would need to be optimized for the instrument being used.

    • Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature to achieve maximal signal intensity.

Stability Testing Protocol

This protocol is designed to assess the stability of the 19(20)-EpDTE analytical standard under various conditions.

  • Objective: To determine the shelf-life and recommended storage conditions for the analytical standard.

  • Procedure:

    • Long-Term Stability: Store aliquots of the analytical standard at the recommended storage temperature (e.g., -20°C) and at other relevant temperatures (e.g., 4°C and room temperature). Analyze the concentration and purity of the standard at regular intervals (e.g., 0, 3, 6, 12, and 24 months).

    • Freeze-Thaw Stability: Subject aliquots of the standard to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature). Analyze the concentration and purity after each cycle.

    • Short-Term Stability (at room temperature): Keep an aliquot of the standard at room temperature for a defined period (e.g., 24 hours) and then analyze its concentration and purity.

  • Analysis: Use a validated analytical method, such as the LC-MS/MS method described above, to determine the concentration and purity of the standard at each time point.

  • Acceptance Criteria: The standard is considered stable if the concentration and purity remain within a predefined percentage (e.g., ±10%) of the initial values.

Biological Context and Signaling Pathway

19(20)-EpDTE is an epoxy fatty acid derived from the metabolism of docosahexaenoic acid (DHA) by cytochrome P450 (CYP) enzymes. It is known to possess potent anti-inflammatory properties.[1] While the precise signaling pathway for 19(20)-EpDTE is still under active investigation, evidence suggests that it, like other epoxy fatty acids, may exert its effects through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12]

Activation of PPARγ leads to the transcription of genes involved in anti-inflammatory responses and metabolic regulation. This pathway is a key target for therapeutic interventions in inflammatory diseases and metabolic disorders.

Below are diagrams illustrating a typical analytical workflow and the putative signaling pathway of 19(20)-EpDTE.

Analytical_Workflow_for_19_20_EpDTE cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Biological_Matrix Biological Matrix (e.g., Plasma) SPE Solid Phase Extraction (SPE) Biological_Matrix->SPE Extraction Elution Elution & Evaporation SPE->Elution Purification Reconstitution Reconstitution Elution->Reconstitution Concentration LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Injection Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Signal Detection

A typical analytical workflow for the quantification of 19(20)-EpDTE.

Putative_Signaling_Pathway_of_19_20_EpDTE EpDTE 19(20)-EpDTE PPARg PPARγ EpDTE->PPARg Activation Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiation Anti_inflammatory_Proteins Anti-inflammatory Proteins Gene_Transcription->Anti_inflammatory_Proteins Translation Inflammation Inflammation Anti_inflammatory_Proteins->Inflammation Inhibition

Putative anti-inflammatory signaling pathway of 19(20)-EpDTE via PPARγ activation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)19(20)-EpDTE
Reactant of Route 2
(±)19(20)-EpDTE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.